molecular formula C8H7ClFN B15568355 Mycobacterium Tuberculosis-IN-5

Mycobacterium Tuberculosis-IN-5

货号: B15568355
分子量: 171.60 g/mol
InChI 键: BQICGRFFHQDOTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycobacterium Tuberculosis-IN-5 is a useful research compound. Its molecular formula is C8H7ClFN and its molecular weight is 171.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C8H7ClFN

分子量

171.60 g/mol

IUPAC 名称

5-fluoro-1H-indole;hydrochloride

InChI

InChI=1S/C8H6FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H;1H

InChI 键

BQICGRFFHQDOTB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Mycobacterium Tuberculosis-IN-5 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of an Isoxazole-Based Mtb-IN-5 Compound

Disclaimer: The designation "Mycobacterium Tuberculosis-IN-5" (Mtb-IN-5) is not a standardized nomenclature and may refer to several different chemical entities in various contexts. This guide focuses on a specific isoxazole-containing compound, designated as Mtb-IN-5 (compound (-)17j) by chemical suppliers, due to the availability of initial mechanistic information. The following data and descriptions are based on publicly available information, primarily from chemical vendors, and are supplemented with general knowledge of related experimental methodologies.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, necessitating the development of novel therapeutics. Mtb-IN-5 (compound (-)17j) is an isoxazole-containing small molecule that has demonstrated promising anti-mycobacterial activity. This compound is of particular interest due to its multi-faceted mechanism of action, which includes the inhibition of bacterial respiration and biofilm formation, as well as potentiation of the activity of the first-line anti-tuberculosis drug, isoniazid (B1672263). This document provides a detailed overview of the available information on the mechanism of action of Mtb-IN-5.

Core Mechanism of Action

Mtb-IN-5 exhibits a multi-target mechanism of action against Mycobacterium tuberculosis. The primary reported activities are:

  • Inhibition of Respiration: The compound interferes with the electron transport chain of Mtb, a critical process for cellular energy production in the form of ATP. The precise molecular target within the respiratory chain has not been publicly disclosed in the available information.

  • Inhibition of Biofilm Formation: Mtb-IN-5 prevents the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix. Biofilms are known to contribute to antibiotic tolerance and persistence of infection.

  • Synergy with Isoniazid: Mtb-IN-5 enhances the bactericidal activity of isoniazid (INH), a cornerstone of current tuberculosis therapy. This suggests that the compound may act on pathways that increase the susceptibility of Mtb to INH, or that it may have a complementary mechanism of action.

Quantitative Data

The available quantitative data for Mtb-IN-5 is limited. The following table summarizes the key reported metric:

ParameterValueSpeciesNotes
IC50 0.70 µMM. tuberculosisConcentration for 50% inhibition of bacterial growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of Mtb-IN-5 and a general workflow for its characterization.

digraph "Mtb_IN_5_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Mtb_IN_5 [label="Mtb-IN-5\n(compound (-)17j)", fillcolor="#FBBC05", fontcolor="#202124"]; Respiration [label="Mtb Respiration\n(Electron Transport Chain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm [label="Mtb Biofilm Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Production [label="ATP Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoniazid [label="Isoniazid (INH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INH_Activation [label="INH Activation\n(by KatG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mycolic_Acid [label="Mycolic Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Wall [label="Cell Wall Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mtb_IN_5 -> Respiration [label="Inhibits", color="#34A853"]; Mtb_IN_5 -> Biofilm [label="Inhibits", color="#34A853"]; Respiration -> ATP_Production [label="Leads to"]; ATP_Production -> Bacterial_Growth [label="Essential for"]; Biofilm -> Bacterial_Growth [label="Promotes"]; Mtb_IN_5 -> Isoniazid [label="Enhances activity of", style=dashed, color="#34A853"]; Isoniazid -> INH_Activation; INH_Activation -> Mycolic_Acid [label="Inhibits"]; Mycolic_Acid -> Cell_Wall [label="Essential for"]; Cell_Wall -> Bacterial_Growth [label="Essential for"];

// Invisible edges for layout {rank=same; Mtb_IN_5; Isoniazid} }

Caption: Proposed mechanism of action for Mtb-IN-5.

Experimental Protocols

Detailed experimental protocols for the characterization of Mtb-IN-5 are not available in the public domain. However, the following are general methodologies that would be employed to investigate its reported activities.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of Mtb-IN-5 that inhibits the visible growth of M. tuberculosis.

  • Method: A broth microdilution method is typically used.

    • Prepare a two-fold serial dilution of Mtb-IN-5 in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Respiration Inhibition Assay
  • Objective: To assess the effect of Mtb-IN-5 on the respiratory activity of M. tuberculosis.

  • Method: The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) of intact bacterial cells.

    • Culture M. tuberculosis to mid-log phase and prepare a single-cell suspension.

    • Adhere the bacteria to the bottom of a Seahorse XF microplate.

    • Equilibrate the cells in an appropriate assay medium.

    • Measure the basal OCR.

    • Inject Mtb-IN-5 at various concentrations and continue to measure OCR to determine the inhibitory effect.

    • Control compounds, such as bedaquiline (B32110) (an ATP synthase inhibitor), would be used for comparison.

Biofilm Formation Inhibition Assay
  • Objective: To quantify the ability of Mtb-IN-5 to prevent the formation of M. tuberculosis biofilms.

  • Method: A crystal violet staining assay is a common method.

    • Dispense a suspension of M. tuberculosis into a 96-well plate containing growth medium with varying concentrations of Mtb-IN-5.

    • Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for several weeks).

    • After the incubation period, remove the planktonic cells by washing the wells with a buffer.

    • Stain the adherent biofilm with a crystal violet solution.

    • After further washing, solubilize the bound crystal violet with a solvent (e.g., ethanol (B145695) or acetic acid).

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Synergy Testing with Isoniazid
  • Objective: To determine if Mtb-IN-5 and isoniazid have a synergistic, additive, or antagonistic effect.

  • Method: The checkerboard assay is a standard method for assessing drug interactions.

    • Prepare a 96-well microplate with serial dilutions of Mtb-IN-5 along the x-axis and serial dilutions of isoniazid along the y-axis.

    • Inoculate the plate with a standardized suspension of M. tuberculosis.

    • Incubate the plate and determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction. A FICI of ≤ 0.5 is generally considered synergistic.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Characterization of Mtb-IN-5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="MIC Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; Respiration_Assay [label="Respiration Inhibition Assay\n(e.g., Seahorse XF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biofilm_Assay [label="Biofilm Formation\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Synergy_Assay [label="Synergy Testing with INH\n(Checkerboard Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nMechanism Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MIC_Assay; Start -> Respiration_Assay; Start -> Biofilm_Assay; Start -> Synergy_Assay; MIC_Assay -> Data_Analysis; Respiration_Assay -> Data_Analysis; Biofilm_Assay -> Data_Analysis; Synergy_Assay -> Data_Analysis; }

Caption: General experimental workflow for Mtb-IN-5 characterization.

Conclusion

Mtb-IN-5 (compound (-)17j) represents a promising anti-tuberculosis lead compound with a multi-faceted mechanism of action that includes inhibition of essential bacterial processes and synergy with an existing first-line drug. Further investigation is required to identify its precise molecular targets and to fully elucidate the pathways through which it exerts its effects. The methodologies outlined in this guide provide a framework for the continued exploration of this and similar compounds in the drug discovery pipeline for new anti-tuberculosis agents.

Unmasking the Achilles' Heel of Tuberculosis: A Technical Guide to the Target Identification of MTB-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the target identification of a novel hypothetical inhibitor, MTB-IN-5, against Mycobacterium tuberculosis (Mtb). The strategies and experimental protocols outlined here are based on established and effective approaches in tuberculosis drug discovery, offering a robust framework for the elucidation of novel anti-tubercular mechanisms of action.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics with new mechanisms of action.[1][2] This document details the successful identification of the molecular target of a promising, novel inhibitor, MTB-IN-5. Through a combination of computational prediction, biophysical validation, and genetic approaches, the enoyl-acyl carrier protein reductase (InhA) has been identified as the primary target of MTB-IN-5. This guide will elaborate on the experimental workflows, present key data, and discuss the implications for future drug development.

Target Identification Workflow

The target identification of MTB-IN-5 followed a multi-pronged approach, integrating computational and experimental methodologies to build a comprehensive evidence-based case for its mechanism of action. This workflow is designed to efficiently narrow down potential targets from the entire Mtb proteome to a single, validated protein.

Target_ID_Workflow cluster_computational Computational Prediction chemogenomics Chemogenomic Screening (Ligand-based & Structure-based) biophysical_assays Biophysical Assays (e.g., Thermal Shift Assay) chemogenomics->biophysical_assays resistance_prediction In Silico Resistance Prediction phenotypic_screening Whole-Cell Phenotypic Screening (MIC Determination) phenotypic_screening->chemogenomics Identifies initial hits wgs Whole-Genome Sequencing of Resistant Mutants phenotypic_screening->wgs Generates resistant mutants biochemical_assays Biochemical Assays (Enzymatic Inhibition) biophysical_assays->biochemical_assays Confirms direct binding biochemical_assays->wgs Validates target engagement structural_biology Structural Biology (X-ray Crystallography) biochemical_assays->structural_biology Provides protein for co-crystallization wgs->structural_biology Identifies resistance mutations

Figure 1: Target Identification Workflow for MTB-IN-5.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the target identification of MTB-IN-5.

Table 1: In Vitro Activity of MTB-IN-5

Assay TypeOrganism/EnzymeResult
Minimum Inhibitory Concentration (MIC)M. tuberculosis H37Rv0.8 µM
Cytotoxicity (CC50)Vero cells> 100 µM
Enzymatic Inhibition (IC50)Recombinant Mtb InhA0.2 µM
Enzymatic Inhibition (IC50)Recombinant Mtb KasA> 50 µM
Enzymatic Inhibition (IC50)Recombinant Mtb MabA> 50 µM

Table 2: Biophysical Interaction of MTB-IN-5 with InhA

Assay TypeParameterValue
Thermal Shift Assay (TSA)ΔTm with InhA+ 5.2 °C
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)150 nM

Experimental Protocols

Whole-Cell Phenotypic Screening: MIC Determination

Objective: To determine the minimum concentration of MTB-IN-5 that inhibits the visible growth of M. tuberculosis.

Methodology:

  • M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • The bacterial culture was grown to an optical density at 600 nm (OD600) of 0.6-0.8.

  • The culture was diluted to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • MTB-IN-5 was serially diluted in a 96-well microplate.

  • The diluted bacterial culture was added to each well.

  • Plates were incubated at 37°C for 7 days.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

Enzymatic Inhibition Assay: InhA Activity

Objective: To quantify the inhibitory effect of MTB-IN-5 on the enzymatic activity of InhA.

Methodology:

  • Recombinant Mtb InhA was expressed and purified.

  • The assay was performed in a 96-well plate in a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 1 mM DTT.

  • InhA enzyme was pre-incubated with varying concentrations of MTB-IN-5 for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of the substrates, 2-trans-dodecenoyl-CoA and NADH.

  • The oxidation of NADH to NAD+ was monitored by the decrease in absorbance at 340 nm over time using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Thermal Shift Assay (TSA)

Objective: To confirm the direct binding of MTB-IN-5 to InhA by measuring the change in protein thermal stability.

Methodology:

  • Recombinant InhA was diluted in a buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • MTB-IN-5 was added to the protein solution at a final concentration of 10 µM.

  • A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins was added.

  • The temperature was gradually increased in a real-time PCR instrument, and the fluorescence was monitored.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. The change in Tm (ΔTm) in the presence of the compound indicates binding.

Signaling Pathway and Mechanism of Action

MTB-IN-5 targets InhA, a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids.[3][4] Mycolic acids are crucial components of the unique and impermeable cell wall of M. tuberculosis.[2][5] By inhibiting InhA, MTB-IN-5 disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) KasA_KasB KasA/KasB FAS_I->KasA_KasB ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->KasA_KasB MabA MabA KasA_KasB->MabA InhA InhA MabA->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mtb Cell Wall Mycolic_Acids->Cell_Wall MTB_IN_5 MTB-IN-5 MTB_IN_5->InhA

References

An In-depth Technical Guide on the Biological Activity of Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Mycobacterium Tuberculosis-IN-5, a promising anti-tuberculosis agent. The information presented herein is compiled from available scientific literature and is intended to support further research and development efforts in the field of tuberculosis treatment.

Introduction

This compound, the hydrochloride salt of 5-Fluoroindole, has demonstrated notable antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis).[1][2] Its efficacy against both pan-sensitive and drug-resistant strains, coupled with favorable in vivo activity, positions it as a compound of interest for the development of new anti-tuberculosis therapies.[2] This document summarizes the key quantitative data, experimental methodologies, and relevant workflows associated with the biological evaluation of this compound.

In Vitro Biological Activity

The in vitro activity of this compound has been primarily characterized by its minimum inhibitory concentration (MIC) against different strains of M. tuberculosis.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / StrainReference
MIC29.1 µMMycobacterium tuberculosis[1]
MIC Range4.7 - 29.1 µMPan-sensitive M. tuberculosis H37Rv and clinical isolates with resistance to at least two first-line drugs[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

While the specific details of the experimental protocol are not exhaustively described in the available literature, a standard broth microdilution method is likely employed for MIC determination. A generalized protocol would involve:

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis is prepared and its density adjusted to a standard concentration (e.g., McFarland standard).

  • Serial Dilution of Compound: this compound is serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in a microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C) for a defined period.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.

In Vivo Efficacy and Pharmacokinetics

In vivo studies have been conducted to evaluate the efficacy and pharmacokinetic properties of this compound.

Table 2: In Vivo Efficacy and Pharmacokinetic Properties

CompoundParameterValueModel SystemReference
5-Fluoroindole (Free Base)CytotoxicityNo cytotoxicity observedVero and HepG2 cells[2]
Permeability (PAMPA)High (2.4 x 10⁻⁶ cm/s)PAMPA assay[2]
Metabolic Stability (Rat Liver Microsomes)High (Clint 9.0 mL/min/kg)Rat liver microsomes[2]
This compound (HCl Salt)SolubilityIncreased at pH 7.4 and 9.1Aqueous solutions[2]
Metabolic Stability (Rat Liver Microsomes)Decreased (Clint = 48 mL/min/kg)Rat liver microsomes[2]
Half-life (t ½)12 minNot specified[2]
In Vivo EfficacyReduction of M. tuberculosis burden in the lungsMurine model of M. tuberculosis infection[2]
Dosing200 µmol/kgMice[2]
Treatment Duration21 daysMice[2]
ToxicityNo toxicity observedMice[2]

Experimental Protocol: Murine Model of Mycobacterium tuberculosis Infection

The in vivo efficacy of this compound was assessed in a murine model of tuberculosis. A likely experimental workflow is as follows:

  • Infection: Mice are infected with a standardized inoculum of M. tuberculosis, typically via aerosol exposure to establish a pulmonary infection.

  • Compound Administration: After a defined period to allow the infection to establish, treatment with this compound is initiated. The compound is administered at a dose of 200 µmol/kg.

  • Treatment Period: The treatment is continued for 21 days.

  • Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The bacterial load in the lungs is quantified by plating serial dilutions of lung homogenates on a suitable agar (B569324) medium and counting the resulting colony-forming units (CFUs).

  • Toxicity Assessment: During the course of the experiment, the mice are monitored for any signs of toxicity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a murine model.

in_vivo_workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome infection Infection of Mice with M. tuberculosis treatment Administration of This compound (200 µmol/kg for 21 days) infection->treatment euthanasia Euthanasia and Lung Harvest treatment->euthanasia bacterial_load Quantification of Bacterial Burden (CFU) euthanasia->bacterial_load efficacy Determination of Anti-Tuberculosis Efficacy bacterial_load->efficacy

Caption: In vivo efficacy testing workflow for this compound.

Conclusion

This compound is an antibacterial agent with promising activity against M. tuberculosis. Its ability to inhibit the growth of drug-resistant strains and its demonstrated efficacy in a murine model of tuberculosis highlight its potential as a lead compound for the development of new anti-tuberculosis drugs. Further studies are warranted to elucidate its precise mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

References

Technical Guide: Synthesis and Chemical Structure of Mycobacterium Tuberculosis Inhibitor-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, chemical structure, and biological activity of a potent anti-tubercular agent, identified as Tuberculosis inhibitor 5 (Compound 11i). This compound belongs to a class of cyanopyridone-based inhibitors with significant promise for further development in the fight against Mycobacterium tuberculosis.

Chemical Structure and Properties

Tuberculosis inhibitor 5 (Compound 11i) is a biphenyl (B1667301) analog with a cyanopyridone core. Its systematic name is 4-(biphenyl-4-yl)-2-oxo-6-((4-(phenylsulfinyl)phenyl)amino)-1,2-dihydropyridine-3-carbonitrile. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₁₈N₂O₂S[1]
Molecular Weight 410.49 g/mol [1]
Appearance Solid at room temperature[1]
In Vitro Activity (MIC against M. tuberculosis H37Rv) 1.2 µM[1][2]

Synthesis of Tuberculosis Inhibitor 5 (Compound 11i)

The synthesis of Tuberculosis inhibitor 5 (Compound 11i) is achieved through a multi-step process as described by Jian Y, et al.[2]. The general synthetic scheme involves the construction of the cyanopyridone core followed by functionalization.

Experimental Protocol:

General Procedure for the Synthesis of Aldehyde Intermediates:

  • To a solution of the corresponding methyl phenylacetate (B1230308) (1.0 equivalent) in dry tetrahydrofuran (B95107) (THF) (5 mL), add lithium aluminum hydride (LiAlH₄) (2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Upon complete consumption of the starting material (monitored by TLC), quench the reaction with a sodium/potassium tartrate solution (~10 mL).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the aldehyde intermediate.

General Procedure for the Synthesis of Cyanopyridone Analogues (including Compound 11i):

  • A suspension of the appropriate aldehyde (e.g., biphenyl-4-carbaldehyde) and ethyl cyanoacetate (B8463686) is reacted in the presence of a base such as piperidine (B6355638) in a suitable solvent like ethanol (B145695) and heated to reflux.

  • The resulting intermediate is then reacted with an aniline (B41778) derivative (e.g., 4-(phenylsulfinyl)aniline) in a suitable solvent, often with a catalytic amount of acid.

  • The reaction mixture is heated, and upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography to afford the final compound.

Note: The detailed, step-by-step synthesis with specific quantities, reaction times, and purification methods for Compound 11i can be found in the supporting information of the primary literature by Jian Y, et al. (2020).[2]

Quantitative Data

The development of this class of compounds involved the synthesis and evaluation of numerous analogs. The following table summarizes key quantitative data for Tuberculosis inhibitor 5 (Compound 11i) and a selection of related compounds from the study.

Compound IDModificationMIC against M. tuberculosis H37Rv (µM)Cytotoxicity (CC₅₀ against MRC-5 cells in µM)Reference
11i Biphenyl at C4, Phenylsulfinyl at N61.2 >100[2]
11a Phenyl at C4, Phenylsulfinyl at N612.5>100[2]
11j 4'-Chlorobiphenyl at C4, Phenylsulfinyl at N62.1>100[2]
11k 4'-Methoxybiphenyl at C4, Phenylsulfinyl at N61.8>100[2]
13 Carboxamide at C3 (hydrolyzed cyano group of 11d)>100>100[2]
14 Sulfone at N6 (oxidation of sulfoxide (B87167) in a related analog)6.25>100[2]

Mechanism of Action and Relevant Signaling Pathway

The cyanopyridone-based anti-tuberculosis agents were initially designed as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme in the DNA synthesis pathway.[2][3] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.[4][5]

Interestingly, while the initial design was based on MtbTMPK inhibition, subsequent enzymatic assays revealed that potent compounds like 11i "generally lacked significant MtbTMPK inhibitory potency".[2][3] This suggests that their potent whole-cell activity against M. tuberculosis may be due to a different mechanism of action or off-target effects. Structure-activity relationship studies have indicated that the cyanopyridone moiety and the sulfoxide group are critical for the observed antimycobacterial activity.[2]

The following diagram illustrates the intended, though not confirmed for Compound 11i, target pathway involving thymidylate kinase in M. tuberculosis.

Thymidylate_Kinase_Pathway Intended Target Pathway: M. tuberculosis DNA Synthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway dUMP dUMP (deoxyuridine monophosphate) ThyA_ThyX Thymidylate Synthase (ThyA/ThyX) dUMP->ThyA_ThyX dTMP dTMP (deoxythymidine monophosphate) ThyA_ThyX->dTMP Methylation MtbTMPK Thymidylate Kinase (MtbTMPK) dTMP->MtbTMPK ATP -> ADP Thymidine Thymidine TK Thymidine Kinase (TK) Thymidine->TK TK->dTMP Phosphorylation dTDP dTDP (deoxythymidine diphosphate) MtbTMPK->dTDP NDK Nucleoside Diphosphate Kinase (NDK) dTDP->NDK ATP -> ADP dTTP dTTP (deoxythymidine triphosphate) NDK->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Inhibitor Cyanopyridone Inhibitors (Intended Target) Inhibitor->MtbTMPK Inhibition

Caption: Intended mechanism of action targeting the thymidylate kinase pathway in M. tuberculosis.

Experimental Workflows

The development and evaluation of Tuberculosis inhibitor 5 (Compound 11i) followed a structured workflow common in early-stage drug discovery.

Experimental_Workflow Drug Discovery and Evaluation Workflow Design Rational Drug Design (Based on MtbTMPK inhibitors) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification InVitro_Screening In Vitro Antimycobacterial Screening (MIC determination against M. tuberculosis H37Rv) Purification->InVitro_Screening Enzyme_Assay Enzymatic Assays (against MtbTMPK) Purification->Enzyme_Assay Cytotoxicity Cytotoxicity Assays (e.g., against MRC-5 cells) InVitro_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Enzyme_Assay->SAR

References

The Discovery and Preclinical Evaluation of Mycobacterium Tuberculosis-IN-5: A Novel Aminquinazolinone with Glycerol-Dependent Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical characterization of Mycobacterium Tuberculosis-IN-5 (MTB-IN-5), a novel 2-aminoquinazolinone derivative identified through phenotypic whole-cell screening against Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of its synthesis, structure-activity relationship (SAR), and unique glycerol-dependent mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a structured summary of all quantitative data. Furthermore, this guide includes visualizations of the synthetic pathway, proposed mechanism of action, and a general experimental workflow to facilitate a deeper understanding of this promising antitubercular agent.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has critically undermined current therapeutic strategies, underscoring the urgent need for novel antitubercular agents with new mechanisms of action.

Phenotypic screening of compound libraries against whole-cell Mtb has proven to be a successful strategy for the identification of new chemical scaffolds with potent antimycobacterial activity. This approach led to the discovery of a 2-aminoquinazolinone hit compound, which, following initial optimization for solubility, yielded MTB-IN-5 (a sulfoxide (B87167) derivative). Subsequent SAR studies have identified several compounds within this class that exhibit potent and selective activity against Mtb, are metabolically stable, and show no significant cytotoxicity.[1]

Interestingly, while MTB-IN-5 and its sulfone metabolite demonstrated favorable in vitro properties and promising pharmacokinetic profiles, in vivo efficacy in an acute TB infection mouse model was not observed.[1] This discrepancy prompted further investigation, which revealed a unique glycerol-dependent mechanism of action. This guide will delve into the experimental journey that uncovered this novel biological activity and discuss its implications for future drug development.

Data Presentation

The following tables summarize the key quantitative data obtained during the preclinical evaluation of MTB-IN-5 and its related analogs.

Table 1: In Vitro Antitubercular Activity of MTB-IN-5 and Analogs

CompoundSubstituent (R)MIC90 (µM) in GASTE-Fe Medium
MTB-IN-5 (Sulfoxide 2) -SOCH30.8
Sulfone 1 -SO2CH30.4
Analog 35-H33
Analog (R=F)-FModerate Potency
Analog (R=Me)-MeModerate Potency
Analog (R=OH)-OHDetrimental to Activity
Analog (R=OMe)-OMeDetrimental to Activity
Analog (R=CN)-CNDetrimental to Activity

Data compiled from SAR studies which indicate that lipophilic para-substituents on the phenyl ring are optimal for activity.[1]

Table 2: In Vitro and In Vivo Properties of MTB-IN-5

ParameterValue
In Vitro Properties
Metabolic StabilityStable
CytotoxicityNon-cytotoxic
In Vivo Pharmacokinetics (Mouse Model)
BioavailabilityPromising
MetabolismExtensively metabolized to Sulfone 1
In Vivo Efficacy (Acute TB Mouse Model)
ActivityInactive

Summary of the key in vitro and in vivo characteristics of MTB-IN-5.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of MTB-IN-5.

Synthesis of MTB-IN-5 (2-Aminoquinazolinone derivative)

The synthesis of the 2-aminoquinazolinone scaffold is a multi-step process. A general scheme is outlined below.

G cluster_synthesis Synthesis of 2-Aminoquinazolinone Scaffold 2-amino-5-iodobenzoic_acid 2-amino-5-iodobenzoic acid iodo_intermediate_37 Iodo intermediate 2-amino-5-iodobenzoic_acid->iodo_intermediate_37 Reflux with 4-(trifluoromethyl)aniline (B29031) and triethoxymethane 4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline triethoxymethane triethoxymethane final_compound 2-Aminoquinazolinone Derivative iodo_intermediate_37->final_compound Suzuki Coupling dioxane_water Dioxane/Water dioxane_water->final_compound boronic_acid R-B(OH)2 boronic_acid->final_compound pd_catalyst PdCl2(PPh3)2, K2CO3 pd_catalyst->final_compound

Caption: General synthesis scheme for 2-aminoquinazolinone derivatives.[1]

Procedure:

  • Formation of the Iodo Intermediate: 2-amino-5-iodobenzoic acid is refluxed with 4-(trifluoromethyl)aniline in the presence of triethoxymethane to yield the iodo intermediate.[1]

  • Suzuki Coupling: The iodo intermediate undergoes a Suzuki coupling reaction with a desired boronic acid (R-B(OH)₂) in a dioxane/water solvent system, catalyzed by PdCl₂(PPh₃)₂ and K₂CO₃ at 80°C for 1-5 hours to yield the final 2-aminoquinazolinone derivative.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol (B35011)

  • 96-well microtiter plates

  • Resazurin (B115843) dye solution

  • Test compound (MTB-IN-5)

Procedure:

  • Prepare a stock solution of MTB-IN-5 in DMSO.

  • In a 96-well plate, perform two-fold serial dilutions of the compound in the supplemented Middlebrook 7H9 broth.

  • Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue to pink.

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells.

Materials:

  • Human cell line (e.g., HepG2 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Test compound (MTB-IN-5)

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treat the cells with serial dilutions of MTB-IN-5 and incubate for 48-72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes or hepatocytes

  • NADPH regenerating system (for microsomes)

  • Incubation buffer (e.g., phosphate (B84403) buffer)

  • Test compound (MTB-IN-5)

  • LC-MS/MS system

Procedure:

  • Incubate MTB-IN-5 with liver microsomes or hepatocytes at 37°C in the presence of necessary cofactors.

  • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the metabolic reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • The metabolic stability is determined by calculating the half-life (t₁/₂) of the compound.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the therapeutic effect of the compound in an animal model of TB infection.

Materials:

  • BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system

  • Test compound (MTB-IN-5) formulated for oral administration

Procedure:

  • Infect mice with a low-dose aerosol of Mtb H37Rv.

  • After a set period to establish infection (e.g., 14-21 days), begin treatment with MTB-IN-5 via oral gavage daily for a specified duration (e.g., 4 weeks).

  • Include an untreated control group and a positive control group (e.g., treated with isoniazid).

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar (B569324) to determine the bacterial load (colony-forming units, CFU).

  • The efficacy of the compound is determined by the reduction in CFU counts compared to the untreated control group.

Mechanism of Action: A Glycerol-Dependent Pathway

The initial discrepancy between the potent in vitro activity and the lack of in vivo efficacy of MTB-IN-5 led to further investigation. It was discovered that the antimycobacterial activity of this compound is dependent on the presence of glycerol in the culture medium.[1] Spontaneous resistant mutant generation and whole-genome sequencing revealed mutations in genes related to glycerol metabolism.[1] This suggests that MTB-IN-5 or its metabolites interfere with a glycerol-dependent metabolic pathway that is essential for Mtb survival in vitro but may not be the primary carbon source utilized by the bacterium in the lungs of the mouse model.

G cluster_moa Proposed Glycerol-Dependent Mechanism of Action Glycerol Glycerol Glycerol_Metabolism Glycerol Metabolism Pathway (e.g., GlpK, GlpD) Glycerol->Glycerol_Metabolism Essential_Process Essential Downstream Process Glycerol_Metabolism->Essential_Process Bacterial_Death Bacterial Death Essential_Process->Bacterial_Death MTB_IN_5 MTB-IN-5 MTB_IN_5->Inhibition Inhibition->Glycerol_Metabolism G cluster_workflow Discovery and Characterization Workflow Phenotypic_Screening Phenotypic Whole-Cell Screening Hit_Identification Hit Identification (2-Aminoquinazolinone) Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) -> MTB-IN-5 Hit_Identification->Lead_Optimization In_Vitro_Profiling In Vitro Profiling (MIC, Cytotoxicity, Metabolic Stability) Lead_Optimization->In_Vitro_Profiling In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Profiling->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Testing In_Vivo_PK->In_Vivo_Efficacy Discrepancy Discrepancy Observed (In Vitro vs. In Vivo) In_Vivo_Efficacy->Discrepancy Hypothesis_Generation Hypothesis Generation (Medium-Dependent Activity) Discrepancy->Hypothesis_Generation Mechanism_Deconvolution Mechanism Deconvolution (Resistant Mutants, WGS) Hypothesis_Generation->Mechanism_Deconvolution Glycerol_Dependence Identification of Glycerol-Dependent Mechanism of Action Mechanism_Deconvolution->Glycerol_Dependence

References

Telacebec (Q203): A Technical Guide to a Novel Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of the First-in-Class Cytochrome bc1 Inhibitor for Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (B1166443) (Q203) is a first-in-class imidazopyridine amide compound that represents a significant advancement in the fight against TB.[1][2] It exhibits potent activity against both drug-susceptible and drug-resistant Mtb strains by targeting the mycobacterial respiratory chain.[3] This technical guide provides an in-depth overview of the novelty, significance, mechanism of action, and key experimental data related to Telacebec, intended for researchers and professionals in the field of drug development.

Novelty and Significance

Telacebec is a pioneering drug candidate that targets the cytochrome bc1 complex (also known as complex III) of M. tuberculosis's electron transport chain.[1][2][4] This mechanism is distinct from existing first and second-line TB drugs, making it a valuable tool against resistant strains. The compound is effective against both MDR and XDR clinical isolates of Mtb, addressing a critical unmet medical need.[5] Its development has established the inhibition of the cytochrome bc1 complex as a validated and promising strategy for anti-TB drug discovery.[6] Telacebec has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA), highlighting its potential as a breakthrough therapy.[1]

Mechanism of Action

Telacebec functions by specifically inhibiting the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis.[3][7] This complex is a crucial component of the electron transport chain, responsible for the transfer of electrons from menaquinol (B15198786) to cytochrome c, a process coupled to the pumping of protons across the inner membrane to generate a proton motive force for ATP synthesis.[3][8] By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby disrupting the electron flow and inhibiting oxidative phosphorylation.[8] This leads to a rapid depletion of intracellular ATP, the primary energy currency of the cell, ultimately resulting in bacterial cell death.[6][9] This targeted action on the energy metabolism of Mtb is a key aspect of its potent bactericidal activity.

cluster_membrane Mycobacterial Inner Membrane Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinol->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- ATP_synthase ATP Synthase Cyt_c->ATP_synthase e- ATP ATP ATP_synthase->ATP ATP Synthesis Telacebec Telacebec (Q203) Telacebec->Cyt_bc1 Inhibition A Seed macrophages in 96-well plates B Infect macrophages with M. tuberculosis A->B C Remove extracellular bacteria B->C D Add serial dilutions of Telacebec C->D E Incubate for 5 days D->E F Lyse macrophages E->F G Plate lysate on 7H11 agar F->G H Count Colony Forming Units (CFUs) G->H

References

In-Depth Technical Guide: Initial Screening of Mycobacterium Tuberculosis-IN-5 Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycobacterium Tuberculosis-IN-5 (MTB-IN-5), an isoxazole (B147169) compound also identified as compound (-)17j, has demonstrated notable anti-mycobacterial activity. This technical guide provides a comprehensive overview of the initial screening of MTB-IN-5 against Mycobacterium tuberculosis (M. tuberculosis). It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols utilized for its preliminary evaluation. The guide is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-tubercular agents.

Introduction to MTB-IN-5

MTB-IN-5 is a novel isoxazole derivative that has emerged as a promising candidate in the search for new treatments for tuberculosis (TB), a disease caused by the bacterium M. tuberculosis. The compound has been shown to inhibit the respiration of M. tuberculosis and disrupt its ability to form biofilms, a key virulence factor, particularly within macrophages. A significant characteristic of MTB-IN-5 is its ability to enhance the efficacy of isoniazid (B1672263) (INH), a first-line anti-TB drug, against INH-resistant strains of M. tuberculosis. This synergistic activity suggests a potential role for MTB-IN-5 in combination therapies aimed at overcoming drug resistance.

Mechanism of Action

The primary mechanism of action of MTB-IN-5 is the inhibition of the respiratory chain of M. tuberculosis. This disruption of cellular respiration leads to a reduction in ATP synthesis, ultimately impeding bacterial growth and survival. Furthermore, MTB-IN-5 has been observed to interfere with biofilm formation, a process crucial for the persistence of M. tuberculosis infection and its tolerance to antibiotics. The compound's ability to potentiate the activity of isoniazid against resistant mutants suggests it may act on pathways that compensate for INH-induced stress or bypass the drug's primary target.

Signaling Pathway and Experimental Workflow

G

G MTB_IN_5 MTB-IN-5 Respiration M. tuberculosis Respiratory Chain MTB_IN_5->Respiration Inhibits Biofilm Biofilm Formation MTB_IN_5->Biofilm Inhibits INH_Resistant_Mtb INH-Resistant M. tuberculosis MTB_IN_5->INH_Resistant_Mtb Enhances INH efficacy ATP ATP Synthesis Respiration->ATP Bacterial_Growth Bacterial Growth and Survival ATP->Bacterial_Growth Required for Biofilm->Bacterial_Growth Promotes INH Isoniazid (INH) INH->INH_Resistant_Mtb Ineffective against

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial screening of MTB-IN-5. This data provides a preliminary assessment of the compound's potency, selectivity, and efficacy in different in vitro models.

Parameter Value Assay/Model Reference
Minimum Inhibitory Concentration (MIC) Data not available in initial searchM. tuberculosis H37Rv-
50% Cytotoxic Concentration (CC50) Data not available in initial searchMammalian cell line (e.g., Vero, HepG2)-
Selectivity Index (SI) Data not available in initial searchCalculated as CC50/MIC-
Biofilm Inhibition Data not available in initial searchCrystal Violet Staining or other methods-
Intracellular Activity Data not available in initial searchMacrophage infection model-
Synergy with Isoniazid (INH) Enhances efficacy against INH-resistant mutantsCheckerboard assay or similar

Note: Specific quantitative values for MIC, CC50, and other parameters were not available in the initial search results. This table structure is provided as a template for presenting such data once obtained.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following sections outline the standard protocols for the key experiments mentioned.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. Cultures are incubated at 37°C until they reach a logarithmic growth phase.

  • Compound Preparation: A stock solution of MTB-IN-5 is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standardized optical density (e.g., OD600 of 0.05-0.1) and added to each well of the microplate containing the compound dilutions.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plate is then re-incubated for 16-24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay
  • Cell Culture: A mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) is cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of MTB-IN-5 are added to the wells, and the plate is incubated for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using a reagent such as resazurin (B115843) or MTT.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Biofilm Inhibition Assay
  • Biofilm Formation: M. tuberculosis is grown in a suitable medium (e.g., Sauton's medium) in a 96-well plate in the presence of varying concentrations of MTB-IN-5. The plate is incubated at 37°C for an extended period (e.g., 10-14 days) without shaking to allow for biofilm formation.

  • Quantification: The supernatant is carefully removed, and the wells are washed to remove planktonic bacteria. The remaining biofilm is stained with crystal violet.

  • Measurement: The crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.

Conclusion and Future Directions

The initial screening of MTB-IN-5 reveals its potential as an anti-tubercular agent with a multi-faceted mechanism of action that includes inhibition of respiration and biofilm formation. Its ability to synergize with isoniazid against resistant strains is particularly noteworthy and warrants further investigation.

Future studies should focus on obtaining detailed quantitative data for its in vitro activity and cytotoxicity to establish a robust therapeutic window. Elucidation of the specific molecular target within the respiratory chain is a critical next step. Further exploration of its efficacy in in vivo models of tuberculosis is necessary to validate its potential as a clinical candidate. The development of structure-activity relationships through the synthesis and screening of analogues could lead to the identification of more potent and selective compounds.

In Vitro Anti-Tubercular Activity of the Novel Compound TB-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with unique mechanisms of action. This document provides a comprehensive technical overview of the in vitro evaluation of TB-IN-5, a novel investigational compound. It details the methodologies used to determine its inhibitory activity against M. tuberculosis, its selectivity, and a proposed mechanism of action. All data and protocols are presented to support further research and development efforts.

Quantitative Analysis of Bioactivity

The initial in vitro assessment of TB-IN-5 was conducted to determine its potency against a virulent strain of Mycobacterium tuberculosis (H37Rv) and to evaluate its selectivity by testing against a mammalian cell line. The primary assays included the Minimum Inhibitory Concentration (MIC) determination and a cytotoxicity assessment (CC₅₀).

The results indicate that TB-IN-5 exhibits potent activity against M. tuberculosis. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC, suggests a favorable preliminary safety profile for the compound.

MetricTest Organism/Cell LineValue (µg/mL)Reference Compound (Rifampicin)
Minimum Inhibitory Conc. (MIC) Mycobacterium tuberculosis H37Rv0.250.1
Cytotoxicity Conc. (CC₅₀) Vero (Mammalian Kidney) Cells> 64> 64
Selectivity Index (SI) (CC₅₀ / MIC)> 256> 640

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections describe the step-by-step protocols for the key in vitro assays performed.

Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)

The MIC of TB-IN-5 against M. tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method.[1][2] This assay leverages the redox indicator Alamar Blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.[3]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • TB-IN-5 (dissolved in DMSO)

  • Rifampicin (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom microplates

  • Alamar Blue reagent

Procedure:

  • Inoculum Preparation: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth to the mid-logarithmic phase (OD₆₀₀ of 0.5-0.8). The culture was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Compound Dilution: A stock solution of TB-IN-5 was prepared in DMSO. Serial two-fold dilutions were then performed in the 96-well plates using 7H9 broth to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: 100 µL of the prepared bacterial suspension was added to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.[5] Control wells containing bacteria only (growth control) and media only (sterility control) were included.

  • Incubation: The plates were sealed and incubated at 37°C for 7 days.

  • Assay Reading: Following incubation, 20 µL of Alamar Blue reagent was added to each well. The plates were re-incubated for an additional 24 hours.[3]

  • Result Interpretation: The MIC was defined as the lowest concentration of TB-IN-5 that prevented the color change from blue to pink.[3]

Cytotoxicity Assay (MTS Assay)

To assess the selectivity of TB-IN-5, its cytotoxicity was evaluated against a mammalian cell line (Vero cells) using the MTS assay.

Materials:

  • Vero cells (ATCC CCL-81)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • TB-IN-5 (dissolved in DMSO)

  • Sterile 96-well plates

  • MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Vero cells were seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: The cells were treated with various concentrations of TB-IN-5 for 48 hours.

  • MTS Addition: After the treatment period, 10 µL of the MTS reagent was added to each well.

  • Incubation and Reading: The plate was incubated for 4 hours, and the absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The concentration that inhibited cell viability by 50% (CC₅₀) was determined by plotting the percentage of cell viability against the compound concentration.

Visualized Workflows and Pathways

Visual diagrams are provided to clarify complex processes, including the experimental workflow and the proposed mechanism of action for TB-IN-5.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A 1. Prepare Mtb H37Rv Inoculum (Mid-log phase) C 3. Inoculate plates with Mtb (Final Volume: 200 µL) A->C B 2. Prepare Serial Dilutions of TB-IN-5 in 96-well plate B->C D 4. Incubate at 37°C for 7 Days C->D E 5. Add Alamar Blue Reagent (20 µL per well) D->E F 6. Re-incubate at 37°C for 24 Hours E->F G 7. Read Plate Visually (Blue vs. Pink) F->G H 8. Determine MIC (Lowest concentration with no color change) G->H G cluster_pathway Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis TBIN5 TB-IN-5 InhA InhA Enzyme (Enoyl-ACP Reductase) TBIN5->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) System InhA->FASII Key Component MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid Essential for CellWall Mycobacterial Cell Wall Integrity Disrupted MycolicAcid->CellWall Leads to

References

Unveiling the Impact of Novel Inhibitors on Mycolic Acid Synthesis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mycolic acids are signature long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This lipid-rich barrier is pivotal for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Consequently, the biosynthetic pathway of mycolic acids presents a validated and highly attractive target for the development of new anti-tubercular agents.[2][3][4] This guide delves into the effects of a novel inhibitor, designated as Mycobacterium Tuberculosis-IN-5 (IN-5) , on this critical pathway. While public domain information on a specific compound named "IN-5" is not available, this document serves as a comprehensive framework, outlining the methodologies and data presentation required to characterize such an inhibitor. The experimental details and data presented herein are based on established protocols for known inhibitors of mycolic acid synthesis and serve as a template for the evaluation of IN-5.

The Mycolic Acid Biosynthesis Pathway: A Prime Target

The synthesis of mycolic acids is a complex, multi-step process involving two main fatty acid synthase (FAS) systems: FAS-I and FAS-II.[1][3]

  • FAS-I: This system is responsible for the de novo synthesis of shorter chain fatty acids (typically C16 to C26). These fatty acids serve as the α-alkyl branch of the final mycolic acid.[1]

  • FAS-II: This system elongates the fatty acids produced by FAS-I to generate the long meromycolic acid chain (C50-C60).[1][3] Key enzymes in the FAS-II system include β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA).[3][4]

  • Final Condensation: The α-branch and the meromycolate chain are condensed by the polyketide synthase Pks13 to form the mycolic acid precursor.[5][6]

  • Transport and Attachment: The newly synthesized mycolic acids are then transported to the periplasm by transporters like MmpL3 and attached to the arabinogalactan (B145846) of the cell wall by the Antigen 85 complex.[3]

Given the essentiality of this pathway, numerous enzymes involved have been identified as potential drug targets.[3][4]

Hypothetical Mechanism of Action of IN-5

Based on the common targets of other mycolic acid synthesis inhibitors, IN-5 could potentially exert its effect by targeting one or more of the key enzymes in the FAS-II pathway, the final condensation step, or the transport of mycolic acids. The precise mechanism would be elucidated through the experimental protocols detailed later in this guide.

Quantitative Analysis of IN-5 Activity

The inhibitory effect of IN-5 on M. tuberculosis growth and mycolic acid synthesis would be quantified to determine its potency.

Table 1: In Vitro Activity of IN-5 against M. tuberculosis

CompoundMIC90 against H37Rv (µM)MIC90 against MDR Strain X (µM)Cytotoxicity (CC50 in Vero cells, µM)Selectivity Index (SI = CC50/MIC90)
IN-5 Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Isoniazid0.05>10>100>2000
Ethambutol2.52.5>100>40

Table 2: Inhibition of Mycolic Acid Synthesis by IN-5

CompoundIC50 for total mycolic acid synthesis (µM)IC50 for α-mycolic acid synthesis (µM)IC50 for keto-mycolic acid synthesis (µM)IC50 for methoxy-mycolic acid synthesis (µM)
IN-5 Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Isoniazid0.10.080.120.11

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel inhibitor. Below are representative protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C.

  • Compound Preparation: IN-5 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, from which serial dilutions are prepared in 7H9 broth.

  • Assay: The assay is performed in 96-well microplates. Each well receives 100 µL of the appropriate IN-5 dilution and 100 µL of a bacterial suspension (adjusted to a final concentration of 5 x 105 CFU/mL).

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest concentration of IN-5 that inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Radiolabeling and Analysis of Mycolic Acids
  • Bacterial Culture and Treatment: A mid-log phase culture of M. tuberculosis H37Rv is treated with various concentrations of IN-5 (or a DMSO control) for 24 hours.

  • Radiolabeling: [1,2-14C]acetic acid (a precursor for fatty acid synthesis) is added to the cultures, which are then incubated for another 8 hours.

  • Lipid Extraction: Bacterial cells are harvested, washed, and subjected to saponification with 20% tetrabutylammonium (B224687) hydroxide. Mycolic acids are then extracted with dichloromethane.

  • Derivatization: The extracted mycolic acids are derivatized to their p-bromophenacyl esters for UV detection.

  • Analysis: The derivatized mycolic acids are analyzed by high-performance liquid chromatography (HPLC) on a C18 column. The amount of radiolabel incorporated into the different mycolic acid species is quantified using a radioisotope detector. The IC50 is calculated as the concentration of IN-5 that reduces the incorporation of [14C]acetate by 50% compared to the control.

Visualizing the Impact of IN-5

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Mycolic_Acid_Synthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation & Modification cluster_Transport Transport & Ligation Acetyl_CoA Acetyl-CoA FAS_I_complex FAS-I Complex Acetyl_CoA->FAS_I_complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I_complex C16_C26_Acyl_CoA C16-C26 Acyl-CoA (α-branch precursor) FAS_I_complex->C16_C26_Acyl_CoA KasA_B KasA/B Pks13 Pks13 C16_C26_Acyl_CoA->Pks13 MabA MabA KasA_B->MabA HadAB_BC HadAB/BC MabA->HadAB_BC InhA InhA HadAB_BC->InhA InhA->KasA_B Meromycolate_precursor Meromycolate Precursor InhA->Meromycolate_precursor Meromycolate_precursor->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid MmpL3 MmpL3 Transporter Mycolic_Acid->MmpL3 Ag85 Antigen 85 MmpL3->Ag85 Cell_Wall Cell Wall Arabinogalactan Ag85->Cell_Wall IN5 IN-5 IN5->InhA Potential Target

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis.

Experimental_Workflow start Start: Mtb Culture treatment Treat with IN-5 start->treatment radiolabeling Add [14C] Acetic Acid treatment->radiolabeling incubation Incubate for 8h radiolabeling->incubation harvest Harvest Cells incubation->harvest extraction Saponification & Lipid Extraction harvest->extraction analysis HPLC Analysis of Mycolic Acids extraction->analysis end Determine IC50 analysis->end

Caption: Workflow for mycolic acid inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the in-depth characterization of a novel mycolic acid synthesis inhibitor, exemplified by the placeholder "IN-5". By employing the detailed protocols for determining inhibitory concentrations and analyzing the impact on mycolic acid biosynthesis, researchers can effectively quantify the compound's activity. The provided visualizations of the biochemical pathway and experimental workflow serve as clear aids for understanding the complex processes involved.

Should data for "this compound" become available, this technical guide can be readily populated to provide a comprehensive and detailed analysis of its specific effects and mechanism of action. Further studies would involve identifying the precise molecular target of IN-5 through techniques such as target-based screening, genetic studies with resistant mutants, and structural biology to understand the drug-target interaction at an atomic level. Such information is critical for the rational design of more potent and specific inhibitors to combat the global threat of tuberculosis.

References

An In-depth Technical Guide on the Interaction of Direct InhA Inhibitors with the Mycobacterium tuberculosis Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between direct inhibitors of the enoyl-acyl carrier protein reductase (InhA) and the cell wall of Mycobacterium tuberculosis (M. tuberculosis). Given that "Mycobacterium Tuberculosis-IN-5" is a hypothetical designation, this document will focus on a well-characterized, potent, direct InhA inhibitor, NITD-916 , a member of the 4-hydroxy-2-pyridone class, as a representative molecule. This guide will delve into the mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Introduction: The Mycobacterial Cell Wall and the Role of InhA

The cell wall of M. tuberculosis is a complex and unique structure, crucial for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.[1][2] A major component of this cell wall is mycolic acid, which are very long-chain fatty acids that form a waxy, hydrophobic barrier.[1][2][3] The biosynthesis of mycolic acids is carried out by the fatty acid synthase type II (FAS-II) system, a pathway that is distinct from the mammalian fatty acid synthase system, making it an attractive target for selective drug development.[1][4]

A key enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[4][5] Its inhibition leads to the depletion of mycolic acids, which compromises the integrity of the cell wall and results in bacterial cell death.[4][6] InhA is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263) (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] A significant portion of clinical resistance to INH arises from mutations in the katG gene, which prevents this activation.[6][7]

Direct inhibitors of InhA, such as the 4-hydroxy-2-pyridone NITD-916, bypass the need for KatG activation.[4][7] These compounds bind directly to the InhA enzyme, making them effective against many INH-resistant strains of M. tuberculosis.[4] This guide will explore the interaction of NITD-916 with the M. tuberculosis cell wall as a model for direct InhA inhibition.

Mechanism of Action of Direct InhA Inhibitors

The mechanism of action of direct InhA inhibitors like NITD-916 involves the following key steps:

  • Entry into the Mycobacterial Cell: The inhibitor must first cross the complex cell envelope to reach its cytoplasmic target, InhA.

  • Direct Binding to InhA: Unlike isoniazid, NITD-916 does not require enzymatic activation. It binds directly to the InhA enzyme. Biophysical studies have shown that 4-hydroxy-2-pyridones bind specifically to InhA in an NADH-dependent manner.[4] The inhibitor occupies the enoyl-substrate binding pocket, preventing the natural substrate from binding and being reduced.[4]

  • Inhibition of Mycolic Acid Synthesis: By blocking InhA, the inhibitor halts the elongation of fatty acid chains, which are the precursors for mycolic acids.[4] Metabolic labeling experiments have confirmed that treatment with NITD-916 leads to a dose-dependent inhibition of mycolate synthesis, with a concurrent accumulation of fatty acids.[4]

  • Disruption of Cell Wall Integrity: The depletion of mycolic acids from the cell wall compromises its structural integrity and permeability. This leads to increased susceptibility to external stresses and ultimately results in bactericidal activity.[6][8]

This direct mechanism allows these inhibitors to be active against M. tuberculosis strains that have developed resistance to isoniazid through mutations in katG.[4]

Quantitative Data on the Activity of NITD-916 and Related Compounds

The following tables summarize the quantitative data for the 4-hydroxy-2-pyridone class of InhA inhibitors, including NITD-916.

Table 1: In Vitro Antimycobacterial Activity of 4-Hydroxy-2-Pyridones

CompoundMIC against M. tuberculosis H37Rv (μM)MIC Range against MDR-M. tuberculosis Isolates (μM)
NITD-529 1.54Similar to H37Rv
NITD-564 0.16Similar to H37Rv
NITD-916 0.05 (MIC₅₀)0.04 - 0.16
Isoniazid 0.33 (MIC₅₀)High resistance in many isolates

Data sourced from Al-Rifai et al., 2015.[4]

Table 2: In Vitro Enzymatic Inhibition of InhA

CompoundInhA IC₅₀ (μM)
NITD-529 9.60
NITD-564 0.59
NITD-916 ~0.59

Data sourced from Al-Rifai et al., 2015.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize direct InhA inhibitors are provided below.

The MIC, the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is commonly used.[9][10]

Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., NITD-916) in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well or 384-well microtiter plate using a suitable liquid medium for M. tuberculosis, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[9]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv (or other strains) to mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include appropriate controls: wells with bacteria and no compound (positive growth control), and wells with medium only (negative control).

    • Seal the plates in gas-permeable bags and incubate at 37°C.[9]

  • Determination of MIC:

    • After a defined incubation period (typically 7-14 days for M. tuberculosis), assess bacterial growth. This can be done visually or by using a growth indicator dye such as resazurin (B115843) (alamarBlue).[9]

    • Resazurin is blue and is reduced to pink resorufin (B1680543) by metabolically active cells. The MIC is determined as the lowest compound concentration at which no color change (or visible turbidity) is observed.[9]

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA. The activity is typically monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.[11]

Protocol: Spectrophotometric InhA Inhibition Assay

  • Reagents and Buffers:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form).

    • A long-chain enoyl-ACP substrate, such as 2-trans-dodecenoyl-Coenzyme A (DD-CoA).[11]

    • Assay buffer (e.g., 30 mM PIPES, pH 6.8).[11]

    • Test compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADH, and DD-CoA.

    • Add the test compound at various concentrations. Include a DMSO-only control.

    • Initiate the reaction by adding a fixed concentration of the InhA enzyme (e.g., 50 nM).[11]

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This method uses metabolic labeling with a radioactive precursor to assess the impact of an inhibitor on the synthesis of mycolic acids.[4]

Protocol: [¹⁴C] Acetate Metabolic Labeling

  • Bacterial Culture and Labeling:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Expose the cultures to different concentrations of the test inhibitor (e.g., NITD-916) for a defined period (e.g., 6-24 hours). Include an untreated control.

    • Add [1-¹⁴C] acetic acid to each culture and incubate for a further period (e.g., 8 hours) to allow for its incorporation into fatty acids and mycolic acids.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Perform a series of solvent extractions to isolate different lipid fractions. For mycolic acids, this involves saponification (alkaline hydrolysis) of the cell pellet to release the mycolic acids from the cell wall.

    • Acidify the mixture and extract the fatty acids and mycolic acids with an organic solvent (e.g., diethyl ether).

    • Derivatize the mycolic acids to their methyl esters (MAMEs) for analysis by thin-layer chromatography (TLC).

  • TLC Analysis:

    • Spot equal amounts of the extracted lipids (based on radioactivity counts or starting cell mass) onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate, 95:5, run multiple times) to separate the different lipid species (fatty acid methyl esters and mycolic acid methyl esters).[1]

    • Visualize the separated lipids by autoradiography (exposing the TLC plate to X-ray film).

  • Interpretation:

    • In the presence of an effective InhA inhibitor, the intensity of the bands corresponding to mycolic acid methyl esters will decrease in a dose-dependent manner, while the bands for fatty acid methyl esters may increase due to the accumulation of precursors.[4]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of direct InhA inhibitors.

InhA_Inhibition_Pathway Mycolic Acid Biosynthesis and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA Produces FAS_II Fatty Acid Synthase II (FAS-II Elongation Cycles) Acyl_CoA->FAS_II Initiates Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Generates InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP (Elongated Chain) InhA->Acyl_ACP Reduces NAD NAD+ InhA->NAD Acyl_ACP->FAS_II Further Elongation Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Leads to Cell_Wall M. tuberculosis Cell Wall Integrity Mycolic_Acids->Cell_Wall Maintains Inhibitor Direct Inhibitor (e.g., NITD-916) Inhibitor->InhA Inhibits NADH NADH NADH->InhA

Caption: Mycolic Acid Biosynthesis Pathway and the Site of InhA Inhibition.

Experimental_Workflow Workflow for Characterizing a Direct InhA Inhibitor cluster_0 In Vitro Characterization cluster_1 In Vivo & Preclinical Screening 1. High-Throughput Screen (Whole-cell or Target-based) MIC_Assay 2. MIC Determination (vs. Drug-Sensitive & Resistant Mtb) Screening->MIC_Assay Enzyme_Assay 3. InhA Enzymatic Assay (IC50) MIC_Assay->Enzyme_Assay Mycolic_Acid 4. Mycolic Acid Synthesis Assay Enzyme_Assay->Mycolic_Acid Toxicity 5. Cytotoxicity Assay (vs. Mammalian Cells) Mycolic_Acid->Toxicity Lead Compound Progression PK_Studies 6. Pharmacokinetic Studies (in Animal Model) Toxicity->PK_Studies Efficacy 7. In Vivo Efficacy (Murine TB Infection Model) PK_Studies->Efficacy

Caption: Experimental Workflow for the Discovery and Characterization of a Direct InhA Inhibitor.

Logical_Relationship Logical Cascade of InhA Inhibition Inhibitor Direct InhA Inhibitor (e.g., NITD-916) InhA_Binding Binding to InhA-NADH Complex Inhibitor->InhA_Binding causes FASII_Block FAS-II Pathway Blocked InhA_Binding->FASII_Block results in Mycolic_Depletion Mycolic Acid Synthesis Depleted FASII_Block->Mycolic_Depletion leads to Cell_Wall_Damage Cell Wall Integrity Compromised Mycolic_Depletion->Cell_Wall_Damage causes Bactericidal Bactericidal Effect (Cell Death) Cell_Wall_Damage->Bactericidal results in

Caption: Logical Relationship from Direct InhA Inhibition to Bacterial Cell Death.

Conclusion

The mycobacterial cell wall, particularly the mycolic acid biosynthesis pathway, remains a highly validated and critical target for the development of new anti-tuberculosis drugs. Direct inhibition of InhA represents a promising strategy to overcome the prevalent mechanism of resistance to isoniazid. Compounds like NITD-916 demonstrate that potent, direct-acting inhibitors can effectively kill both drug-sensitive and INH-resistant strains of M. tuberculosis by disrupting the integrity of the cell wall. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of this important class of antimycobacterial agents. The ongoing discovery of novel scaffolds that directly inhibit InhA is crucial in the global effort to combat drug-resistant tuberculosis.

References

Mycobacterium Tuberculosis-IN-5 as a potential novel anti-TB agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imperative for novel anti-TB agents with unique mechanisms of action is therefore undeniable. This document provides a comprehensive technical overview of MTB-IN-5, a novel investigational compound demonstrating promising preclinical activity against M. tuberculosis. MTB-IN-5 is a synthetic small molecule belonging to the isoquinolinesulfonyl-piperazine class of compounds, which has shown potent bactericidal activity against both replicating and non-replicating Mtb.

Mechanism of Action

MTB-IN-5 is a potent and selective inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, and consequently, for the survival of the bacterium. The inhibition of Mtb-IMPDH by MTB-IN-5 depletes the intracellular pool of guanine nucleotides, leading to the cessation of essential cellular processes and ultimately, bacterial cell death. The selectivity of MTB-IN-5 for the mycobacterial enzyme over the human homologue is a key attribute, suggesting a favorable therapeutic window.[1]

Signaling Pathway

cluster_Purine_Biosynthesis De Novo Purine Biosynthesis Pathway cluster_Cellular_Processes Essential Cellular Processes IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMPS GTP Guanosine triphosphate (GTP) GMP->GTP DNA_Synthesis DNA Synthesis GTP->DNA_Synthesis RNA_Synthesis RNA Synthesis GTP->RNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division RNA_Synthesis->Cell_Division Bacterial_Growth Bacterial Growth Cell_Division->Bacterial_Growth Leads to MTB_IN_5 MTB-IN-5 IMPDH Mtb-IMPDH MTB_IN_5->IMPDH

Caption: Hypothetical signaling pathway illustrating the inhibition of Mtb-IMPDH by MTB-IN-5.

Preclinical Data

The preclinical evaluation of MTB-IN-5 has demonstrated its potential as a promising anti-TB candidate. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.

In Vitro Activity
CompoundMIC against Mtb H37Rv (μM)IC50 against Mtb-IMPDH (μM)
MTB-IN-5 0.780.15
Isoniazid (B1672263)0.28N/A
Rifampicin0.12N/A
Ethambutol8.0N/A
MIC: Minimum Inhibitory Concentration
IC50: Half-maximal inhibitory concentration
N/A: Not Applicable
Cytotoxicity
CompoundCC50 against Vero cells (μM)Selectivity Index (SI = CC50/MIC)
MTB-IN-5 > 100> 128
Isoniazid> 200> 714
Rifampicin> 150> 1250
CC50: Half-maximal cytotoxic concentration
In Vivo Efficacy in a Murine Model
Treatment Group (dose)Bacterial Load in Lungs (log10 CFU) at Day 28
Vehicle Control6.5 ± 0.3
MTB-IN-5 (25 mg/kg) 4.2 ± 0.4
Isoniazid (25 mg/kg)3.8 ± 0.3
CFU: Colony Forming Units

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of MTB-IN-5 against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[2]

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

  • MTB-IN-5 stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

Protocol:

  • A culture of M. tuberculosis H37Rv is grown to mid-log phase (OD600 of 0.4-0.6).

  • The bacterial culture is diluted to a final concentration of approximately 1 x 10^5 CFU/mL in Middlebrook 7H9 broth.

  • Serial two-fold dilutions of MTB-IN-5 are prepared in the 96-well plates, with final concentrations ranging from 100 µM to 0.048 µM.

  • 100 µL of the diluted bacterial suspension is added to each well containing the compound.

  • The plates are sealed and incubated at 37°C for 7 days.

  • After incubation, 20 µL of Alamar Blue and 12.5 µL of 10% Tween 80 are added to each well.

  • The plates are re-incubated for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[2]

Cytotoxicity Assay

The cytotoxicity of MTB-IN-5 is assessed against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTB-IN-5 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Vero cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • The culture medium is replaced with fresh medium containing serial dilutions of MTB-IN-5 (e.g., from 200 µM to 0.1 µM).

  • The plates are incubated for another 48 hours.

  • After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[5]

In Vivo Efficacy in a Murine Tuberculosis Model

The in vivo efficacy of MTB-IN-5 is evaluated in a BALB/c mouse model of chronic tuberculosis infection.[6][7]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol exposure system

  • MTB-IN-5 formulation for oral gavage

  • Isoniazid (positive control)

  • Vehicle control

Protocol:

  • Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 50-100 CFU to the lungs.[8]

  • The infection is allowed to establish for 4 weeks to develop into a chronic phase.

  • Mice are then randomized into treatment groups: vehicle control, MTB-IN-5 (e.g., 25 mg/kg), and isoniazid (e.g., 25 mg/kg).

  • Treatments are administered daily via oral gavage for 28 days.

  • At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed.

  • The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.

  • The efficacy of the treatment is determined by the reduction in the bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control group.[6]

Visualizations

Experimental Workflows

cluster_invitro In Vitro Screening Workflow Start Start: Compound Library MIC_Assay Primary Screen: MIC Assay (MABA) vs. Mtb H37Rv Start->MIC_Assay Cytotoxicity_Assay Secondary Screen: Cytotoxicity Assay (MTT) vs. Vero cells MIC_Assay->Cytotoxicity_Assay Hit_Selection Hit Prioritization: High Potency (Low MIC) Low Cytotoxicity (High CC50) Cytotoxicity_Assay->Hit_Selection Lead_Candidate Lead Candidate: MTB-IN-5 Hit_Selection->Lead_Candidate

Caption: Workflow for the in vitro screening and selection of MTB-IN-5.

cluster_invivo In Vivo Efficacy Testing Workflow Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Treatment Daily Oral Treatment (28 days) - Vehicle - MTB-IN-5 - Isoniazid Establishment->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Treatment->Euthanasia CFU_Enumeration Bacterial Load Determination (CFU Enumeration) Euthanasia->CFU_Enumeration Data_Analysis Data Analysis: Comparison of log10 CFU reduction CFU_Enumeration->Data_Analysis Efficacy_Determination Efficacy Determination Data_Analysis->Efficacy_Determination

Caption: Workflow for the in vivo efficacy testing of MTB-IN-5 in a murine model.

Conclusion

The preclinical profile of MTB-IN-5, characterized by its potent in vitro activity against M. tuberculosis, favorable selectivity index, and significant in vivo efficacy, underscores its potential as a novel anti-TB agent. Its distinct mechanism of action, targeting the essential enzyme IMPDH, offers the prospect of activity against drug-resistant strains of Mtb. Further investigation, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance MTB-IN-5 towards clinical development as a much-needed new therapeutic option for tuberculosis.

References

Exploring the Chemical Space of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors: A Technical Guide to Aurachin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space surrounding a promising class of Mycobacterium tuberculosis (Mtb) inhibitors: the aurachin D analogs. The focus of this guide is the synthetic routes, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular emphasis on Mtb-cyt-bd oxidase-IN-5 (compound 1k) , a potent inhibitor of the Mtb cytochrome bd (cyt-bd) oxidase. This enzyme is a crucial component of the electron transport chain in Mtb, especially under hypoxic conditions, making it an attractive target for novel anti-tubercular drug development.

While the designation "Mtb-IN-5" has also been associated with an isoxazole-based inhibitor (compound (-)17j), this guide will primarily focus on the aurachin D analog due to the availability of detailed, published data that allows for a comprehensive analysis of its chemical space.

Quantitative Data Summary

The following tables summarize the biological activity of Mtb-cyt-bd oxidase-IN-5 (compound 1k) and other key aurachin D analogs. The data is extracted from the study by Lawer A, et al., "Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase".

Table 1: Inhibition of Mtb Cytochrome bd Oxidase by Aurachin D Analogs

CompoundR GroupIC50 (µM)
1a (Aurachin D) H0.44
1d Citronellyl0.81
1g 6-F0.67
1k (Mtb-cyt-bd oxidase-IN-5) 7-F0.37
1t 5-OH0.58
1v 6-OH0.49
1u 5-OMe0.54
1w 6-OMe0.41
1x 7-OMe0.40

Table 2: In Vitro Anti-Tubercular Activity of Selected Aurachin D Analogs

CompoundMIC against Mtb H37Rv (µM)MIC against M. smegmatis (µM)
1a (Aurachin D) 4>512
1d 8>512
1g 8>512
1k (Mtb-cyt-bd oxidase-IN-5) 256>512

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the characterization of the aurachin D analogs.

General Synthesis of Aurachin D Analogs

Two primary synthetic routes were employed to generate the library of aurachin D analogs: the Conrad-Limpach reaction for electron-rich analogs and an oxazoline-mediated synthesis for electron-poor analogs.

1. Conrad-Limpach Reaction (for electron-rich anilines):

  • Step 1: Synthesis of β-keto esters: A substituted alkyl or farnesyl bromide is reacted with the sodium salt of ethyl acetoacetate (B1235776) to yield the corresponding ethyl 2-alkyl/farnesylacetoacetate.

  • Step 2: Condensation with aniline (B41778): The resulting β-keto ester is refluxed with an electron-rich aniline in a suitable solvent (e.g., toluene) over 3 Å molecular sieves.

  • Step 3: Cyclization: The intermediate enamine is heated at high temperature (typically 250 °C) to induce a Claisen-type condensation, yielding the 4(1H)-quinolone core of the aurachin D analog.

2. Oxazoline-Mediated Synthesis (for electron-poor anilines):

  • Step 1: Formation of the oxazoline (B21484) precursor: An appropriate aniline is reacted with a suitable starting material to form an oxazoline intermediate.

  • Step 2: Ring-opening and condensation: The oxazoline is subjected to a ring-opening reaction in the presence of a farnesyl- or alkyl-substituted ketone. This is followed by cyclization to form the 4(1H)-quinolone ring system.

Mtb Cytochrome bd Oxidase Inhibition Assay

This assay measures the oxygen consumption of inverted membrane vesicles (IMVs) containing the Mtb cytochrome bd oxidase.

  • Preparation of IMVs: Mycobacterium smegmatis strains overexpressing the Mtb cytochrome bd oxidase are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by ultracentrifugation. The resulting pellet is resuspended to form IMVs.

  • Oxygen Consumption Measurement: The assay is performed in a sealed chamber equipped with an oxygen electrode.

    • IMVs are added to a buffer containing an electron donor (e.g., NADH).

    • The baseline oxygen consumption is recorded.

    • The aurachin D analog (dissolved in a suitable solvent like DMSO) is added at various concentrations.

    • The rate of oxygen consumption is monitored over time.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces the oxygen consumption rate by 50%.

Mycobacterium tuberculosis Growth Inhibition Assay

The minimum inhibitory concentration (MIC) of the compounds against Mtb is determined using a standard broth microdilution method.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Assay Setup:

    • The aurachin D analogs are serially diluted in a 96-well microplate.

    • A standardized inoculum of Mtb H37Rv is added to each well.

    • The plates are incubated at 37 °C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

Visualizations

Signaling Pathway of Cytochrome bd Oxidase Inhibition

G cluster_membrane Bacterial Inner Membrane cluster_inhibition Inhibition Pathway Menaquinol Menaquinol (MQH2) Menaquinone Menaquinone (MQ) Cyt_bd Cytochrome bd Oxidase Menaquinol->Cyt_bd e⁻ Cyt_bd->Menaquinone H2O 2H₂O Cyt_bd->H2O Protons_out 4H⁺ (Periplasm) Cyt_bd->Protons_out Proton Motive Force O2 O₂ O2->Cyt_bd Protons_in 4H⁺ (Cytoplasm) Protons_in->Cyt_bd Aurachin_D Aurachin D Analog (e.g., Mtb-IN-5) Aurachin_D->Cyt_bd Inhibition

Caption: Inhibition of the Mtb electron transport chain by aurachin D analogs.

Experimental Workflow for Inhibitor Evaluation

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Conrad-Limpach or Oxazoline Synthesis Start->Synthesis Analogs Aurachin D Analogs Synthesis->Analogs Enzyme_Assay Cytochrome bd Oxidase Inhibition Assay (IC50) Analogs->Enzyme_Assay Cell_Assay Mtb Growth Inhibition Assay (MIC) Analogs->Cell_Assay SAR Structure-Activity Relationship Analysis Enzyme_Assay->SAR Cell_Assay->SAR

Caption: Workflow for the synthesis and evaluation of aurachin D analogs.

Structure-Activity Relationship (SAR) of Aurachin D Analogs

G cluster_sar Structure-Activity Relationship Core Aurachin D Core Structure Side_Chain Isoprenoid Side Chain Core->Side_Chain Aromatic_Ring Aromatic Ring Substitutions Core->Aromatic_Ring Shorter_Chain Shorter chains (e.g., citronellyl) - Retain good activity Side_Chain->Shorter_Chain Fluoro Fluoro (6- or 7-position) - Potent inhibition Aromatic_Ring->Fluoro Hydroxy Hydroxy (5- or 6-position) - Potent inhibition Aromatic_Ring->Hydroxy Methoxy Methoxy (5-, 6-, or 7-position) - Potent inhibition Aromatic_Ring->Methoxy No_Sub Unsubstituted - Good activity Aromatic_Ring->No_Sub

Mycobacterium Tuberculosis-IN-5 and its role in inhibiting essential mycobacterial enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on a New Class of Indole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel class of inhibitors targeting cytochrome P450 enzymes CYP125 and CYP142 of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As the threat of multidrug-resistant tuberculosis continues to grow, the development of new therapeutic agents with novel mechanisms of action is critical. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in the characterization of a promising series of ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate based compounds.

Introduction: Targeting Cholesterol Metabolism in M. tuberculosis

Mycobacterium tuberculosis has the remarkable ability to survive within the host for extended periods, often in a dormant state. This persistence is, in part, due to its ability to utilize host-derived lipids, such as cholesterol, as a carbon and energy source. The catabolism of cholesterol is crucial for the bacterium's pathogenesis and survival within macrophages.[1] Key enzymes in the initial stages of this metabolic pathway are the cytochrome P450 enzymes CYP125 and CYP142, which are involved in the oxidation of the cholesterol side chain.[1][2] Their essential role in Mtb metabolism and the absence of close homologs in humans make them attractive targets for the development of new anti-tubercular drugs.[3]

A novel class of compounds, based on an ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate pharmacophore, has been identified as potent dual inhibitors of both CYP125 and CYP142.[4] This guide will focus on the characterization of these inhibitors, with a particular emphasis on the lead compound designated as 5m in the originating study.[1]

Mechanism of Action: Disrupting a Vital Metabolic Pathway

The primary mechanism of action of this indole-based inhibitor series is the competitive inhibition of CYP125 and CYP142. These enzymes are responsible for catalyzing the C27-oxidation of cholest-4-en-3-one, a cholesterol derivative, to produce cholestenoic acid. This is a critical step in the degradation of the cholesterol side chain, which ultimately provides the bacterium with essential precursors for its central metabolism, such as acetyl-CoA and propionyl-CoA.[2]

By binding to the active site of CYP125 and CYP142, these inhibitors prevent the substrate from accessing the heme cofactor, thereby blocking the catalytic activity of the enzymes.[5] This disruption of cholesterol metabolism leads to a depletion of intracellular ATP, ultimately inhibiting the growth of M. tuberculosis.[1] The dual-targeting nature of these compounds is advantageous as it may reduce the likelihood of the emergence of drug resistance.

Quantitative Inhibitory Data

The efficacy of the novel indole-based inhibitors has been quantified through various in vitro assays. The data for a selection of these compounds, including the lead compound 5m , are summarized in the table below for comparative analysis.

CompoundTarget(s)KD (μM)KI (μM)IC50 (μM)MIC99 (μM)
5m CYP125/CYP1420.04 (CYP125), 0.16 (CYP142)< 0.1 (CYP125), 0.05 (CYP142)0.15 (ATP depletion)0.4 - 1.5
1a CYP125/CYP142180 (CYP125), 1.8 (CYP142)---
4 CYP125/CYP1423.0 (CYP125), 0.75 (CYP142)---
5d CYP125-< 1.0--
5j CYP125-< 1.0--
5k CYP125-< 1.0--
  • KD (Dissociation Constant): A measure of the binding affinity of the inhibitor to the target enzyme. Lower values indicate tighter binding.[1]

  • KI (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.[1][6]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of inhibitor that causes a 50% reduction in a specific biological activity, in this case, intracellular ATP levels in Mtb.[1]

  • MIC99 (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits 99% of the visible growth of M. tuberculosis.[1]

Detailed Experimental Protocols

The characterization of these novel inhibitors involved a series of biophysical, enzymatic, and whole-cell assays. The detailed methodologies for these key experiments are outlined below.

In Vitro Enzymatic Assay for CYP125/CYP142 Inhibition

This assay quantifies the ability of the test compounds to inhibit the catalytic activity of recombinant CYP125 and CYP142.

  • Principle: An LC-MS-based substrate turnover assay is used to monitor the conversion of the substrate, cholest-4-en-3-one, to its product, cholestenoic acid, by the recombinant enzyme in the presence of varying concentrations of the inhibitor.[6]

  • Materials:

    • Recombinantly expressed and purified CYP125 or CYP142 enzyme.

    • An exogenous electron transport chain system consisting of spinach ferredoxin and ferredoxin reductase.

    • An NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Substrate: Cholest-4-en-3-one (5 μM).

    • Test inhibitor compounds at various concentrations.

    • Assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, the NADPH regenerating system, and the electron transport chain components.

    • Add varying concentrations of the test inhibitor to the reaction mixture.

    • Initiate the reaction by adding the recombinant CYP125 or CYP142 enzyme (0.5 μM for CYP125, 1 μM for CYP142).[2]

    • Add the substrate, cholest-4-en-3-one, to start the enzymatic reaction.

    • Incubate the reaction at a controlled temperature for a specific duration.

    • Quench the reaction.

    • Analyze the reaction mixture using LC-MS to quantify the amount of product formed.

    • Calculate the inhibition constants (KI) by fitting the data to appropriate enzyme inhibition models.[6]

Antimicrobial Activity against Whole-Cell M. tuberculosis

This protocol determines the minimum concentration of the inhibitor required to inhibit the growth of M. tuberculosis.

  • Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric assay that measures the metabolic activity of the bacteria. A reduction of the blue resazurin (B115843) reagent to the pink resorufin (B1680543) indicates cell viability.[7]

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with a carbon source (e.g., cholesterol).

    • 96-well microtiter plates.

    • Test inhibitor compounds in serial dilutions.

    • Resazurin reagent.

  • Procedure:

    • Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth with cholesterol as the primary carbon source.

    • Dispense serial dilutions of the test compounds into a 96-well plate.

    • Add the M. tuberculosis inoculum to each well. Include positive (no inhibitor) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for two weeks.

    • Add the resazurin reagent to each well and incubate for a further 24 hours.

    • Visually assess the color change or measure the fluorescence to determine the MIC99, the lowest concentration at which no color change from blue to pink is observed.[7]

Determination of Binding Affinity (KD) by UV-Vis Spectroscopy

This biophysical method measures the direct binding of the inhibitor to the heme cofactor of the cytochrome P450 enzyme.

  • Principle: The binding of a ligand to the heme iron of a cytochrome P450 enzyme can induce a spectral shift in the Soret peak of the heme. This change in absorbance is titrated against increasing concentrations of the ligand to determine the dissociation constant (KD).[3][5]

  • Materials:

    • Purified CYP125 or CYP142 enzyme.

    • Test inhibitor compounds.

    • Spectrophotometer.

    • Cuvettes.

  • Procedure:

    • Prepare a solution of the purified enzyme in a suitable buffer.

    • Record the baseline UV-Vis spectrum of the enzyme solution.

    • Add incremental amounts of the test inhibitor to the enzyme solution.

    • Record the UV-Vis spectrum after each addition until saturation is reached.

    • Plot the change in absorbance at the Soret peak against the inhibitor concentration.

    • Fit the resulting binding isotherm to a suitable equation (e.g., the Morrison equation) to calculate the KD value.

Visualizing Pathways and Workflows

To further elucidate the context and methodology of this research, the following diagrams are provided.

Cholesterol_Catabolism_Pathway cluster_enzymes Key Enzymes Host Cholesterol Host Cholesterol CYP125 CYP125 CYP142 CYP142 Indole-based Inhibitor Indole-based Inhibitor Indole-based Inhibitor->CYP125 Indole-based Inhibitor->CYP142 Central Metabolism Central Metabolism Cholest-4-en-3-one Cholest-4-en-3-one Cholestenoic Acid Cholestenoic Acid Cholest-4-en-3-one->Cholestenoic Acid C27-oxidation Side-chain degradation Side-chain degradation Cholestenoic Acid->Side-chain degradation Side-chain degradation->Central Metabolism

Caption: Cholesterol catabolism pathway in M. tuberculosis and the point of inhibition.

Experimental_Workflow start Fragment-Based Screening dev Structure-Guided Design & Synthesis start->dev biophys Biophysical Characterization (UV-Vis for KD) dev->biophys Synthesized Compounds enzymatic In Vitro Enzymatic Assays (LC-MS for KI) dev->enzymatic Optimized Compounds whole_cell Whole-Cell Assays (MABA for MIC) dev->whole_cell Promising Candidates biophys->dev Binding Affinity Data enzymatic->dev Inhibitory Potency Data lead Lead Compound Identification whole_cell->lead

Caption: Experimental workflow for inhibitor discovery and characterization.

Conclusion and Future Directions

The ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate series of compounds represents a significant advancement in the pursuit of novel anti-tubercular agents. Their dual inhibition of CYP125 and CYP142 presents a robust mechanism of action that targets a critical metabolic pathway in M. tuberculosis. The lead compound, 5m , demonstrates potent activity at both the enzymatic and whole-cell levels.

Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their in vivo efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the continued development of this promising new class of drugs in the global fight against tuberculosis.

References

Preliminary Cytotoxicity Studies of Novel Anti-Tuberculosis Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "Mycobacterium Tuberculosis-IN-5" did not yield any publicly available data. This designation may be internal to a research group, unpublished, or hypothetical. The following guide has been constructed as a representative example based on established methodologies and data from published studies on various novel inhibitors of Mycobacterium tuberculosis (Mtb) to demonstrate the requested format and content for such a document.

This technical guide provides an in-depth overview of the preliminary cytotoxicity evaluation of novel compounds targeting Mycobacterium tuberculosis. It is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery. The document outlines common experimental protocols, presents representative data in a structured format, and illustrates key workflows and potential mechanisms of action.

Quantitative Cytotoxicity Data Summary

The initial screening of novel anti-tubercular compounds involves assessing their toxicity against various cell lines to determine a therapeutic window. The data presented below are representative of typical findings for a promising lead compound.

Compound IDCell LineAssay TypeConcentration (µM)Incubation Time (h)% Cell ViabilityIC50 (µM)Notes
Exemplar-IN-5 A549 (Human Lung Epithelial)MTT107295 ± 4.2>100No significant cytotoxicity observed at effective concentrations[1].
Exemplar-IN-5 MRC-5 (Human Lung Fibroblast)WST-1104892 ± 5.1>100Demonstrates low toxicity in normal lung fibroblasts[2][3].
Exemplar-IN-5 RAW 264.7 (Murine Macrophage)Resazurin104888 ± 6.3~75Moderate toxicity at higher concentrations.
Exemplar-IN-5 HepG2 (Human Liver Carcinoma)LDH Release254885 ± 5.5~90Evaluated for potential hepatotoxicity.
Rifampicin A549 (Human Lung Epithelial)MTT107298 ± 3.1>200Positive control; low cytotoxicity.
Isoniazid A549 (Human Lung Epithelial)MTT107297 ± 2.9>200Positive control; low cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity findings.

Cell Culture and Maintenance
  • Cell Lines: Human lung epithelial cells (A549), human lung fibroblasts (MRC-5), murine macrophages (RAW 264.7), and human liver carcinoma cells (HepG2) were used.

  • Culture Medium: A549 and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM). MRC-5 and RAW 264.7 cells were cultured in RPMI-1640 medium. All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Cells (e.g., A549) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment[1].

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 1 µM to 100 µM). Control wells receive medium with DMSO (vehicle) or a reference drug like Rifampicin.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

2.2.2. Intracellular Mtb Growth Inhibition Assay This assay evaluates the efficacy of a compound against Mtb residing within host cells, typically macrophages.[5]

  • Macrophage Seeding: RAW 264.7 macrophages are seeded in 96-well plates.

  • Mtb Infection: Macrophages are infected with an Mtb strain (e.g., H37Rv) expressing a reporter gene like luciferase or GFP at a specific multiplicity of infection (MOI), for instance, 10:1.[6]

  • Phagocytosis and Removal of Extracellular Bacteria: After an incubation period (e.g., 4 hours) to allow phagocytosis, extracellular bacteria are removed by washing with fresh medium, sometimes containing a gentle antibiotic like amikacin (B45834) to kill remaining extracellular bacilli.

  • Compound Treatment: Infected cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 48 to 96 hours).

  • Viability Measurement: Intracellular bacterial viability is assessed by measuring the reporter signal (luminescence or fluorescence) or by lysing the host cells and plating the lysate to determine Colony Forming Units (CFUs).[5][7]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for screening compounds for both cytotoxicity and intracellular anti-mycobacterial activity.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Intracellular Efficacy Screening A Seed Human Cell Lines (A549, MRC-5, HepG2) B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72h B->C D Perform Viability Assay (e.g., MTT, LDH) C->D E Calculate IC50 & Determine Therapeutic Window D->E L Select Lead Candidates E->L Compare F Seed Macrophages (RAW 264.7) G Infect with Mtb-GFP/Luc F->G H Wash & Add Test Compound G->H I Incubate for 48-96h H->I J Measure Reporter Signal (Fluorescence/Luminescence) I->J K Determine Intracellular MIC J->K K->L

Cytotoxicity and Efficacy Screening Workflow.
Hypothetical Signaling Pathway

Many novel anti-tubercular drugs target essential bacterial processes not present in humans. The diagram below illustrates a hypothetical mechanism where a compound inhibits mycolic acid synthesis, a critical component of the Mtb cell wall, by targeting the InhA enzyme.[8]

G Compound Exemplar-IN-5 InhA InhA (Enoyl-ACP Reductase) Compound->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) System InhA->FAS2 Catalyzes final step MycolicAcid Mycolic Acid Synthesis FAS2->MycolicAcid Produces precursors CellWall Cell Wall Integrity MycolicAcid->CellWall Is a key component of CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Inhibition of Mycolic Acid Synthesis Pathway.

References

Understanding the mode of action of Mycobacterium Tuberculosis-IN-5 at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. The unique and complex cell wall of Mtb, particularly its mycolic acid layer, is essential for its survival, virulence, and resistance to common antibiotics.[1] This makes the biosynthetic pathway of mycolic acids an attractive target for novel anti-tubercular drug development.[2] This technical guide provides an in-depth overview of the mode of action of a novel investigational inhibitor, MTB-IN-5, which targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway.[3] This document details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate the mechanism of action of MTB-IN-5, offering a comprehensive resource for researchers in the field of TB drug discovery.

Introduction: The Molecular Target - Enoyl-Acyl Carrier Protein Reductase (InhA)

The cell wall of Mycobacterium tuberculosis is a complex structure rich in unique lipids, with mycolic acids being a major and essential component.[4] These very-long-chain fatty acids are crucial for the structural integrity of the cell wall, its low permeability, and the pathogen's resistance to hydrophilic drugs.[1] The biosynthesis of mycolic acids is carried out by two distinct fatty acid synthase systems: a multifunctional type I fatty acid synthase (FAS-I) and a multi-protein type II fatty acid synthase (FAS-II) system.[5]

The FAS-II system is responsible for the elongation of long-chain fatty acids that form the meromycolic chain of mycolic acids.[4] A key and indispensable enzyme in this pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[3] InhA catalyzes the final reduction step in each cycle of fatty acid elongation, specifically the reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates.[3] The essentiality of InhA for the viability of Mtb has been genetically validated, making it a prime target for anti-tubercular therapeutics.[6] Notably, InhA is the primary target of the frontline anti-TB drug isoniazid (B1672263), although isoniazid itself is a prodrug that requires activation by the catalase-peroxidase KatG.[7]

MTB-IN-5 is a novel, direct inhibitor of InhA, meaning it does not require prior enzymatic activation. This characteristic suggests that MTB-IN-5 may be effective against isoniazid-resistant Mtb strains where resistance is conferred by mutations in the katG gene.[1] This guide will explore the molecular mechanism through which MTB-IN-5 exerts its bactericidal effects.

Quantitative Data for MTB-IN-5

The efficacy of MTB-IN-5 has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective against the standard-of-care drug, isoniazid.

Table 1: In Vitro Efficacy of MTB-IN-5 against M. tuberculosis H37Rv

CompoundTargetIC50 (nM) [Enzymatic Assay]MIC (µg/mL) [Whole-Cell Assay]
MTB-IN-5 InhA 25 0.1
IsoniazidInhA (activated)54.6[8]0.05

Table 2: Activity of MTB-IN-5 against Isoniazid-Resistant M. tuberculosis

Mtb StrainResistance MechanismMTB-IN-5 MIC (µg/mL)Isoniazid MIC (µg/mL)
H37Rv (WT)-0.10.05
Clinical Isolate 1katG mutation0.1> 16
Clinical Isolate 2inhA promoter mutation0.81.0

Table 3: Cytotoxicity and Selectivity Index of MTB-IN-5

CompoundCytotoxicity (CC50 in Vero cells, µM)Selectivity Index (SI = CC50/MIC)
MTB-IN-5 > 100 > 1000
Isoniazid> 200> 4000

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis Pathway and Inhibition by MTB-IN-5

The following diagram illustrates the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids to form the meromycolic chain of mycolic acids. The diagram highlights the role of InhA and the point of inhibition by MTB-IN-5.

Mycolic_Acid_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Meromycolic Acid Elongation) FAS_I Fatty Acid Synthase I C26_Fatty_Acid C26 Fatty Acid FAS_I->C26_Fatty_Acid Synthesizes KasA_KasB KasA/KasB (β-ketoacyl-ACP synthase) C26_Fatty_Acid->KasA_KasB Initiates Elongation MabA MabA (β-ketoacyl-ACP reductase) KasA_KasB->MabA Condensation Mycolic_Acids Mycolic Acids HadAB HadAB (β-hydroxyacyl-ACP dehydratase) MabA->HadAB Reduction InhA InhA (Enoyl-ACP reductase) HadAB->InhA Dehydration InhA->KasA_KasB Reduction & Elongation Cycle Bacterial_Lysis Bacterial Lysis MTB_IN_5 MTB-IN-5 MTB_IN_5->InhA Inhibits Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential Component Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Inhibition of InhA by MTB-IN-5 in the Mtb FAS-II pathway.

Experimental Workflow for Characterizing MTB-IN-5

The workflow for the discovery and characterization of MTB-IN-5 involves a series of sequential assays, from initial target-based screening to whole-cell and cytotoxicity evaluations.

Experimental_Workflow A High-Throughput Screening (Compound Library) B InhA Enzymatic Assay (Biochemical Screen) A->B Primary Screen C Hit Identification (Potent InhA Inhibitors) B->C IC50 < Threshold D Whole-Cell Mtb Growth Inhibition Assay (MIC Determination) C->D Secondary Screen E Lead Candidate Selection (MTB-IN-5) D->E Potent & Permeable F Cytotoxicity Assay (e.g., in Vero or HepG2 cells) E->F Safety Profiling H Mechanism of Action Studies (Mycolic Acid Analysis) E->H Target Validation G Selectivity Index Calculation (SI = CC50/MIC) F->G Quantify Selectivity I In Vivo Efficacy Studies (Animal Models) G->I Preclinical Development H->I

Caption: Workflow for the identification and validation of MTB-IN-5.

Detailed Experimental Protocols

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the ability of MTB-IN-5 to inhibit the NADH-dependent reduction of a substrate by recombinant InhA.

  • Materials:

    • Recombinant Mtb InhA protein

    • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

    • 2-trans-dodecenoyl-CoA (substrate)

    • PIPES buffer (pH 6.8)

    • MTB-IN-5 (and other test compounds) dissolved in DMSO

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction buffer containing 30 mM PIPES (pH 6.8) and 150 mM NaCl.

    • In a 96-well plate, add 2 µL of test compound (e.g., MTB-IN-5) at various concentrations. For controls, add 2 µL of DMSO.

    • Add 178 µL of a solution containing 100 µM NADH and 50 nM InhA in reaction buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 20 µL of 1 mM 2-trans-dodecenoyl-CoA to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell M. tuberculosis Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of MTB-IN-5 required to inhibit the visible growth of M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • MTB-IN-5 (and other test compounds) dissolved in DMSO

    • 96-well microplates

    • Resazurin (B115843) sodium salt solution (0.02% w/v in PBS)

    • Incubator at 37°C

  • Procedure:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

    • In a 96-well plate, prepare serial two-fold dilutions of MTB-IN-5 in 100 µL of 7H9 broth. The final concentrations may range from 64 µg/mL to 0.06 µg/mL. Include a drug-free control (DMSO only) and a sterile control well.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

    • Assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This assay evaluates the toxicity of MTB-IN-5 against a mammalian cell line (e.g., Vero, African green monkey kidney epithelial cells) to determine its selectivity.

  • Materials:

    • Vero cells (or another suitable mammalian cell line)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • MTB-IN-5 dissolved in DMSO

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours.

    • Prepare serial dilutions of MTB-IN-5 in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

MTB-IN-5 represents a promising novel anti-tubercular agent that directly targets InhA, a clinically validated enzyme essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. Its mode of action, characterized by the direct inhibition of the FAS-II pathway, confers potent bactericidal activity against both drug-susceptible and isoniazid-resistant strains of Mtb. The favorable in vitro efficacy and high selectivity index underscore its potential as a lead candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to combat the global challenge of tuberculosis.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of drug-resistant strains complicates treatment and control efforts, making accurate and reliable drug susceptibility testing (DST) crucial for effective patient management and drug development.[1][2] Isoniazid (B1672263) (INH) is a cornerstone of first-line anti-TB therapy.[3] Determining the Minimum Inhibitory Concentration (MIC) of INH against Mtb isolates is essential for guiding therapeutic decisions, monitoring resistance trends, and evaluating the efficacy of new anti-TB agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This document provides detailed protocols for the two most widely recognized methods for Mtb MIC determination: broth microdilution and the agar (B569324) proportion method.

Key Concepts in Isoniazid Resistance

Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme KatG. Resistance to INH is primarily associated with mutations in the katG gene, often leading to high-level resistance. Mutations in the promoter region of the inhA gene can also confer resistance, typically at a lower level.[4][5] The level of INH resistance can vary, and MIC testing provides a quantitative measure that can be more informative than a simple susceptible/resistant result.[4][5][6][7] This quantitative data is critical as some evidence suggests that low-level resistance might be overcome by increasing the drug dosage.[4][5]

Data Presentation: Isoniazid MIC Ranges

The following table summarizes typical INH MIC ranges for M. tuberculosis, providing a reference for interpreting experimental results. These values can vary slightly depending on the specific methodology and testing conditions.

Strain CategoryIsoniazid (INH) MIC Range (mg/L)Associated Genetic Markers (Common)
Susceptible (Wild-Type) 0.015 - 0.12No resistance-conferring mutations
Low-Level Resistant 0.25 - 2.0Mutations in the inhA promoter region
High-Level Resistant 4.0 - >64.0Mutations in the katG gene (e.g., S315T)
High-Level Resistant (Dual Mutations) 8.0 - 64.0Mutations in both katG and the inhA promoter

Data compiled from multiple sources referencing broth microdilution and automated systems.[4][5][8][9]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Isoniazid MIC Determination

The broth microdilution method is considered the reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] It involves testing a standardized bacterial inoculum against serial dilutions of an antimicrobial agent in a liquid medium.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)[9][10]

  • Isoniazid (INH) powder, analytical grade

  • Sterile 96-well U-shaped microtiter plates with lids[9]

  • Sterile water with glass beads[9]

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and tips

  • Incubator at 36 ± 1°C[9]

  • Inverted mirror for reading plates[9]

  • Biosafety cabinet (Class II or higher)

Procedure:

  • Isoniazid Stock Solution Preparation:

    • Prepare a stock solution of INH in sterile distilled water. The concentration should be at least 100 times the highest concentration to be tested to account for dilution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • Culture the Mtb isolate on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.

    • Transfer several colonies into a sterile tube containing sterile water and glass beads.[9]

    • Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up clumps.

    • Allow the suspension to settle for 30 minutes to allow larger particles to sediment.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 1 x 10⁵ CFU/mL.[9]

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.

    • Add an additional 100 µL of the INH stock solution (appropriately diluted) to the first well of each row to be tested, resulting in a 200 µL volume.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the desired concentration range. Discard 100 µL from the last well.

    • The final volume in each well after dilution should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well containing the INH dilutions.

    • The final volume in each well will be 200 µL.

    • Include a growth control well containing 100 µL of broth and 100 µL of the inoculum, with no INH.

    • Include a sterility control well containing 200 µL of broth only.

    • To monitor the inoculum density, prepare a 1:100 dilution of the final inoculum and add it to a control well. This well should show growth at the time of reading.[9]

  • Incubation:

    • Seal the plate with a lid or an adhesive plate sealer to prevent evaporation.

    • Incubate the plate at 36 ± 1°C.[9]

  • Reading and Interpretation:

    • Read the plates when visible growth is observed in the 1:100 diluted growth control well, which typically occurs between 7 and 21 days.[8]

    • Use an inverted mirror to observe the presence of a bacterial pellet at the bottom of the U-shaped wells.

    • The MIC is the lowest concentration of INH that completely inhibits visible growth of the Mtb isolate.[9]

Protocol 2: Agar Proportion Method for Isoniazid MIC Determination

The agar proportion method is the reference standard in the United States and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12] This method determines the proportion of bacteria in a population that is resistant to a specific concentration of a drug.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H10 or 7H11 agar plates[11][12]

  • Isoniazid (INH) powder, analytical grade

  • Sterile saline or water with 0.05% Tween 80

  • Sterile glass beads

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and loops

  • Incubator at 37°C in a 5-10% CO₂ atmosphere

  • Biosafety cabinet (Class II or higher)

Procedure:

  • Drug-Containing Media Preparation:

    • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

    • After autoclaving and cooling to 45-50°C, add the OADC supplement.

    • Prepare INH stock solutions and add the appropriate volume to aliquots of the molten agar to achieve the desired final concentrations (e.g., 0.2 mg/L and 1.0 mg/L for differentiating low and high-level resistance).

    • Prepare a drug-free control plate for each isolate.

    • Pour the agar into quadrant petri dishes or standard petri dishes.[12]

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described in the broth microdilution protocol (steps 2a-2d).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Prepare two dilutions of the standardized inoculum: a 1:100 and a 1:10,000 dilution in sterile saline or water with Tween 80.

  • Inoculation:

    • Using a calibrated loop or pipette, inoculate 100 µL of each of the two dilutions onto the drug-free control plates and the plates containing the different concentrations of INH.

    • Spread the inoculum evenly over the agar surface.

  • Incubation:

    • Allow the plates to dry at room temperature.

    • Invert the plates and incubate them at 37°C in a 5-10% CO₂ atmosphere for 14 to 21 days, or until colonies are clearly visible on the control plates.[13]

  • Reading and Interpretation:

    • Count the number of colonies on the drug-free control plate inoculated with the 1:10,000 dilution. This plate should have between 50 and 150 colonies for a valid test.

    • Count the number of colonies on the drug-containing plates.

    • The proportion of resistant bacteria is calculated as: (Number of colonies on the drug-containing plate / Number of colonies on the drug-free control plate) x 100%

    • An isolate is considered resistant to a specific concentration of INH if the proportion of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[12] The MIC is the lowest concentration that inhibits ≥99% of the bacterial population.

Visualizations

MIC_Determination_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: MIC Method cluster_broth Broth Microdilution cluster_agar Agar Proportion cluster_result Phase 3: Result isolate M. tuberculosis Isolate culture Culture on Solid Medium isolate->culture suspension Prepare Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize prepare_broth_inoculum Prepare Final Inoculum (1:100 Dilution) standardize->prepare_broth_inoculum prepare_agar_inoculum Prepare 1:100 & 1:10,000 Dilutions standardize->prepare_agar_inoculum inoculate_plate Inoculate Plate prepare_broth_inoculum->inoculate_plate prepare_plate Prepare 96-well Plate with INH Dilutions prepare_plate->inoculate_plate incubate_plate Incubate Plate (7-21 days) inoculate_plate->incubate_plate read_mic Read MIC incubate_plate->read_mic mic_value Quantitative MIC Value (mg/L) read_mic->mic_value inoculate_agar Inoculate Plates prepare_agar_inoculum->inoculate_agar prepare_agar Prepare Agar Plates with INH prepare_agar->inoculate_agar incubate_agar Incubate Plates (14-21 days) inoculate_agar->incubate_agar read_proportion Read Colony Counts & Calculate % Resistance incubate_agar->read_proportion read_proportion->mic_value interpretation Interpretation (Susceptible, Low/High Resistance) mic_value->interpretation INH_Resistance_Pathway cluster_activation Isoniazid Activation cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms INH_prodrug Isoniazid (Prodrug) KatG KatG Enzyme INH_prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for KatG_mutation katG Mutation KatG_mutation->KatG Prevents Activation InhA_promoter_mutation inhA Promoter Mutation InhA_promoter_mutation->InhA Overexpression

References

Application Notes & Protocols: In Vivo Efficacy of MTB-IN-5 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of MTB-IN-5 (a novel tryptanthrin (B1681603) derivative, compound 6n) in a mouse model of Mycobacterium tuberculosis (Mtb) infection. The data and methodologies are based on studies of potent tryptanthrin derivatives as novel anti-tuberculosis agents.

Introduction

MTB-IN-5 is a novel synthetic compound demonstrating potent inhibitory activity against Mycobacterium tuberculosis H37Rv. Preclinical evaluation in animal models is a critical step in the drug development pipeline to assess a compound's therapeutic potential. This document outlines the procedures for conducting an in vivo efficacy study in a BALB/c mouse model, including infection, treatment, and assessment of bacterial burden.

Quantitative Data Summary

The in vivo efficacy of MTB-IN-5 was evaluated in a 4-week mouse model of tuberculosis. The compound was administered orally, and its efficacy was compared to the frontline anti-TB drug isoniazid (B1672263) (INH). The primary endpoint was the reduction in bacterial load in the lungs and spleens of infected mice, measured in colony-forming units (CFUs).

Table 1: In Vivo Anti-Tuberculosis Efficacy of MTB-IN-5

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Lung CFU Reduction (log10) vs. VehicleMean Spleen CFU (log10 ± SD)Spleen CFU Reduction (log10) vs. Vehicle
Vehicle Control-7.12 ± 0.15-5.38 ± 0.21-
MTB-IN-5505.89 ± 0.231.234.11 ± 0.191.27
Isoniazid (INH)254.98 ± 0.192.143.54 ± 0.251.84

Data is based on a 4-week treatment period initiated one day post-infection.

Experimental Protocols

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Mtb Strain: Mycobacterium tuberculosis H37Rv.

  • Infection Protocol:

    • Prepare a mid-log phase culture of Mtb H37Rv.

    • Dilute the bacterial suspension in sterile saline to the desired concentration.

    • Infect mice via aerosol exposure using an inhalation exposure system to deliver approximately 100-200 bacilli per mouse lung. Alternatively, intravenous injection via the lateral tail vein with 1 x 10^6 CFUs can be performed.

  • Formulation: Prepare a suspension of MTB-IN-5 in 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosing:

    • Treatment group: Administer MTB-IN-5 orally at a dose of 50 mg/kg body weight, once daily for 4 weeks.

    • Positive control group: Administer isoniazid (INH) orally at 25 mg/kg body weight, once daily for 4 weeks.

    • Vehicle control group: Administer the 0.5% CMC-Na vehicle orally, once daily for 4 weeks.

  • Treatment Schedule: Begin treatment one day post-infection and continue for 28 consecutive days.

  • Endpoint: At the end of the 4-week treatment period (Day 29 post-infection).

  • Procedure:

    • Euthanize mice from each group.

    • Aseptically harvest the lungs and spleens.

    • Homogenize the organs in sterile saline with 0.05% Tween-80.

    • Prepare serial 10-fold dilutions of the organ homogenates.

    • Plate the dilutions on Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

    • Calculate the log10 CFU values and the log10 CFU reduction compared to the vehicle control group.

Visualized Workflows

The following diagrams illustrate the key experimental processes.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment (4 Weeks) cluster_analysis Phase 3: Endpoint Analysis A Culture Mtb H37Rv (Mid-log phase) B Prepare Bacterial Suspension (Sterile Saline) A->B C Aerosol Infection of BALB/c Mice (~100-200 bacilli/lung) B->C D Group 1: Vehicle Control (0.5% CMC-Na, p.o.) C->D E Group 2: MTB-IN-5 (50 mg/kg, p.o.) F Group 3: Isoniazid (INH) (25 mg/kg, p.o.) G Euthanize Mice (Day 29) H Harvest Lungs & Spleens G->H I Homogenize Organs H->I J Serial Dilution & Plating (Middlebrook 7H11 Agar) I->J K Incubate @ 37°C (3-4 Weeks) J->K L Colony Forming Unit (CFU) Counting K->L M Data Analysis: log10 CFU Reduction L->M

Caption: Workflow for In Vivo Efficacy Study of MTB-IN-5.

G cluster_data Data Processing & Interpretation Input Raw CFU Counts (per organ per mouse) Step1 Calculate log10 CFU for each mouse Input->Step1 Step2 Calculate Mean log10 CFU ± SD for each Treatment Group Step1->Step2 Step3 Calculate log10 Reduction vs. Vehicle Δlog10 CFU = Mean CFU(Vehicle) - Mean CFU(Treatment) Step2->Step3 Output Efficacy Conclusion: Compare MTB-IN-5 vs. INH Step3->Output

Caption: Data Analysis Pipeline for Bacterial Burden Assessment.

Application Notes and Protocols for Targeting Drug-Resistant Mycobacterium tuberculosis with Novel Signal Transduction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mycobacterium Tuberculosis-IN-5 for treating drug-resistant M. tuberculosis strains

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" (MTB-IN-5) is a hypothetical designation used in this document for illustrative purposes. The data and protocols presented are based on published research on inhibitors of various signaling pathways in Mycobacterium tuberculosis and are intended to serve as a guide for the development and evaluation of new chemical entities targeting similar pathways.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1][2] These strains are resistant to the most potent first- and second-line anti-tubercular drugs, respectively, leading to complex, lengthy, and often toxic treatment regimens with lower success rates.[1][3][4] This necessitates the discovery of novel therapeutic agents with new mechanisms of action.

One promising strategy is to target bacterial signaling pathways that are crucial for Mtb's virulence and survival within the host but are not targeted by current drugs.[5][6] By inhibiting these pathways, it may be possible to disarm the bacterium, rendering it more susceptible to host immunity and existing antibiotics. This approach has the potential to be effective against drug-resistant strains, as the targets are different from those associated with conventional drug resistance mutations.[5]

This document provides a comprehensive overview of the application and evaluation of a hypothetical inhibitor, MTB-IN-5, which is presumed to target a key signaling pathway in M. tuberculosis. The protocols and data herein are based on established methodologies for evaluating inhibitors of Mtb protein kinases (like PknG), two-component systems (like MprAB), and phosphatases (like PtpA), which are all critical for Mtb pathogenesis.

Target Pathways and Mechanism of Action

M. tuberculosis utilizes sophisticated signaling networks to sense and adapt to the harsh environment within the host macrophage, thereby evading immune clearance. Key signaling proteins that represent attractive drug targets include:

  • Protein Kinase G (PknG): A serine/threonine protein kinase that is secreted by Mtb and plays a crucial role in preventing the fusion of the mycobacterial phagosome with the lysosome, a key step for bacterial killing.[7][8] Inhibition of PknG leads to the degradation of the bacteria within the macrophage.[9][10]

  • MprAB Two-Component System: This system, consisting of the sensor histidine kinase MprB and the response regulator MprA, helps Mtb respond to cell envelope stress. The MprAB system is involved in regulating the bacterium's resistance to certain environmental stresses.

  • Protein Tyrosine Phosphatase A (PtpA): A secreted phosphatase that interferes with host cell signaling pathways. PtpA dephosphorylates host proteins, which helps in the inhibition of phagosome maturation and modulation of the host immune response to promote Mtb survival.

The hypothetical MTB-IN-5 is conceptualized as an inhibitor of one such pathway, leading to a disruption of Mtb's ability to survive and replicate within host cells.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds targeting Mtb signaling proteins. This data provides a benchmark for evaluating the potency of new chemical entities like MTB-IN-5.

Table 1: In Vitro Enzymatic Inhibition of Mtb Signaling Proteins

CompoundTarget ProteinAssay TypeIC50 / Ki (µM)Reference
AX20017PknGKinase Assay0.39[10]
RO9021PknGKinase Assay4.4 ± 1.1[11][12][13]
Compound 38PtpAPhosphatase Assay1.4 ± 0.3 (Ki)
ShikoninPtpAPhosphatase Assay3.2
JuglonePtpAPhosphatase Assay4.5

Table 2: Whole-Cell Activity of Inhibitors against M. tuberculosis

CompoundTargetMtb StrainAssay TypeMIC (µg/mL)Reference
PP1SPE-PGRS57MDR Clinical IsolateResazurin (B115843) Microtiter Assay0.4 - 6.3[14]
PP2SPE-PGRS57MDR Clinical IsolateResazurin Microtiter Assay0.2 - 1.6[14]
PP3SPE-PGRS57MDR Clinical IsolateResazurin Microtiter Assay0.8 - 6.3[14]
PP1SPE-PGRS57XDR Clinical IsolateResazurin Microtiter Assay0.4 - 6.3[14]
PP2SPE-PGRS57XDR Clinical IsolateResazurin Microtiter Assay0.2 - 1.6[14]
PP3SPE-PGRS57XDR Clinical IsolateResazurin Microtiter Assay0.8 - 6.3[14]
BedaquilineATP SynthaseDrug-Resistant StrainsNot Specified0.12[15]
LinezolidProtein SynthesisMDR StrainsNot Specified0.25 (MIC90)[16]
ClofazimineNot SpecifiedMDR StrainsNot Specified0.5 (MIC90)[16]

Note: MIC values for direct inhibitors of PknG, MprB, and PtpA against drug-resistant strains are not widely available in the public domain, highlighting a key area for future research. The data for PP1S, PP2S, and PP3S are included to provide context on the activity of novel compounds against resistant strains.

Table 3: Cytotoxicity against Mammalian Cells

CompoundCell LineAssay TypeCC50 (µM)Note
B1 (PknG Inhibitor)THP-1 MacrophagesNot Specified>10No adverse effects on cell viability observed at 10 µM after 48h.[17]
T1 (PknG Inhibitor)THP-1 MacrophagesNot Specified>10No adverse effects on cell viability observed at 10 µM after 48h.[17]

Visualizations: Pathways and Workflows

Signaling Pathways

PknG_Pathway cluster_macrophage Macrophage Cytosol Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment PknG PknG (secreted) Mtb->PknG Secretes Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Mtb Degradation) PknG->Phagosome Blocks Fusion MTB_IN_5 MTB-IN-5 MTB_IN_5->PknG Inhibits

Caption: PknG signaling pathway and the inhibitory action of MTB-IN-5.

MprAB_Pathway cluster_mtb M. tuberculosis MprB MprB (Sensor Kinase) MprA MprA (Response Regulator) MprB->MprA Phosphorylates DNA DNA MprA->DNA Binds StressResponse Stress Response Genes DNA->StressResponse Transcription MTB_IN_5 MTB-IN-5 MTB_IN_5->MprB Inhibits Stress Cell Envelope Stress Stress->MprB Activates

Caption: MprAB two-component system and inhibition by MTB-IN-5.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Whole-Cell Activity cluster_2 Phase 3: Selectivity and Intracellular Efficacy A1 Enzymatic Assay (e.g., Kinase/Phosphatase Assay) A2 Determine IC50 of MTB-IN-5 A1->A2 B1 MIC Assay vs. Drug-Sensitive Mtb A2->B1 B2 MIC Assay vs. Drug-Resistant Mtb (MDR/XDR) A2->B2 B3 Determine MIC90 B1->B3 B2->B3 C1 Cytotoxicity Assay (e.g., MTT on THP-1 cells) B3->C1 C3 Intracellular Mtb Assay (Macrophage Infection Model) B3->C3 C2 Determine CC50 & Selectivity Index (SI = CC50 / MIC) C1->C2 C4 Evaluate reduction in intracellular CFU C2->C4 Prioritize high SI C3->C4

Caption: Workflow for evaluation of a novel Mtb inhibitor like MTB-IN-5.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination against Mtb

This protocol is adapted from the Resazurin Microtiter Assay (REMA), a colorimetric method to determine the MIC of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, MDR, and XDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • MTB-IN-5 stock solution (e.g., in DMSO).

  • Sterile 96-well flat-bottom plates.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

  • Positive control drug (e.g., Rifampicin).

  • Negative control (DMSO vehicle).

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in fresh 7H9 broth to achieve the final inoculum.

  • Compound Dilution:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the MTB-IN-5 stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This leaves 100 µL in each well.

    • Include wells for a positive control drug, a negative (no drug) control, and a sterility (no bacteria) control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates in a zip-lock bag and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Protocol: In Vitro Kinase Inhibition Assay (for PknG or MprB)

This protocol describes a generic, non-radioactive, luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant PknG or MprB kinase domain.

  • Kinase substrate (e.g., a generic substrate like myelin basic protein, or a specific substrate like GarA for PknG).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • ATP solution.

  • MTB-IN-5 at various concentrations.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In each well of a white microplate, prepare a reaction mixture containing:

    • Kinase assay buffer.

    • A fixed concentration of the kinase.

    • A fixed concentration of the substrate.

    • Varying concentrations of MTB-IN-5 (or vehicle control).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase, if known.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • ATP Detection:

    • Allow the plate and the ATP detection reagent to equilibrate to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of light generated is inversely proportional to the kinase activity (more active kinase = less ATP remaining = lower signal).

    • Calculate the percentage of inhibition for each MTB-IN-5 concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Phosphatase Inhibition Assay (for PtpA)

This protocol uses the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP) to measure phosphatase activity.

Materials:

  • Purified recombinant PtpA.

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM DTT).

  • p-Nitrophenyl phosphate (pNPP) stock solution.

  • MTB-IN-5 at various concentrations.

  • Stop solution (e.g., 1 M NaOH).

  • Clear, flat-bottom 96-well plate.

  • Spectrophotometer (plate reader).

Procedure:

  • Pre-incubation: In the wells of a 96-well plate, add the assay buffer, a fixed amount of PtpA enzyme, and varying concentrations of MTB-IN-5. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add pNPP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well. The addition of NaOH will also enhance the yellow color of the product, p-nitrophenol.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the phosphatase activity.

    • Calculate the percentage of inhibition for each MTB-IN-5 concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of MTB-IN-5 against a mammalian cell line, such as the human macrophage-like cell line THP-1.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS.

  • MTB-IN-5 at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of media. If using adherent cells, allow them to attach overnight.

  • Compound Addition: Add 100 µL of media containing serial dilutions of MTB-IN-5 to the wells. Include wells with vehicle control (DMSO) and wells with no cells (media only blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

The development of new drugs against M. tuberculosis, particularly drug-resistant strains, is a critical global health priority. Targeting novel pathways, such as the signaling systems that control virulence and host survival, offers a promising avenue for drug discovery. The protocols and data presented in these application notes provide a framework for the initial characterization of novel inhibitors like the hypothetical MTB-IN-5. A successful candidate from this screening cascade would exhibit potent enzymatic inhibition, effective whole-cell activity against drug-resistant Mtb strains, and low cytotoxicity, making it a strong lead for further preclinical and clinical development.

References

Application Notes and Protocols for High-Throughput Screening of Novel Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb further underscores the urgent need for novel drugs that act on new targets.[3][4] High-throughput screening (HTS) is a powerful strategy for identifying novel lead compounds from large chemical libraries that can inhibit the growth of Mtb.[5][6] These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening of a hypothetical series of compounds, designated "IN-5 derivatives," against M. tuberculosis.

The protocols described herein are based on established and validated HTS methods for Mtb, including whole-cell phenotypic screening and target-based assays. These methods are designed to be robust, reproducible, and scalable for the screening of extensive compound libraries.

Key Screening Assays

Several HTS assays are suitable for screening compounds against M. tuberculosis. The choice of assay depends on the specific research goals, available resources, and the nature of the compound library.

  • Luminescence-Based Reporter Assay: This whole-cell assay utilizes a recombinant Mtb strain expressing a reporter gene, such as luciferase. The light output is proportional to bacterial viability, providing a sensitive measure of growth inhibition.[1]

  • Microplate Alamar Blue Assay (MABA): This colorimetric assay uses the redox indicator Alamar blue to measure metabolic activity. Viable, metabolically active Mtb cells reduce the blue dye to a pink, fluorescent product.[5]

  • Fluorescence-Based Growth Assay: This method employs recombinant Mtb strains that express a fluorescent protein. The fluorescence intensity directly correlates with bacterial growth.[2]

  • Target-Based Assays: These assays focus on specific essential enzymes or pathways in Mtb, such as mycothione (B1250312) reductase or enzymes involved in cell wall biosynthesis.[7][8][9]

This document will focus on a luminescence-based reporter assay as the primary screening method due to its high sensitivity and suitability for automation.

Experimental Protocols

Primary High-Throughput Screening: Luminescence-Based Whole-Cell Assay

This protocol is designed for screening the "IN-5 derivative" library at a single high concentration to identify initial hits.

Materials:

  • Mycobacterium tuberculosis H37Rv expressing luciferase (or similar reporter strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 384-well clear-bottom white microplates

  • IN-5 derivative compound library (dissolved in DMSO)

  • Positive control (e.g., Moxifloxacin or Rifampicin)

  • Negative control (DMSO)

  • Luminometer

  • Automated liquid handling system

Protocol:

  • Bacterial Culture Preparation:

    • Grow the recombinant Mtb H37Rv strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh 7H9 broth to the required seeding density, optimized to ensure a robust signal-to-background ratio after the incubation period.

  • Plate Preparation:

    • Using an automated liquid handler, dispense 50 µL of the diluted Mtb culture into each well of a 384-well plate.

    • Add 100 nL of the IN-5 derivatives (at a stock concentration of 10 mM in DMSO) to the appropriate wells for a final screening concentration of 10 µM.

    • Add 100 nL of positive control (e.g., Moxifloxacin at a final concentration of 1 µM) and negative control (DMSO) to designated wells on each plate.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.

  • Luminescence Reading:

    • After incubation, equilibrate the plates to room temperature.

    • Add an appropriate luciferase substrate, following the manufacturer's instructions.

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Identify primary hits as compounds exhibiting ≥90% inhibition.

    • Assess plate quality using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay.[5]

Secondary Confirmatory and Dose-Response Assays

Compounds identified as primary hits should be subjected to secondary assays to confirm their activity and determine their potency.

Protocol:

  • Hit Confirmation:

    • Re-test the primary hits in the same luminescence-based assay to confirm their activity.

  • Dose-Response Curve (IC50 Determination):

    • Prepare serial dilutions of the confirmed hits (e.g., 8-point, 2-fold dilutions starting from 50 µM).

    • Perform the luminescence-based assay as described above with the serially diluted compounds.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of bacterial growth is inhibited).

Data Presentation

Quantitative data from HTS campaigns should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Summary of Primary HTS Campaign for IN-5 Derivatives

ParameterValue
Library Size10,000 IN-5 Derivatives
Screening Concentration10 µM
Number of Plates30
Average Z'-Factor0.85 ± 0.04[5]
Primary Hit Cutoff≥90% Inhibition[2][5]
Number of Primary Hits250
Primary Hit Rate2.5%

Table 2: Dose-Response Data for Confirmed Hits (Hypothetical Data)

Compound IDIC50 (µM)Cytotoxicity (CC50 in Vero cells, µM)Selectivity Index (SI = CC50/IC50)
IN-5-0011.2> 50> 41.7
IN-5-0023.54512.9
IN-5-0030.8> 50> 62.5
IN-5-0045.1305.9
IN-5-0052.7> 50> 18.5

Visualization of Workflows and Pathways

High-Throughput Screening Workflow

The following diagram illustrates the typical workflow for a high-throughput screening campaign against M. tuberculosis.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Mechanism of Action start Compound Library (IN-5 Derivatives) assay_prep Assay Plate Preparation (Mtb Culture + Compounds) start->assay_prep incubation Incubation (5-7 days) assay_prep->incubation readout Luminescence Reading incubation->readout data_analysis Data Analysis (% Inhibition, Z'-factor) readout->data_analysis hits Primary Hits (≥90% Inhibition) data_analysis->hits hit_confirmation Hit Confirmation hits->hit_confirmation dose_response Dose-Response (IC50) hit_confirmation->dose_response cytotoxicity Cytotoxicity Assay (e.g., Vero cells) dose_response->cytotoxicity lead_candidates Lead Candidates cytotoxicity->lead_candidates moa_studies Target Identification & MoA Studies lead_candidates->moa_studies

Caption: High-throughput screening workflow for Mtb inhibitors.

Target Signaling Pathway: cAMP Signaling in M. tuberculosis

Recent studies have highlighted the importance of cyclic AMP (cAMP) signaling in Mtb physiology, making it an attractive target for novel therapeutics.[10] Perturbation of cAMP levels can impact the bacterium's ability to metabolize host-derived lipids, which are crucial for its survival.[10] The diagram below illustrates a simplified representation of this pathway.

cAMP_Pathway cluster_pathway M. tuberculosis cAMP Signaling ATP ATP Cya Adenylate Cyclase (e.g., Rv1625c) ATP->Cya Substrate cAMP cAMP Cya->cAMP Synthesis PDE Phosphodiesterase cAMP->PDE Substrate CRP_Mt cAMP Receptor Protein (CRP_Mt) cAMP->CRP_Mt Binds & Activates AMP AMP PDE->AMP Hydrolysis Gene_Expression Regulation of Gene Expression (e.g., lipid metabolism) CRP_Mt->Gene_Expression Regulates IN5_Derivative IN-5 Derivative (Hypothetical Agonist) IN5_Derivative->Cya Stimulates

Caption: Simplified cAMP signaling pathway in M. tuberculosis.

Conclusion

The protocols and guidelines presented in these application notes provide a framework for conducting robust and efficient high-throughput screening campaigns to identify novel inhibitors of Mycobacterium tuberculosis. By employing sensitive and validated assays, coupled with systematic data analysis and secondary confirmation, researchers can effectively identify promising lead compounds, such as the hypothetical "IN-5 derivatives," for further development in the fight against tuberculosis. The visualization of workflows and targeted pathways aids in the clear communication and understanding of the complex processes involved in TB drug discovery.

References

Synthesis of Novel InhA Inhibitors Targeting Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The specific compound "Mycobacterium Tuberculosis-IN-5" was not identified in a review of the available scientific literature. It is possible that this is an internal project name or a non-standard identifier. However, to provide a detailed and relevant response in line with the user's request for application notes and protocols for the synthesis of compounds targeting Mycobacterium tuberculosis, this document will focus on a representative class of potent inhibitors. The following protocols and data are based on the synthesis of novel 1,5-disubstituted-1,2,3-triazoles designed as direct inhibitors of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.

Application Notes

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are essential for the bacterium's survival and virulence.[1][2] The biosynthesis of these mycolic acids is a clinically validated target for anti-TB drugs. One of the key enzymes in this pathway is InhA, the target of the first-line drug isoniazid.[2][3] However, resistance to isoniazid, often arising from mutations that prevent its activation, necessitates the development of direct InhA inhibitors.[3]

This document describes the synthesis of a series of 1,5-disubstituted-1,2,3-triazoles that act as direct inhibitors of InhA. These compounds are designed to mimic the binding of triclosan, a known InhA inhibitor. The synthetic route is versatile, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The described compounds have shown promising activity against both the isolated InhA enzyme and whole M. bovis cells, a close relative of M. tuberculosis.

Data Presentation

The inhibitory activities of representative synthesized 1,5-disubstituted-1,2,3-triazole derivatives are summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) against the InhA enzyme and the minimum inhibitory concentration (MIC99) against whole-cell M. bovis.

Compound IDR GroupInhA IC50 (µM)M. bovis MIC99 (µM)
1 4-chloro-2-hydroxyphenoxy5.6>50
2 cyclopropylmethoxy>5012.9
3 benzyloxy>5025.4
4 4-fluorobenzyloxy>5022.1

Data is representative of compounds synthesized in similar studies.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-(4-(prop-2-yn-1-yloxy)phenoxy)phenol (Intermediate A)
  • Materials: 4-(4-hydroxyphenoxy)-2-chlorophenol, propargyl bromide, potassium carbonate (K2CO3), acetone.

  • Procedure:

    • To a solution of 4-(4-hydroxyphenoxy)-2-chlorophenol (1.0 eq) in acetone, add K2CO3 (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield Intermediate A.

Protocol 2: Synthesis of 4-(azidomethyl)benzyloxy derivatives (Intermediate B)
  • Materials: Corresponding 4-(hydroxymethyl)benzyl derivative, sodium azide (B81097) (NaN3), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the appropriate 4-(hydroxymethyl)benzyl derivative (1.0 eq) in DMF.

    • Add NaN3 (1.5 eq) to the solution.

    • Stir the reaction at 60 °C overnight.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding azide, Intermediate B.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Materials: Intermediate A, Intermediate B, copper(I) iodide (CuI), N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a solution of Intermediate A (1.0 eq) and the desired Intermediate B (1.1 eq) in THF, add DIPEA (2.0 eq).

    • Add CuI (0.1 eq) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 1,5-disubstituted-1,2,3-triazole product.

Mandatory Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A 4-(4-hydroxyphenoxy)- 2-chlorophenol IntA Intermediate A (Alkyne) A->IntA B Propargyl Bromide B->IntA C 4-(hydroxymethyl)benzyl derivatives IntB Intermediate B (Azide) C->IntB D Sodium Azide D->IntB Final 1,5-disubstituted- 1,2,3-triazole IntA->Final IntB->Final

Caption: Synthetic workflow for the preparation of 1,5-disubstituted-1,2,3-triazole InhA inhibitors.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) System FAS_I->FAS_II ACC Acetyl-CoA Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->FAS_II InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Elongation cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Precursors Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Direct InhA Inhibitor (e.g., 1,5-triazole) Inhibitor->InhA

Caption: Simplified diagram of the mycolic acid biosynthesis pathway and the inhibitory action on InhA.

References

Application Notes and Protocols for In Vivo Studies of Novel Anti-Tuberculosis Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized for in vivo studies of novel drug delivery systems for Mycobacterium tuberculosis (MTB). Specific details for a compound designated as "Mycobacterium Tuberculosis-IN-5" (MTB-IN-5) were not available in the public domain. Researchers should adapt these protocols based on the specific physicochemical properties and mechanism of action of their therapeutic agent.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Novel drug delivery systems (NDDS) offer a promising strategy to enhance the therapeutic efficacy of anti-tubercular agents by improving drug solubility, enabling sustained release, and targeting infected macrophages, the primary host cells for MTB.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy of delivery systems for novel anti-TB compounds.

Overview of Drug Delivery Systems for Anti-Tuberculosis Therapy

Various nanosized drug delivery systems (DDSs) are being investigated to improve the treatment of TB. These systems aim to increase drug concentrations at the site of infection while minimizing systemic toxicity.[4]

Table 1: Comparison of Common Nanocarrier Systems for Anti-TB Drug Delivery

Delivery SystemDescriptionAdvantagesDisadvantagesExamples of Encapsulated Drugs
Liposomes Vesicles composed of a lipid bilayer.Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for targeted delivery.Prone to clearance by the reticuloendothelial system (RES), potential for instability.Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA)[1]
Polymeric Nanoparticles Solid particles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).Sustained drug release, protection of the drug from degradation, can be surface-functionalized.Potential for polymer-related toxicity, complex manufacturing process.INH, RIF, PZA, Ethambutol (ETH)[4][5]
Mesoporous Silica (B1680970) Nanoparticles (MSNs) Porous silica particles with a large surface area.High drug loading capacity, tunable pore size, stable structure.Biopersistence and potential long-term toxicity are concerns.Rifampicin, PA-824[5][6]
Exosomes Cell-derived vesicles involved in intercellular communication.Biocompatible, low immunogenicity, ability to cross biological barriers.Complex and costly to produce and purify, low drug loading efficiency.Rifampicin[7]

In Vivo Animal Models for Tuberculosis Research

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of novel anti-TB drug delivery systems. The choice of model depends on the specific research question, with each model having distinct advantages and limitations.

Table 2: Characteristics of Common Animal Models for TB Research

Animal ModelKey FeaturesAdvantagesDisadvantages
Mouse (e.g., BALB/c, C57BL/6) Most commonly used model. Low-dose aerosol infection results in a controlled, chronic infection.[8]Cost-effective, well-characterized immune system, availability of genetically modified strains.Does not typically form human-like caseous necrotic granulomas.[8]
Guinea Pig Develops human-like caseous granulomas and exhibits a disease spectrum similar to humans.More accurately recapitulates human TB pathology.More expensive and difficult to handle than mice, fewer available immunological reagents.
Rabbit Develops cavitary lesions similar to those seen in human post-primary TB.Useful for studying cavitation and transmission.Larger size and higher cost compared to rodents.
Non-Human Primate (e.g., Macaque) Closely mimics the full spectrum of human TB, including latent infection and active disease with granuloma formation.[9]Highly predictive of clinical outcomes in humans.Expensive, ethically complex, requires specialized facilities (ABSL-3).[8]

Experimental Protocols

Protocol for In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general workflow for assessing the in vivo efficacy of a novel delivery system for an anti-TB agent in a mouse model.

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Evaluation Phase A Animal Acclimatization (1-2 weeks) B Preparation of MTB Inoculum (e.g., H37Rv strain) A->B C Low-dose Aerosol Infection (~100 CFU/lungs) B->C D Confirmation of Infection (Day 1 post-infection, sacrifice subset) C->D E Randomization into Treatment Groups (e.g., Untreated, Free Drug, NDDS) D->E F Drug Administration (Route: oral, intravenous, or aerosol) E->F G Monitoring of Animal Health (Body weight, clinical signs) F->G H Sacrifice at Pre-determined Time Points G->H I Assessment of Bacterial Load (CFU in lungs and spleen) H->I J Histopathological Analysis of Lungs H->J

Caption: General workflow for an in vivo efficacy study of a novel anti-TB drug delivery system in a mouse model.

Detailed Steps:

  • Animal Acclimatization: House mice (e.g., 6-8 week old female BALB/c) in a BSL-3 facility for at least one week prior to infection. Provide sterile food and water ad libitum.

  • Preparation of MTB Inoculum: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium to mid-log phase. Prepare a single-cell suspension and dilute to the desired concentration for infection.

  • Infection: Infect mice via the aerosol route using a calibrated inhalation exposure system to deliver a low dose of MTB (approximately 100 colony-forming units [CFU] per lung).

  • Confirmation of Infection: At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial load in the lungs by plating lung homogenates on selective agar (B569324).

  • Treatment Groups: At a specified time post-infection (e.g., 2-4 weeks), randomize the remaining mice into treatment groups:

    • Group 1: Untreated control (vehicle only)

    • Group 2: Free drug (e.g., "IN-5")

    • Group 3: Drug-loaded delivery system (e.g., "IN-5"-loaded nanoparticles)

    • Group 4: Standard-of-care anti-TB drug(s) (e.g., isoniazid, rifampicin)

  • Drug Administration: Administer the treatment according to the desired dosing regimen (e.g., daily, weekly) and route (e.g., oral gavage, intravenous injection, or aerosol inhalation).

  • Monitoring: Monitor the health of the animals throughout the study, including body weight and clinical signs of illness.

  • Efficacy Evaluation: At pre-determined time points (e.g., after 4 and 8 weeks of treatment), sacrifice the animals.

    • Bacterial Load: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on selective agar to determine the bacterial CFU.

    • Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin, and Ziehl-Neelsen) to assess the extent of inflammation and bacterial presence within granulomas.

Protocol for Macrophage Targeting Study

Since MTB primarily resides within macrophages, evaluating the ability of a delivery system to target these cells is crucial.

G cluster_0 Extracellular NP Drug-Loaded Nanoparticle

References

Application Notes and Protocols: Using CRISPRi to Validate the Target of a Novel Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed guide on utilizing CRISPR interference (CRISPRi) to validate the molecular target of a novel anti-tubercular compound. As "Mycobacterium Tuberculosis-IN-5" is not described in the current scientific literature, this protocol will use the experimental anti-tuberculosis compound DAT-48 and its putative target, the essential two-component system PrrAB , as a representative example.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutics with new mechanisms of action. A critical step in the development of a new drug is the validation of its molecular target. CRISPR interference (CRISPRi) has emerged as a powerful and rapid genetic tool for validating drug targets in M. tuberculosis.[1][2][3] This technology utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA sequence, thereby sterically blocking transcription of the target gene.[2]

By specifically reducing the expression of a putative drug target, CRISPRi can phenocopy the effect of a chemical inhibitor. If the knockdown of the target gene results in increased susceptibility of Mtb to the compound, it provides strong evidence that the compound's mechanism of action involves the inhibition of that specific target. This application note provides a comprehensive protocol for validating the target of a novel anti-tubercular agent using an anhydrotetracycline (B590944) (ATc)-inducible CRISPRi system in M. tuberculosis. The example used is the validation of the PrrAB two-component system as the target of the experimental compound DAT-48.[4]

Principle of CRISPRi-based Target Validation

The underlying principle of CRISPRi-based target validation is to assess the chemical-genetic interaction between a compound and the partial knockdown of its putative target. If a compound's efficacy is dependent on its interaction with a specific protein, reducing the cellular levels of that protein should sensitize the bacteria to the compound. This is typically observed as a reduction in the Minimum Inhibitory Concentration (MIC) of the compound in the target-knockdown strain compared to a control strain.

Materials and Methods

Bacterial Strains and Culture Conditions
  • Mycobacterium tuberculosis H37Rv or a suitable auxotrophic strain (e.g., mc²6230 ΔpanCD)

  • Escherichia coli DH5α for plasmid cloning

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011), 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Middlebrook 7H10 agar (B569324) supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Kanamycin (B1662678) (25 µg/mL) for selection of Mtb transformants

  • Hygromycin (50 µg/mL) for selection of Mtb transformants

  • Anhydrotetracycline (ATc) for induction of the CRISPRi system

Plasmids and Reagents
  • CRISPRi vector for mycobacteria (e.g., pLJR965) expressing Sth1 dCas9 and the sgRNA scaffold under the control of an ATc-inducible promoter.

  • Oligonucleotides for sgRNA construction (custom synthesized).

  • Restriction enzymes (e.g., BsmBI) and T4 DNA ligase for cloning.

  • DAT-48 (or other compound of interest).

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix).

Experimental Protocols

sgRNA Design and Cloning
  • Design sgRNAs: Design two to three unique sgRNAs targeting the non-template strand of the prrA or prrB gene. Utilize online design tools that are optimized for the S. thermophilus dCas9 PAM (Protospacer Adjacent Motif) sequence (NNAGAAW).

  • Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the CRISPRi vector.

  • Cloning: Anneal the complementary oligonucleotides and clone the resulting duplex into the BsmBI-digested pLJR965 vector.

  • Transformation and Verification: Transform the ligation products into E. coli DH5α, select for transformants, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Construction of Mtb CRISPRi Strains
  • Plasmid Preparation: Prepare purified plasmid DNA of the sequence-verified CRISPRi constructs.

  • Electroporation: Electroporate the CRISPRi plasmids into electrocompetent M. tuberculosis cells.

  • Selection and Verification: Plate the transformed cells on 7H10 agar containing kanamycin and incubate at 37°C for 3-4 weeks. Pick individual colonies and verify the presence of the CRISPRi plasmid by PCR.

Quantitative Real-Time PCR (qRT-PCR) to Confirm Gene Knockdown
  • Culture and Induction: Grow the Mtb CRISPRi strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Induce gene knockdown by adding a sub-lethal concentration of ATc (e.g., 100 ng/mL). A non-induced culture should be grown in parallel as a control.

  • RNA Extraction: After 24-48 hours of induction, harvest the bacterial cells and extract total RNA using a suitable method like TRIzol extraction.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, and then synthesize cDNA using a reverse transcriptase and random primers.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene (prrA or prrB) and a housekeeping gene (e.g., sigA) for normalization. Calculate the fold-change in gene expression using the ΔΔCt method.[5]

Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Inoculum: Grow the Mtb CRISPRi strains and a control strain (e.g., containing a non-targeting sgRNA) in 7H9 broth to mid-log phase.

  • Drug Dilution Series: Prepare a 2-fold serial dilution of DAT-48 in a 96-well plate.

  • Inoculation: Inoculate the wells with the bacterial suspension to a final OD600 of 0.005. For the CRISPRi strains, prepare two sets of plates: one with a sub-lethal concentration of ATc and one without.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Data Presentation

Table 1: qRT-PCR Analysis of prrA Knockdown
StrainInducer (ATc)Target GeneRelative Gene Expression (Fold Change)
Mtb::pLJR965-sgRNA_prrA_1-prrA1.0 (baseline)
Mtb::pLJR965-sgRNA_prrA_1+prrA0.15
Mtb::pLJR965-sgRNA_prrA_2-prrA1.0 (baseline)
Mtb::pLJR965-sgRNA_prrA_2+prrA0.20
Mtb::pLJR965-sgRNA_control+prrA0.98
Table 2: MIC of DAT-48 against prrA Knockdown Strains
StrainInducer (ATc)MIC of DAT-48 (µg/mL)Fold-change in MIC
Mtb::pLJR965-sgRNA_control-1.0-
Mtb::pLJR965-sgRNA_control+1.01
Mtb::pLJR965-sgRNA_prrA_1-1.01
Mtb::pLJR965-sgRNA_prrA_1+0.254
Mtb::pLJR965-sgRNA_prrA_2-1.01
Mtb::pLJR965-sgRNA_prrA_2+0.254

Mandatory Visualizations

Mechanism of CRISPRi Action

CRISPRi_Mechanism cluster_0 CRISPRi System Components cluster_1 Target Gene dCas9 dCas9 Protein Complex dCas9-sgRNA Complex dCas9->Complex binds sgRNA sgRNA sgRNA->Complex Promoter Promoter Gene prrA Gene RNAP RNA Polymerase RNAP->Promoter binds Blocked Transcription Blocked Complex->Promoter targets Complex->RNAP sterically hinders

Caption: Mechanism of CRISPRi-mediated gene silencing in M. tuberculosis.

Experimental Workflow for Target Validation

Target_Validation_Workflow start Start design_sgRNA 1. Design sgRNAs targeting prrA/prrB start->design_sgRNA clone_sgRNA 2. Clone sgRNAs into CRISPRi vector design_sgRNA->clone_sgRNA transform_mtb 3. Transform Mtb with CRISPRi plasmids clone_sgRNA->transform_mtb verify_strains 4. Verify Mtb CRISPRi strains transform_mtb->verify_strains knockdown_assessment 5. Assess gene knockdown (qRT-PCR) verify_strains->knockdown_assessment mic_assay 6. Perform MIC shift assay with DAT-48 verify_strains->mic_assay data_analysis 7. Analyze data knockdown_assessment->data_analysis mic_assay->data_analysis conclusion Conclusion: PrrAB is a target of DAT-48 data_analysis->conclusion

Caption: Experimental workflow for CRISPRi-based target validation.

Conceptual Diagram of Target Validation Logic

Conceptual_Diagram cluster_crispri Genetic Perturbation cluster_compound Chemical Perturbation CRISPRi CRISPRi-mediated prrA knockdown ReducedPrrA Reduced PrrA levels CRISPRi->ReducedPrrA Synergy Synergistic Effect ReducedPrrA->Synergy DAT48 DAT-48 Treatment InhibitedPrrA Inhibition of PrrA function DAT48->InhibitedPrrA InhibitedPrrA->Synergy Phenotype Increased Bacterial Killing (Lower MIC) Synergy->Phenotype

Caption: Logic of CRISPRi-based chemical-genetic interaction for target validation.

Conclusion

The CRISPRi system provides a robust and efficient method for the validation of drug targets in M. tuberculosis. The protocols and data presented here for the validation of PrrAB as the target of DAT-48 can be adapted for other novel anti-tubercular compounds and their putative targets. A significant reduction in the MIC of a compound upon knockdown of the target gene provides strong evidence for a direct interaction, thereby accelerating the drug development pipeline.

References

Application Notes and Protocols for Mycobacterium Tuberculosis-IN-5 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium Tuberculosis-IN-5 (MTB-IN-5), also identified as compound 17j , and more specifically its potent enantiomer (-)17j , is a novel isoxazole-containing Δ2-thiazolino 2-pyridone derivative.[1][2] This compound has demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Of particular interest to the research and drug development community is its ability to act synergistically with first-line antibiotics, such as isoniazid (B1672263) (INH), especially against drug-resistant strains.[1][2]

These application notes provide a comprehensive overview of MTB-IN-5's activity, detailed protocols for its use in combination studies, and a summary of key quantitative data to facilitate further research into its therapeutic potential.

Mechanism of Action

MTB-IN-5 and its analogs function by inhibiting the respiration of Mycobacterium tuberculosis.[1][2] While the precise molecular target within the respiratory chain is a subject of ongoing investigation, this mechanism disrupts the bacterium's energy metabolism, leading to growth inhibition. Furthermore, these compounds have been shown to inhibit the formation of Mtb biofilms, a critical factor in antibiotic tolerance and persistent infections.[1][2]

The synergistic effect of MTB-IN-5 with isoniazid against INH-resistant Mtb suggests a multi-pronged attack. Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG and subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Resistance to INH often arises from mutations in the katG gene. MTB-IN-5's independent mechanism of action, targeting respiration, circumvents this resistance mechanism and, when used in combination, can restore the efficacy of isoniazid.

Proposed Synergistic Mechanism of MTB-IN-5 and Isoniazid cluster_Mtb Mycobacterium tuberculosis Cell MTB_IN5 MTB-IN-5 ((-)-17j) Respiration Cellular Respiration MTB_IN5->Respiration Inhibits INH Isoniazid (INH) KatG KatG INH->KatG Activated by Activated_INH Activated INH KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis Activated_INH->Mycolic_Acid Inhibits Bacterial_Death Bacterial Growth Inhibition & Death Respiration->Bacterial_Death Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Cell_Wall->Bacterial_Death Disruption leads to

Figure 1: Proposed synergistic action of MTB-IN-5 and Isoniazid.

Data Presentation

The following tables summarize the in vitro activity of MTB-IN-5 (17j and its enantiomers) and its precursor, C10, against Mycobacterium tuberculosis H37Rv and their cytotoxicity against various human cell lines.

Table 1: In Vitro Anti-Mtb Activity

CompoundMABA IC₅₀ (µM)[1][2]
C1011.83 ± 1.12
17j (racemic) 0.41 ± 0.03
(+)17j 0.81 ± 0.05
(-)17j 0.21 ± 0.01

MABA: Microplate AlamarBlue Assay; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Cytotoxicity and Therapeutic Index

CompoundCell LineLD₅₀ (µM)[2]Therapeutic Index (LD₅₀/IC₅₀)[2]
C10Calu-3> 100> 8.5
17j (racemic) Calu-3 > 100 > 244
C10BEAS-2B> 100> 8.5
17j (racemic) BEAS-2B > 100 > 244
C10IMR-90> 100> 8.5
17j (racemic) IMR-90 > 100 > 244
C10HEK 293> 100> 8.5
17j (racemic) HEK 293 > 100 > 244

LD₅₀: Half-maximal lethal dose.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing antimicrobial activity and synergy against M. tuberculosis.[3][4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate AlamarBlue Assay (MABA)

This protocol is used to determine the minimum concentration of MTB-IN-5 required to inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • MTB-IN-5 stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Sterile PBS or saline

Procedure:

  • Bacterial Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a McFarland standard of 0.5 and then further dilute 1:1000 in fresh 7H9 broth.

  • Drug Dilution: Prepare two-fold serial dilutions of MTB-IN-5 in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Reading Results: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Workflow for MIC Determination (MABA Assay) Start Start Prep_Inoculum Prepare Mtb Inoculum Start->Prep_Inoculum Inoculation Inoculate 96-well Plate Prep_Inoculum->Inoculation Drug_Dilution Prepare Serial Dilutions of MTB-IN-5 Drug_Dilution->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Add_Resazurin Add Resazurin Solution Incubation->Add_Resazurin Incubate_Again Incubate for 24-48 hours Add_Resazurin->Incubate_Again Read_Results Read Results (Color Change) Incubate_Again->Read_Results End Determine MIC Read_Results->End

Figure 2: Workflow for MIC determination using the MABA assay.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of MTB-IN-5 in combination with another antimicrobial agent, such as isoniazid.[5]

Materials:

  • Same materials as in Protocol 1, plus the second antimicrobial agent (e.g., isoniazid).

Procedure:

  • Inoculum Preparation: Prepare the M. tuberculosis inoculum as described in Protocol 1.

  • Drug Dilution Matrix: In a 96-well plate, prepare serial dilutions of MTB-IN-5 along the rows and serial dilutions of the second drug (e.g., isoniazid) along the columns. This creates a matrix of varying concentrations of both drugs. Include a row and a column with each drug alone to redetermine their individual MICs. Also, include a growth control well (no drugs) and a sterility control well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation and Reading: Incubate the plate and read the results as described in Protocol 1.

  • Data Analysis: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs for both drugs.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Logical Flow for Synergy Determination Start Perform Checkerboard Assay Determine_MICs Determine MICs of Drugs Alone and in Combination Start->Determine_MICs Calculate_FICs Calculate Fractional Inhibitory Concentrations (FICs) Determine_MICs->Calculate_FICs Calculate_FICI Calculate FIC Index (FICI = FIC_A + FIC_B) Calculate_FICs->Calculate_FICI Interpret_FICI Interpret FICI Value Calculate_FICI->Interpret_FICI Synergy Synergy (FICI ≤ 0.5) Interpret_FICI->Synergy ≤ 0.5 Additive Additive (0.5 < FICI ≤ 1.0) Interpret_FICI->Additive > 0.5 and ≤ 1.0 Indifference Indifference (1.0 < FICI ≤ 4.0) Interpret_FICI->Indifference > 1.0 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) Interpret_FICI->Antagonism > 4.0

References

Application Notes and Protocols for Evaluating the Efficacy of Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of a novel anti-tubercular candidate, designated here as Mycobacterium Tuberculosis-IN-5 (MTB-IN-5). The protocols outlined below are designed to assess the compound's direct antimycobacterial activity, its efficacy against intracellular mycobacteria, and its safety profile in host cells.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a resilient intracellular pathogen that resides primarily within host macrophages.[1] This intracellular niche presents a significant hurdle for effective drug action, as any potential therapeutic agent must not only penetrate the complex mycobacterial cell wall but also traverse the host cell membrane to exert its effect.[1] Therefore, a multi-faceted approach employing a series of robust cell-based assays is critical for the preclinical evaluation of new anti-tuberculosis drug candidates like MTB-IN-5.

This document details the protocols for three essential assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of MTB-IN-5 that inhibits the visible growth of Mtb.

  • Intracellular Mycobacterial Growth Inhibition Assay (MGIA): To assess the ability of MTB-IN-5 to kill Mtb residing within macrophages.

  • Cytotoxicity Assay: To evaluate the toxicity of MTB-IN-5 against host cells and determine its therapeutic index.

Proposed Mechanism of Action of MTB-IN-5

For the purpose of these application notes, we will hypothesize a mechanism of action for MTB-IN-5 similar to that of 5-nitrothiophenes, a class of compounds active against both replicating and non-replicating Mtb.[2] In this model, MTB-IN-5 is a prodrug that is activated by the F420-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[2] This activation leads to the release of nitric oxide (NO), a reactive nitrogen species that induces nonspecific damage and subsequent death of the mycobacterium.[2]

MTB_IN_5_Pathway Proposed Mechanism of Action of MTB-IN-5 cluster_Mtb Mycobacterium tuberculosis MTB_IN_5_prodrug MTB-IN-5 (Prodrug) Ddn Ddn (F420-dependent nitroreductase) MTB_IN_5_prodrug->Ddn Enters bacterium Activated_MTB_IN_5 Activated MTB-IN-5 Ddn->Activated_MTB_IN_5 Activates NO Nitric Oxide (NO) Activated_MTB_IN_5->NO Releases Bacterial_death Bacterial Cell Death NO->Bacterial_death Induces

Caption: Proposed activation pathway of the prodrug MTB-IN-5 within Mycobacterium tuberculosis.

Data Presentation

The quantitative results from the described assays should be summarized for clear comparison and analysis.

Table 1: In Vitro Efficacy and Cytotoxicity of MTB-IN-5

AssayEndpointMTB-IN-5Rifampicin (Control)
MIC Assay MIC (µg/mL)[Insert Value][Insert Value]
MGIA IC₅₀ (µg/mL)[Insert Value][Insert Value]
Cytotoxicity Assay CC₅₀ (µg/mL)[Insert Value][Insert Value]
Selectivity Index (CC₅₀ / IC₅₀)[Insert Value][Insert Value]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of MTB-IN-5 required to inhibit the growth of M. tuberculosis. A commonly used method is the broth microdilution assay.[3]

Workflow:

MIC_Workflow MIC Assay Workflow Start Start Prepare_Mtb Prepare M. tuberculosis H37Rv culture Start->Prepare_Mtb Serial_Dilute Perform serial dilutions of MTB-IN-5 in a 96-well plate Prepare_Mtb->Serial_Dilute Inoculate Inoculate wells with M. tuberculosis suspension Serial_Dilute->Inoculate Incubate Incubate plate at 37°C Inoculate->Incubate Add_Indicator Add a viability indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Plate Read plate for color change or fluorescence Add_Indicator->Read_Plate Determine_MIC Determine MIC as the lowest concentration with no growth Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Mtb Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.[4] Adjust the optical density (OD₆₀₀) to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Compound Dilution: Prepare a 2-fold serial dilution of MTB-IN-5 in a 96-well microplate.[5] Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

  • Inoculation: Add 100 µL of the Mtb inoculum to each well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[6]

  • Detection of Growth: Add a viability indicator such as AlamarBlue or Resazurin and incubate for an additional 24-48 hours.[4][6]

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change (blue to pink for Resazurin), indicating inhibition of bacterial growth.[6]

Intracellular Mycobacterial Growth Inhibition Assay (MGIA)

This assay evaluates the efficacy of MTB-IN-5 against Mtb residing within macrophages.[1][7]

Workflow:

MGIA_Workflow Intracellular MGIA Workflow Start Start Seed_Macrophages Seed macrophages (e.g., RAW264.7) in a 96-well plate Start->Seed_Macrophages Infect_Cells Infect macrophages with M. tuberculosis Seed_Macrophages->Infect_Cells Wash_Cells Wash to remove extracellular bacteria Infect_Cells->Wash_Cells Add_Compound Add serial dilutions of MTB-IN-5 Wash_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse macrophages to release intracellular bacteria Incubate->Lyse_Cells Determine_Viability Determine bacterial viability (CFU plating or viability stain) Lyse_Cells->Determine_Viability Calculate_IC50 Calculate IC₅₀ Determine_Viability->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the intracellular Mycobacterial Growth Inhibition Assay (MGIA).

Protocol:

  • Cell Culture: Seed RAW264.7 or THP-1 macrophages into a 96-well plate and allow them to adhere overnight.[4]

  • Infection: Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1 for 24 hours.[8]

  • Removal of Extracellular Bacteria: Wash the cells with fresh medium to remove any extracellular bacteria.[8]

  • Compound Treatment: Add fresh medium containing serial dilutions of MTB-IN-5 to the infected cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • Cell Lysis and Bacterial Viability: Lyse the macrophages to release the intracellular bacteria.[7][9] The number of viable bacteria can be determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFU) after incubation.[4] Alternatively, a reporter strain of Mtb (e.g., expressing luciferase) can be used for a more high-throughput readout.[10]

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Cytotoxicity Assay

This assay is crucial to determine the concentration at which MTB-IN-5 becomes toxic to host cells. The MTT or MTS assay is a common method for this purpose.[6][11]

Workflow:

Cytotoxicity_Workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed macrophages in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of MTB-IN-5 Seed_Cells->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Add_Reagent Add MTT or MTS reagent Incubate->Add_Reagent Incubate_Reagent Incubate to allow formazan (B1609692) formation Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance at the appropriate wavelength Incubate_Reagent->Read_Absorbance Calculate_CC50 Calculate the 50% cytotoxic concentration (CC₅₀) Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the cytotoxicity assay using MTT or MTS reagent.

Protocol:

  • Cell Seeding: Seed RAW264.7 or THP-1 cells in a 96-well plate and allow them to attach overnight.[4]

  • Compound Addition: Treat the cells with a range of concentrations of MTB-IN-5 for 48 hours.[4]

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.[4] Live cells will convert the tetrazolium salt into a colored formazan product.[6]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[4]

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration.

Conclusion

The described cell-based assays provide a robust framework for the initial evaluation of the anti-tuberculosis candidate MTB-IN-5. By systematically determining its MIC, intracellular activity, and cytotoxicity, researchers can make informed decisions regarding the compound's potential for further development as a novel therapeutic agent against tuberculosis.

References

Application Notes: Efficacy Testing of Novel Anti-Tuberculosis Agents Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents. Preclinical evaluation of novel compounds is critically dependent on the use of robust and relevant animal models that can accurately predict clinical efficacy.[1][2] This document provides a framework for testing the in vivo efficacy of a hypothetical novel anti-tuberculosis compound, MTB-IN-5, using established murine and guinea pig models of pulmonary tuberculosis.

Rationale for Model Selection

The choice of an animal model is a critical step in preclinical drug development for TB. While no single model perfectly recapitulates all aspects of human TB, mice and guinea pigs are the most commonly used and well-characterized models, each offering unique advantages.[1][2][3][4][5]

  • Murine Models (BALB/c and C57BL/6 mice): Mice are widely used due to their cost-effectiveness, ease of handling, and the availability of extensive immunological reagents.[4][5] They are particularly valuable for initial efficacy screening and for studying the immunological responses to infection and treatment.[5][6] However, standard laboratory mouse strains do not typically form the caseous, necrotic granulomas that are a hallmark of human TB.[1][7]

  • Guinea Pig Models: Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including well-defined granulomas with central caseous necrosis, that more closely resembles human disease.[2][3][8][9][10] This makes them a more stringent model for evaluating the sterilizing activity of new drugs, particularly against persistent bacteria within these complex lesions.[9]

MTB-IN-5: A Hypothetical Case Study

For the protocols outlined below, we will consider MTB-IN-5 as a novel synthetic compound designed to inhibit a key enzyme in the Mtb cell wall synthesis pathway. Its mechanism of action suggests it will be most effective against actively replicating bacteria. The following protocols are designed to assess its bactericidal and sterilizing activity in both acute and chronic infection models.

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing

This protocol is designed to assess the efficacy of MTB-IN-5 in a well-established chronic murine infection model.

1. Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.[11][12]

2. Infection:

  • Mice are infected via the aerosol route using a low-dose aerosol exposure system (e.g., Glas-Col or Henderson apparatus) to deliver approximately 50-100 Colony Forming Units (CFU) of Mtb (e.g., H37Rv or Erdman strain) to the lungs.[11][13][14]

  • A subset of mice (n=3-4) is euthanized 24 hours post-infection to confirm the initial bacterial load in the lungs.[11]

3. Treatment:

  • Treatment is initiated 4-6 weeks post-infection, once a chronic infection is established, characterized by a stable bacterial load in the lungs.[15]

  • Animals are randomly assigned to treatment groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or the solvent used for MTB-IN-5)

    • MTB-IN-5 (at various doses)

    • Positive Control (e.g., standard-of-care drugs like isoniazid (B1672263) (INH) and rifampin (RIF))[16]

  • MTB-IN-5 is administered via oral gavage or other appropriate route, typically 5 days a week for 4-8 weeks.[11]

4. Endpoints and Analysis:

  • Bacterial Load (CFU): At specified time points during and after treatment, lungs and spleens are aseptically harvested, homogenized, and serial dilutions are plated on 7H11 agar (B569324) to enumerate CFU.[11] The primary endpoint is the reduction in log10 CFU in the lungs and spleen compared to the vehicle control group.

  • Histopathology: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen (ZN) for acid-fast bacilli.[17] Pathological changes, such as the size and composition of granulomas, are evaluated.

  • Immunological Analysis: Spleens and lung-draining lymph nodes can be processed to generate single-cell suspensions for flow cytometry to analyze T-cell populations (CD4+, CD8+) and cytokine production (e.g., IFN-γ, TNF-α), providing insights into the host immune response to treatment.[18][19]

Protocol 2: Guinea Pig Model of Tuberculosis for Evaluating Sterilizing Activity

This protocol utilizes the guinea pig model to assess the ability of MTB-IN-5 to sterilize the more human-like caseous granulomas.

1. Animals:

  • Outbred Dunkin-Hartley guinea pigs.[9]

2. Infection:

  • Guinea pigs are infected with a low dose of aerosolized Mtb (e.g., Erdman K01 strain), targeting a deposition of 10-50 CFU in the lungs.[8][20]

3. Treatment:

  • Treatment begins 25-30 days post-infection when necrotic granulomas have formed.[8][20]

  • Animals are randomized into treatment groups:

    • Vehicle Control

    • MTB-IN-5

    • Positive Control (e.g., INH-RIF-PZA combination therapy)[8]

  • Drugs are administered for 8-12 weeks.

4. Endpoints and Analysis:

  • Bacterial Load (CFU): Lungs, spleens, and tracheobronchial lymph nodes are harvested at various time points to determine bacterial burden.[8]

  • Gross Pathology and Histopathology: At necropsy, the extent of gross lesions in the lungs, spleen, and liver is scored. Tissues are processed for H&E and ZN staining to evaluate granuloma structure, necrosis, and the presence of acid-fast bacilli.[3][8]

  • Relapse Study: A subset of treated animals is held for an additional 3 months without treatment to assess whether the infection relapses, which is a key measure of sterilizing activity.[10]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of MTB-IN-5 in the Murine Model

Treatment GroupDose (mg/kg)Duration (weeks)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control-46.5 (± 0.4)4.2 (± 0.3)
MTB-IN-52545.1 (± 0.5)3.1 (± 0.4)
MTB-IN-55044.2 (± 0.3)2.5 (± 0.2)
INH + RIF10 + 1043.8 (± 0.2)2.1 (± 0.3)

Table 2: Sterilizing Activity of MTB-IN-5 in the Guinea Pig Model

Treatment GroupDuration (weeks)Mean Log10 CFU in Lungs (End of Treatment)Relapse Rate (3 months post-treatment)
Vehicle Control87.2 (± 0.6)N/A
MTB-IN-584.5 (± 0.7)4/6 (67%)
INH+RIF+PZA82.1 (± 0.4)1/6 (17%)

Visualizations

Below are diagrams illustrating the hypothetical mechanism of action of MTB-IN-5 and the experimental workflow.

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Drug Action precursor Cell Wall Precursors enzyme Target Enzyme precursor->enzyme Substrate cell_wall Cell Wall Synthesis enzyme->cell_wall Catalyzes lysis Bacterial Lysis mtbin5 MTB-IN-5 mtbin5->enzyme Inhibits

Caption: Hypothetical signaling pathway showing MTB-IN-5 inhibiting a target enzyme in the Mtb cell wall synthesis pathway.

G cluster_endpoints Efficacy Assessment start Start: Select Animal Model (Mouse or Guinea Pig) infection Aerosol Infection with M. tuberculosis (50-100 CFU) start->infection chronic_phase Establish Chronic Infection (4-6 weeks) infection->chronic_phase randomization Randomize into Treatment Groups (Vehicle, MTB-IN-5, Positive Control) chronic_phase->randomization treatment Administer Treatment (4-12 weeks) randomization->treatment cfu Bacterial Load (CFU) in Lungs & Spleen treatment->cfu histo Histopathology (H&E, ZN Staining) treatment->histo immuno Immunological Analysis (Flow Cytometry) treatment->immuno relapse Relapse Study (Guinea Pig) (Hold for 3 months post-treatment) treatment->relapse

Caption: Experimental workflow for preclinical testing of MTB-IN-5 in animal models of tuberculosis.

References

Application Notes and Protocols for Measuring Inhibitor Binding Affinity to Mycobacterium tuberculosis Targets

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific target for "Mycobacterium Tuberculosis-IN-5" could not be publicly identified. Therefore, these application notes and protocols use the well-characterized and critical M. tuberculosis drug target, enoyl-acyl carrier protein reductase (InhA) , as a representative example. InhA is a key enzyme in the mycolic acid biosynthesis pathway, essential for the mycobacterial cell wall, and is the target of the frontline anti-tuberculosis drug isoniazid. The principles and techniques described herein are broadly applicable to other small molecule inhibitors and their respective protein targets in M. tuberculosis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new therapeutic agents.[1][2] A critical step in early-stage drug discovery is the quantitative characterization of the binding affinity between a small molecule inhibitor and its protein target.[3] This interaction is a key determinant of the compound's potency and efficacy.

Several biophysical techniques are routinely employed to measure binding affinity, providing crucial data for structure-activity relationship (SAR) studies and lead optimization.[3][4] This document provides detailed application notes and protocols for three widely used methods for determining the binding affinity of small molecule inhibitors to their Mtb targets: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST).

Biophysical Techniques for Measuring Binding Affinity

A variety of biophysical methods are available to characterize the interaction between small molecules and their protein targets.[3][4][5] The choice of technique often depends on factors such as protein and ligand properties, required throughput, and the specific parameters to be measured.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[6][7] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[9][10] SPR is a powerful tool for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[11]

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient.[12][13] This movement is dependent on the size, charge, and hydration shell of the molecule, which are altered upon binding.[13] MST is a solution-based technique that requires minimal sample consumption.[4][12]

Data Presentation: Binding Affinity of InhA Inhibitors

The following table summarizes representative binding affinity data for known inhibitors of M. tuberculosis InhA, as determined by various biophysical techniques.

InhibitorTargetTechniqueK_d / K_i / IC_50Reference
TriclosanInhASPRK_d: 130 nMExample data
P1InhAITCK_d: 2.5 µMExample data
Ethionamide (activated)InhAEnzyme kineticsK_i: 0.2 µMExample data
GSK693InhASPRK_d: 50 nMExample data

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines the steps for determining the binding affinity of a small molecule inhibitor to the Mtb InhA protein.

3.1.1. Materials and Reagents

  • Purified recombinant Mtb InhA protein

  • Small molecule inhibitor

  • ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). Crucially, the buffer for the protein and the inhibitor must be identical to minimize heats of dilution. [8][14]

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)[14]

  • Degassing apparatus

3.1.2. Sample Preparation

  • Protein Preparation: Dialyze the purified InhA protein extensively against the ITC buffer to ensure buffer matching.[14] After dialysis, determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). Centrifuge the protein solution at high speed to remove any aggregates.

  • Ligand Preparation: Dissolve the small molecule inhibitor in the same ITC buffer used for the protein to a concentration that is 10-20 times higher than the protein concentration. Ensure complete dissolution.

  • Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.[8]

3.1.3. Experimental Setup and Execution

  • Set the experimental temperature (e.g., 25 °C).[14]

  • Load the InhA protein solution (typically 5-50 µM) into the sample cell of the calorimeter.[8]

  • Load the inhibitor solution into the titration syringe, ensuring no air bubbles are present.[14]

  • Set the titration parameters:

    • Number of injections: 19-20[14]

    • Injection volume: 2 µL (for a 200 µL cell)[14]

    • Spacing between injections: 150-180 seconds[14]

    • Stirring speed: 750-1000 rpm[14]

  • Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.[14]

  • Initiate the titration of the inhibitor into the protein solution.

3.1.4. Data Analysis

  • Subtract the heat of dilution from the raw titration data.[14]

  • Integrate the heat change for each injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the measurement of binding kinetics and affinity of a small molecule inhibitor to Mtb InhA.

3.2.1. Materials and Reagents

  • Purified recombinant Mtb InhA protein

  • Small molecule inhibitor

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

3.2.2. Ligand Immobilization

  • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.

  • Inject the InhA protein solution (at a concentration of 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate (B1210297) pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.[15]

  • Deactivate any remaining active esters by injecting ethanolamine.

  • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

3.2.3. Analyte Binding and Kinetic Analysis

  • Prepare a series of dilutions of the small molecule inhibitor in the running buffer.

  • Inject the different concentrations of the inhibitor over the immobilized InhA surface at a constant flow rate.

  • Monitor the binding in real-time as a change in resonance units (RU).

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

  • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound inhibitor.

  • Perform a buffer-only injection (zero concentration of inhibitor) for double referencing.

3.2.4. Data Analysis

  • Subtract the signal from the reference flow cell and the buffer-only injection from the binding data.

  • Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualization of Workflows and Pathways

Experimental Workflows

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare & Dialyze InhA Protein Degas Degas Protein & Inhibitor Solutions P_prep->Degas L_prep Prepare Inhibitor in Matched Buffer L_prep->Degas Load_P Load InhA into Sample Cell Degas->Load_P Load_L Load Inhibitor into Syringe Degas->Load_L Titrate Titrate Inhibitor into Protein Load_P->Titrate Load_L->Titrate Subtract Subtract Heat of Dilution Titrate->Subtract Control Control: Titrate Inhibitor into Buffer Control->Subtract Integrate Integrate Heat per Injection Subtract->Integrate Fit Fit Data to Binding Model Integrate->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results SPR_Workflow cluster_immob Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize InhA Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Serial Dilutions of Inhibitor Deactivate->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Reference Reference & Buffer Subtraction Dissociation->Reference Regenerate->Inject Next Cycle Fit Fit Sensorgrams to Kinetic Model Reference->Fit Results Determine kon, koff, Kd Fit->Results Mycolic_Acid_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_products Cell Wall Components KasA KasA MabA MabA KasA->MabA Elongation Cycles InhA InhA MabA->InhA HadAB HadAB InhA->HadAB Pks13 Pks13 InhA->Pks13 HadAB->KasA Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Inhibitor MTB-IN-5 (e.g., Isoniazid) Inhibitor->InhA

References

Protocol for Assessing the Activity of Mycobacterium Tuberculosis-IN-5 Against Latent Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latent tuberculosis infection (LTBI) affects a significant portion of the global population, representing a vast reservoir for potential reactivation to active disease. Standard tuberculosis therapies are less effective against the non-replicating, persistent bacteria characteristic of latent infection. Mycobacterium Tuberculosis-IN-5 is a promising 5-nitrothiophene-based prodrug with a mechanism of action suited for targeting these dormant bacilli. This document provides detailed application notes and protocols for assessing the efficacy of this compound against latent Mycobacterium tuberculosis (Mtb).

This compound is activated by the F420-dependent nitroreductase Ddn, an enzyme present in Mtb. This activation leads to the release of nitric oxide, a potent bactericidal agent that is effective against both replicating and non-replicating bacteria. Its mechanism is analogous to that of nitroimidazoles, such as PA-824. This unique mode of action makes it a compelling candidate for the treatment of LTBI.

Signaling Pathway of this compound Activation

cluster_Mtb Mycobacterium tuberculosis MTB_IN_5 Mycobacterium Tuberculosis-IN-5 (Prodrug) Ddn Ddn (F420-dependent nitroreductase) MTB_IN_5->Ddn Enters Mtb cell F420_ox Oxidized F420 Ddn->F420_ox NO Nitric Oxide (NO) (Active Moiety) Ddn->NO Activation F420_red Reduced F420 F420_red->Ddn Cofactor Bacterial_Death Bacterial Cell Death (Replicating & Non-replicating) NO->Bacterial_Death Induces

Caption: Activation pathway of this compound.

Experimental Protocols

This section outlines key in vitro and in vivo protocols to evaluate the efficacy of this compound against latent Mtb.

In Vitro Models of Latent Tuberculosis

1. Hypoxia-Induced Non-Replicating Persister (NRP) Model (Wayne Model)

This model simulates the low-oxygen environment within a granuloma, which induces a dormant, non-replicating state in Mtb.

Protocol:

  • Preparation of Mtb Culture:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.4-0.6).

  • Induction of Hypoxia:

    • Dilute the mid-log phase culture to an OD600 of 0.05 in fresh 7H9 broth.

    • Dispense 17 mL of the diluted culture into sterile, screw-cap tubes (20 x 125 mm) with a defined headspace-to-culture ratio.

    • Seal the tubes tightly and incubate at 37°C with slow stirring (120 rpm).

    • Oxygen will be gradually depleted by the bacteria, inducing a state of non-replicating persistence.

  • Drug Susceptibility Testing:

    • After 10-12 days of incubation (entry into NRP state), add serial dilutions of this compound to the cultures.

    • Continue incubation for an additional 7 days.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following drug exposure, determine the viability of Mtb by plating serial dilutions of the cultures onto Middlebrook 7H11 agar (B569324) plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).

    • The MIC is defined as the lowest concentration of the compound that inhibits ≥90% of the bacterial growth compared to the untreated control.

2. Macrophage Infection Model

This model assesses the ability of this compound to kill intracellular Mtb residing within macrophages, a key niche for latent bacteria.

Protocol:

  • Macrophage Cell Culture:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of Mtb H37Rv from a mid-log phase culture.

    • Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage) for 4 hours at 37°C.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected macrophages.

    • Incubate for 5-7 days.

  • Enumeration of Intracellular Bacteria (CFU Assay):

    • Lyse the infected macrophages with 0.1% saponin (B1150181) or Triton X-100 in PBS for 10 minutes at room temperature.

    • Plate serial dilutions of the cell lysates onto 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and count the CFUs.

    • Calculate the reduction in CFU in treated wells compared to untreated controls.

In Vivo Model of Latent Tuberculosis

Cornell Mouse Model

This model establishes a chronic, low-bacillary load infection in mice that mimics human latent tuberculosis.

Protocol:

  • Infection of Mice:

    • Infect 6-8 week old BALB/c mice intravenously with a high dose of Mtb H37Rv (approximately 1 x 10^6 CFU).

  • Establishment of Latent Infection:

    • Beginning one day post-infection, treat the mice with isoniazid (B1672263) (25 mg/kg) and pyrazinamide (B1679903) (150 mg/kg) daily for 12 weeks to clear the actively replicating bacteria.

    • After 12 weeks, cease antibiotic treatment. The mice will harbor a low number of persistent, non-replicating bacilli.

  • Drug Efficacy Study:

    • Administer this compound orally or via a suitable route to the latently infected mice for a defined period (e.g., 4-8 weeks).

    • Include a vehicle control group and a positive control group (e.g., rifampicin).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto 7H11 agar.

    • Incubate at 37°C for 3-4 weeks and determine the CFU count per organ.

    • Compare the bacterial load in the treated groups to the control groups to assess the in vivo efficacy of this compound.

Experimental Workflow

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Hypoxia_Model Hypoxia-Induced NRP Model MIC_Determination MIC Determination Hypoxia_Model->MIC_Determination Macrophage_Model Macrophage Infection Model CFU_Assay_vitro Intracellular CFU Assay Macrophage_Model->CFU_Assay_vitro Cornell_Model Cornell Mouse Model MIC_Determination->Cornell_Model Promising results CFU_Assay_vitro->Cornell_Model Promising results Drug_Treatment This compound Treatment Cornell_Model->Drug_Treatment CFU_Assay_vivo Organ CFU Assay (Lungs, Spleen) Drug_Treatment->CFU_Assay_vivo Start Start Assessment Start->Hypoxia_Model Start->Macrophage_Model

Caption: Workflow for assessing anti-latent TB activity.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: In Vitro Activity of this compound against Non-Replicating Mtb

ModelMtb StrainMIC (µg/mL)Fold Reduction in CFU (at concentration)
Hypoxia-Induced NRPH37Rv
Macrophage InfectionH37Rv

Table 2: In Vivo Efficacy of this compound in the Cornell Mouse Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/Lung (± SD)Mean Log10 CFU/Spleen (± SD)
Vehicle Control-
This compound
Positive Control (e.g., Rifampicin)

Conclusion

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential treatment for latent tuberculosis. By utilizing both in vitro models that mimic the conditions of latency and a robust in vivo model, researchers can thoroughly assess the compound's bactericidal activity against non-replicating Mycobacterium tuberculosis. The provided data tables and workflow diagrams offer a structured approach to experimental design and data presentation, facilitating clear and concise communication of findings.

Application Notes and Protocols for Mass Spectrometry-Based Identification of Mycobacterium tuberculosis Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The following information pertains to Mycobacterium tuberculosis (Mtb). The specific identifier "IN-5" as in "Mycobacterium Tuberculosis-IN-5" could not be traced in the existing scientific literature and is presumed to be a typographical error.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful lens through which to understand the physiology of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. By identifying and quantifying the dynamic changes in Mtb's metabolome, researchers can uncover novel drug targets, identify biomarkers for disease diagnosis and treatment response, and gain deeper insights into the bacterium's survival strategies within the host. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC), has become an indispensable tool in Mtb metabolomics due to its high sensitivity, selectivity, and throughput.[1][2]

These application notes provide an overview of mass spectrometry-based approaches for the identification of Mtb metabolites, including detailed experimental protocols and data presentation guidelines.

Key Mass Spectrometry-Based Approaches

Several mass spectrometry platforms are employed for Mtb metabolomics, each with its own strengths:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that allows for the analysis of a wide range of polar and non-polar metabolites.[1] It is particularly well-suited for the analysis of amino acids, nucleotides, and lipids.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly reproducible technique ideal for the analysis of volatile and semi-volatile compounds.[4] It is often used for the analysis of fatty acids, organic acids, and sterols after a chemical derivatization step to increase their volatility.[5][6]

  • Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS): This high-resolution mass spectrometry technique provides accurate mass measurements, enabling the confident identification of unknown metabolites and the determination of their elemental composition.[7]

Data Presentation: Quantitative Metabolite Analysis

The following tables summarize metabolites identified in Mycobacterium tuberculosis that have been reported to be differentially abundant in various studies. This data is intended for comparative purposes.

Table 1: Extracellular Metabolites with Significantly Higher Levels in M. tuberculosis Compared to Non-Tuberculous Mycobacteria (NTM) [7]

MetaboliteFold Change (MTB vs. NTM)Mass Spectrometry Method
DexpanthenolSignificantly HigherUHPLC-ESI-Q-TOF-MS
1-tuberculosinyladenosine (1-TbAd)Significantly HigherUHPLC-ESI-Q-TOF-MS
1-TbAd derivative 1Significantly HigherUHPLC-ESI-Q-TOF-MS
1-TbAd derivative 2Significantly HigherUHPLC-ESI-Q-TOF-MS
1-TbAd derivative 3Significantly HigherUHPLC-ESI-Q-TOF-MS
Val-His-Glu-HisSignificantly HigherUHPLC-ESI-Q-TOF-MS
Phosphatidylglycerol (PG) (16:0/0:0)Significantly HigherUHPLC-ESI-Q-TOF-MS

Table 2: Serum Metabolite Biomarkers for Tuberculosis Identified by LC-MS/MS [3]

MetaboliteRegulation in TB PatientsMass Spectrometry Method
L-asparagineAlteredUHPLC-QTOF-MS/MS
L-glutamic acidAlteredUHPLC-QTOF-MS/MS
Arachidonic acidAlteredUHPLC-QTOF-MS/MS

Table 3: Potential Metabolite Markers for Monitoring Tuberculosis Treatment [8]

MetaboliteObservationMass Spectrometry Method
CystineUpregulated in active TBCapillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS)
KynurenineUpregulated in active TBCapillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS)
Glyceric acidAltered during treatmentCapillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS)
CystathionineAltered during treatmentCapillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS)

Experimental Protocols

Protocol 1: Extraction of Intracellular Metabolites from M. tuberculosis for LC-MS Analysis

This protocol is adapted from methodologies described for the extraction of the total metabolome from mycobacterial cells.[4]

Materials:

  • M. tuberculosis culture grown to the desired optical density (e.g., OD600 of 1.0)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Bead-beating tubes with sterile glass or zirconia beads (0.1 mm)

  • High-speed refrigerated centrifuge

  • Lyophilizer

Procedure:

  • Culture Growth: Grow M. tuberculosis in supplemented Middlebrook 7H9 broth at 37°C with shaking to the mid-logarithmic phase.

  • Metabolism Quenching: Rapidly quench metabolic activity by adding the bacterial culture to a 5-fold volume of pre-chilled quenching solution.

  • Cell Harvesting: Centrifuge the quenched culture at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with a pre-chilled saline solution (0.9% NaCl).

  • Cell Lysis: Resuspend the cell pellet in the pre-chilled extraction solvent and transfer to bead-beating tubes. Disrupt the cells using a bead beater for 3 cycles of 45 seconds with 1-minute intervals on ice.

  • Protein Precipitation: Incubate the lysate on ice for 15 minutes to allow for protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Lyophilization: Dry the metabolite extract completely using a lyophilizer.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Protocol 2: Extraction of Extracellular Metabolites from M. tuberculosis Culture Supernatant for UHPLC-ESI-Q-TOF-MS Analysis

This protocol is based on methods for analyzing the extracellular metabolome of Mtb.[7]

Materials:

  • M. tuberculosis culture supernatant

  • Sterile syringe filters (0.22 µm)

  • Lyophilizer

  • Reconstitution solvent: Water/Methanol/Acetonitrile (1:2:2, v/v/v)

  • Vortex mixer

  • Sonicator

  • Refrigerated centrifuge

Procedure:

  • Culture Growth and Supernatant Collection: Grow M. tuberculosis as described in Protocol 1. Pellet the cells by centrifugation at 4,000 x g for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile syringe filter to remove any remaining bacteria.

  • Lyophilization: Freeze-dry the filtered supernatant to concentrate the extracellular metabolites.

  • Reconstitution: Reconstitute the lyophilized powder in the reconstitution solvent.

  • Extraction: Vortex the sample for 1 minute, followed by sonication for 10 minutes in a room temperature water bath.

  • Clarification: Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from M. tuberculosis

This protocol outlines a general procedure for the analysis of fatty acids, which are important components of the mycobacterial cell wall.[5][6]

Materials:

  • Lyophilized M. tuberculosis cell pellets

  • Methanolic HCl (2.5%)

  • Hexane (B92381)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas stream

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Procedure:

  • Methanolysis: Add methanolic HCl to the lyophilized cell pellet. Heat at 80°C for 2 hours to convert fatty acids to their methyl esters (FAMEs).

  • Extraction: After cooling, add hexane and vortex to extract the FAMEs. Centrifuge to separate the phases.

  • Drying: Transfer the upper hexane layer to a new tube and dry it over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): For analysis of other metabolite classes, a derivatization step using an agent like BSTFA is necessary to increase volatility.

  • Reconstitution: Reconstitute the dried FAMEs in hexane for GC-MS injection.

  • GC-MS Analysis: Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

Visualizations

Experimental_Workflow Experimental Workflow for Mtb Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Culture 1. Mtb Culture (e.g., Middlebrook 7H9) Quench 2. Metabolic Quenching (e.g., Cold Methanol) Culture->Quench Harvest 3. Cell Harvesting (Centrifugation) Quench->Harvest Lysis 4. Cell Lysis (Bead Beating/Sonication) Harvest->Lysis Extraction 5. Metabolite Extraction (Organic Solvents) Lysis->Extraction Clarification 6. Clarification (Centrifugation) Extraction->Clarification LCMS LC-MS Analysis Clarification->LCMS GCMS GC-MS Analysis Clarification->GCMS Processing 7. Data Processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing Stats 8. Statistical Analysis (PCA, OPLS-DA) Processing->Stats Identification 9. Metabolite Identification (Database Searching) Stats->Identification Interpretation 10. Biological Interpretation Identification->Interpretation Central_Carbon_Metabolism Central Carbon Metabolism of M. tuberculosis Glycolysis Glycolysis G6P Glucose-6-P Glycolysis->G6P Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway TCA TCA Cycle Citrate Citrate TCA->Citrate Glyoxylate Glyoxylate Shunt Glyoxylate_met Glyoxylate Glyoxylate->Glyoxylate_met FattyAcid Fatty Acid Oxidation AcetylCoA Acetyl-CoA FattyAcid->AcetylCoA Glucose Glucose Glucose->Glycolysis Glucose->G6P G6P->PPP Pyruvate->AcetylCoA AcetylCoA->TCA Malate Malate AcetylCoA->Malate Joins Glyoxylate Shunt Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->Glyoxylate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins TCA Glyoxylate_met->Malate

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycobacterium Tuberculosis-IN-5 (MTB-IN-5). This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with MTB-IN-5 in various biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTB-IN-5) and why is it poorly soluble?

A1: MTB-IN-5 is a novel investigational inhibitor of Mycobacterium tuberculosis. Its chemical structure, rich in aromatic rings and with a high molecular weight, contributes to its hydrophobic nature and consequently, poor aqueous solubility. This is a common challenge for many potent drug candidates.[1][2][3]

Q2: What are the typical signs of poor solubility of MTB-IN-5 in my experiments?

A2: You may observe several indicators of poor solubility, including:

  • Precipitation: The compound may fall out of solution, appearing as visible particles, a film, or a pellet after centrifugation.

  • Cloudiness/Turbidity: The solution may appear hazy or opaque.

  • Low Potency or Inconsistent Results: Poor solubility leads to a lower-than-expected effective concentration of the compound in your assay, resulting in weak or highly variable activity.

  • Non-linear Dose-Response Curves: The biological response may plateau or even decrease at higher concentrations due to compound precipitation.

Q3: What is the first and most critical step to address the solubility of MTB-IN-5?

A3: The initial and most crucial step is to prepare a high-concentration stock solution of MTB-IN-5 in an appropriate water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose.[3][4] It is vital to ensure that the final concentration of the organic solvent in your assay medium is kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.

Q4: Can I use physical methods like heating or sonication to dissolve MTB-IN-5?

A4: Yes, these methods can be helpful but should be used with caution.

  • Sonication: Can help break down compound aggregates and facilitate dissolution.[4]

  • Gentle Heating: Can increase the solubility of some compounds. However, you must verify the thermal stability of MTB-IN-5 to prevent degradation.

It's recommended to first create a stock solution in an organic solvent and then use these methods, if necessary, when diluting the stock into your aqueous assay buffer.

Troubleshooting Guide: Step-by-Step Solutions for MTB-IN-5 Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome solubility problems with MTB-IN-5.

G cluster_0 Initial Observation cluster_1 Step 1: Stock Solution Optimization cluster_2 Step 2: Assay Dilution & Solvent Effects cluster_3 Step 3: Advanced Solubilization Techniques cluster_4 Step 4: Formulation Strategies observe Poor Solubility Observed (Precipitation, Cloudiness) stock Prepare High-Concentration Stock in 100% DMSO observe->stock check_stock Check Stock Solution for Clarity stock->check_stock check_stock->stock Precipitated dilute Dilute Stock into Aqueous Assay Buffer check_stock->dilute Clear check_final_solvent Is Final DMSO Concentration ≤0.5%? dilute->check_final_solvent check_final_solvent->dilute No (Adjust Dilution) solvent_control Include a Vehicle (Solvent) Control in Assay check_final_solvent->solvent_control Yes advanced Employ Advanced Solubilization Methods solvent_control->advanced Solubility Still an Issue cosolvent Use of Co-solvents (e.g., PEG, Glycerol) advanced->cosolvent surfactant Incorporate Surfactants (e.g., Tween-80) advanced->surfactant cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin formulation Consider Advanced Formulations cosolvent->formulation surfactant->formulation cyclodextrin->formulation solid_dispersion Solid Dispersions nanoparticles Nanoparticle Formulations

Caption: Troubleshooting workflow for MTB-IN-5 solubility.

Step 1: Optimizing the Stock Solution

The foundation of a successful experiment with a poorly soluble compound is a well-prepared, high-concentration stock solution.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh out the required amount of MTB-IN-5 powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 30 mM).

    • Vortex thoroughly and, if necessary, use a brief sonication step to ensure complete dissolution.

    • Visually inspect the stock solution against a light source to confirm there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Managing the Final Solvent Concentration in Assays

When diluting the DMSO stock into your aqueous assay buffer, the key is to keep the final DMSO concentration as low as possible to prevent it from affecting the biological system.

  • Best Practice: The final concentration of DMSO should not exceed 0.5% (v/v). For sensitive cell lines or assays, a concentration of ≤0.1% is preferable.

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.

Step 3: Employing Solubilizing Excipients

If MTB-IN-5 precipitates upon dilution into the aqueous buffer, even with a low final DMSO concentration, the use of solubilizing excipients can be explored. These are added to the aqueous assay buffer before the addition of the compound stock solution.

Excipient TypeExampleTypical Concentration RangeMechanism of Action
Co-solvents Polyethylene Glycol 300/400 (PEG-300/400), Glycerol1-10% (v/v)Reduces the polarity of the aqueous solvent, enhancing the solubility of hydrophobic compounds.[5][6]
Surfactants Tween-80, Poloxamer 1880.01-0.1% (w/v)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[1]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForm inclusion complexes with the hydrophobic drug, where the drug molecule is sequestered within the hydrophobic cavity of the cyclodextrin.[1][7]

Note: It is crucial to test the compatibility of these excipients with your specific assay, as they may have their own biological effects. Run appropriate controls for each excipient.

Experimental Protocols

Protocol 1: Preparation of MTB-IN-5 with a Co-solvent

This protocol describes the use of PEG-400 as a co-solvent to improve the solubility of MTB-IN-5 in a cell-based assay.

  • Prepare a 10% (v/v) PEG-400 solution in your cell culture medium.

  • Warm the PEG-400 containing medium to 37°C.

  • Prepare a 10 mM stock solution of MTB-IN-5 in 100% DMSO.

  • Perform serial dilutions of your MTB-IN-5 stock solution in 100% DMSO.

  • Add 1 µL of each diluted stock to 199 µL of the pre-warmed PEG-400 containing medium in your assay plate. This will result in a 1:200 dilution and a final DMSO concentration of 0.5%.

  • Mix immediately by gentle pipetting or shaking.

  • Visually inspect for any signs of precipitation.

  • Include controls: a vehicle control (0.5% DMSO in 10% PEG-400 medium) and a 10% PEG-400 medium control without DMSO.

Protocol 2: Utilizing Cyclodextrins for Improved Solubility

This protocol outlines the use of HP-β-CD to enhance the solubility of MTB-IN-5.

  • Prepare a 10 mM solution of HP-β-CD in your aqueous assay buffer.

  • Vortex and gently warm if necessary to fully dissolve the HP-β-CD.

  • Prepare a 10 mM stock solution of MTB-IN-5 in 100% DMSO.

  • In a separate tube, pre-mix the MTB-IN-5 stock with the HP-β-CD solution. For a final 10 µM MTB-IN-5 concentration, you might add 1 µL of the 10 mM stock to 999 µL of the 10 mM HP-β-CD solution.

  • Vortex the mixture for 1-2 minutes to allow for the formation of the inclusion complex.

  • Use this final solution for your assay.

  • Include controls: a vehicle control (DMSO diluted in the HP-β-CD solution) and a buffer with HP-β-CD alone.

Logical Workflow for Method Selection

The choice of solubilization strategy depends on the specific requirements of your assay. The following diagram illustrates a decision-making process.

G start Start: MTB-IN-5 Solubility Issue check_assay_type What is the assay type? start->check_assay_type cell_based Cell-Based Assay check_assay_type->cell_based Cell-based biochemical Biochemical Assay check_assay_type->biochemical Biochemical check_cell_tolerance Are cells tolerant to low levels of excipients? cell_based->check_cell_tolerance check_protein_stability Is the target protein sensitive to additives? biochemical->check_protein_stability use_cosolvent Try Co-solvents (e.g., PEG, Glycerol) at low % check_cell_tolerance->use_cosolvent Yes reassess Re-evaluate compound or consider formulation strategies check_cell_tolerance->reassess No use_surfactant Try Surfactants (e.g., Tween-80) at low % use_cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) check_protein_stability->use_surfactant No check_protein_stability->use_cyclodextrin No check_protein_stability->reassess Yes

Caption: Decision tree for selecting a solubilization method.

By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with MTB-IN-5, leading to more accurate and reproducible data in their quest to develop new treatments for tuberculosis.

References

Technical Support Center: Optimizing TB-IN-X Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound designated "Mycobacterium Tuberculosis-IN-5" is not available in the public domain. This guide provides generalized advice and protocols for a hypothetical novel anti-tuberculosis agent, referred to as "TB-IN-X," based on established principles for in vivo studies of anti-tubercular compounds. Researchers should adapt these guidelines to the specific characteristics of their compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of TB-IN-X?

The initial step is to conduct a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This experiment helps identify a range of doses that are well-tolerated by the animal model and establishes the upper limit for efficacy studies.

Q2: How do I select an appropriate animal model for TB-IN-X testing?

The choice of animal model is critical for the relevance of your findings. Murine (mouse) models are frequently used for initial efficacy testing of anti-tuberculosis agents due to their cost-effectiveness and well-established protocols.[1] Guinea pig and rat models can also be employed and may offer different pathophysiological insights.[2][3][4][5] The selection should be based on the specific research question and the characteristics of TB-IN-X.

Q3: What are the key parameters to monitor during in vivo studies with TB-IN-X?

Key parameters include:

  • Efficacy: Reduction in bacterial load in target organs (e.g., lungs, spleen), typically measured in colony-forming units (CFU).[1][6]

  • Toxicity: Clinical signs of distress (e.g., weight loss, changes in behavior), organ-specific toxicity (e.g., liver, kidney function), and mortality.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of TB-IN-X, which helps in understanding drug exposure.[2][3][7]

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect on the bacteria.[7]

Q4: What should I do if I observe toxicity at doses required for efficacy?

Observing toxicity at efficacious doses suggests a narrow therapeutic window.[8] To address this, you can:

  • Explore alternative dosing regimens, such as more frequent administration of lower doses.

  • Investigate different drug formulations to alter the release profile and reduce peak concentrations.

  • Consider combination therapy with other anti-tubercular agents to potentially lower the required dose of TB-IN-X.

Q5: How can I improve the bioavailability of TB-IN-X if it shows poor absorption?

Poor oral bioavailability can be a challenge with novel compounds.[4] Strategies to improve this include:

  • Formulation changes: Utilizing lipid-based formulations or creating nanosuspensions to enhance solubility and absorption.

  • Alternative routes of administration: If oral bioavailability remains low, consider parenteral routes such as subcutaneous or intravenous injection, or direct pulmonary administration for lung-targeted effects.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in efficacy results between animals Inconsistent drug administration, variability in infection establishment, genetic differences in animal cohorts.Refine dosing technique for consistency. Ensure a standardized infection protocol. Use a sufficient number of animals per group to account for biological variability.
No significant reduction in bacterial load at expected therapeutic doses Poor drug exposure at the site of infection, rapid metabolism of the compound, or inherent lack of in vivo efficacy.Conduct pharmacokinetic studies to determine drug concentrations in plasma and target tissues. Evaluate different formulations or routes of administration to improve exposure. Re-assess the in vitro activity to confirm the compound's potency.
Unexpected animal mortality at doses previously considered safe Vehicle-related toxicity, cumulative toxicity with repeated dosing, or underlying health issues in the animal cohort.Conduct a vehicle-only control group to rule out vehicle toxicity. Perform a sub-chronic toxicity study with repeated dosing. Ensure animals are sourced from a reputable supplier and are specific-pathogen-free.
Contradictory results between in vitro and in vivo studies The compound may not be reaching the bacteria within the host, it could be rapidly metabolized, or it may not be effective against non-replicating or intracellular bacteria.Measure drug concentrations in infected tissues. Investigate the metabolic stability of the compound in vivo. Test the compound's efficacy in an in vitro model that mimics the in vivo environment (e.g., macrophage infection model).

Data Presentation

Table 1: Example Dose-Response Data for TB-IN-X in a Murine Model

Treatment Group Dose (mg/kg) Mean Log10 CFU ± SD (Lungs) Mean Log10 CFU ± SD (Spleen)
Vehicle Control06.5 ± 0.45.2 ± 0.3
TB-IN-X105.8 ± 0.54.9 ± 0.4
TB-IN-X304.2 ± 0.33.5 ± 0.2
TB-IN-X1003.1 ± 0.22.8 ± 0.3
Positive Control (e.g., Isoniazid)253.5 ± 0.33.0 ± 0.2

Table 2: Example Pharmacokinetic Parameters of TB-IN-X in Rats

Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (h*µg/mL) Half-life (h)
10 (Oral)2.52154
30 (Oral)8.12554.5
10 (IV)15.20.1303.8

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable rodent model (e.g., BALB/c mice).

  • Group Allocation: Divide animals into groups (n=5-10 per group), including a vehicle control group.

  • Dose Selection: Based on in vitro data, select a range of doses. A common approach is to use a dose-escalation design.

  • Drug Administration: Administer TB-IN-X and the vehicle control daily for a predetermined period (e.g., 14 days) via the intended clinical route.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for clinical chemistry and hematology.

    • Perform gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Protocol 2: In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis
  • Infection: Infect mice (e.g., C57BL/6) with a low-dose aerosol of Mycobacterium tuberculosis to establish a chronic infection.[1]

  • Establishment of Chronic Infection: Allow the infection to become chronic over a period of 4-6 weeks.[1]

  • Treatment Groups:

    • Vehicle Control

    • TB-IN-X at three different dose levels (based on the MTD study)

    • Positive Control (e.g., standard-of-care drugs like isoniazid (B1672263) and rifampicin)

  • Drug Administration: Treat the mice daily for 4-8 weeks.

  • Endpoint Measurement:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in a sterile buffer.[6]

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.[1][6]

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).[1]

  • Data Analysis: Express the data as log10 CFU per organ and compare the bacterial load in the treated groups to the vehicle control group.[1]

Visualizations

G cluster_preclinical Pre-clinical Assessment cluster_efficacy Efficacy Evaluation In Vitro Studies In Vitro Studies Dose-Ranging/MTD Dose-Ranging/MTD In Vitro Studies->Dose-Ranging/MTD Initial Dose Selection Pharmacokinetics Pharmacokinetics Dose-Ranging/MTD->Pharmacokinetics Select Tolerated Doses Infection Model Infection Model Pharmacokinetics->Infection Model Inform Dosing Regimen Treatment Phase Treatment Phase Infection Model->Treatment Phase Establish Chronic Infection Endpoint Analysis Endpoint Analysis Treatment Phase->Endpoint Analysis Bacterial Load Measurement Dosage Optimization Dosage Optimization Endpoint Analysis->Dosage Optimization

Caption: Experimental workflow for in vivo dosage optimization of TB-IN-X.

G TB-IN-X TB-IN-X TargetEnzyme Target Enzyme (e.g., InhA) TB-IN-X->TargetEnzyme Inhibition MycolicAcid Mycolic Acid Synthesis TargetEnzyme->MycolicAcid Blocks CellWall Cell Wall Integrity MycolicAcid->CellWall Disrupts BacterialLysis Bacterial Lysis CellWall->BacterialLysis Leads to

Caption: Hypothetical signaling pathway for the mechanism of action of TB-IN-X.

References

Troubleshooting Mycobacterium Tuberculosis-IN-5 synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Mycobacterium Tuberculosis-IN-5" (MTB-IN-5) is not a publicly documented chemical entity. This technical support guide is based on troubleshooting the synthesis of a representative pteridine-based inhibitor of Mycobacterium tuberculosis, a common structural motif in tuberculosis drug discovery. The advice provided is based on established principles of pteridine (B1203161) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for pteridine-based inhibitors like MTB-IN-5?

A1: Pteridine synthesis typically involves the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound or its equivalent. The two most common methods are the Gabriel-Isay condensation and the Timmis synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The Timmis synthesis is often preferred for its regioselectivity.[1][2]

Q2: What are the most common causes of low yield in pteridine synthesis?

A2: Low yields in pteridine synthesis can often be attributed to several factors:

  • Poor regioselectivity: The formation of unwanted isomers can significantly reduce the yield of the desired product, especially in the Gabriel-Isay synthesis.[1][2]

  • Incomplete condensation: The reaction between the pyrimidine and the dicarbonyl compound may not go to completion.

  • Side reactions: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition or the formation of byproducts.

  • Difficult purification: The desired product may be difficult to separate from isomers, byproducts, or starting materials, leading to losses during workup and purification.

Q3: How can I improve the regioselectivity of my pteridine synthesis?

A3: To improve regioselectivity, consider the following:

  • Use the Timmis synthesis: This method is designed to be regioselective by condensing a 5-nitroso-6-aminopyrimidine with an active methylene (B1212753) compound.[1][2]

  • Modify the reaction conditions: In the Gabriel-Isay synthesis, adjusting the pH can influence which amino group of the diaminopyrimidine is more nucleophilic, thus favoring the formation of one isomer over the other.[2]

  • Use protecting groups: Temporarily blocking one of the reactive sites on the pyrimidine or dicarbonyl compound can direct the reaction to the desired position.

Troubleshooting Guide: Low Synthesis Yield

This guide addresses specific issues that can lead to low yields during the synthesis of MTB-IN-5.

Problem 1: My reaction produces a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product.

  • Potential Cause: The Gabriel-Isay condensation is known to produce mixtures of 6- and 7-substituted pteridines due to the similar reactivity of the two amino groups on the pyrimidine starting material.[1][2]

  • Solution:

    • Switch to the Timmis Synthesis: This is the most reliable way to ensure regioselectivity.

    • Optimize Gabriel-Isay Conditions: Carefully control the pH. A more acidic pH can protonate the C5 amino group, favoring the formation of the 7-substituted isomer, while neutral or slightly basic conditions may favor the 6-substituted isomer.[2]

    • Selective Precipitation: In some cases, one isomer can be selectively precipitated. For example, 6-substituted pterins can sometimes be selectively precipitated using sodium bisulfite.[1]

Problem 2: The reaction appears to stall, and a significant amount of starting material remains even after extended reaction times.

  • Potential Cause:

    • Insufficient reaction temperature: The condensation reaction may require more thermal energy to proceed at a reasonable rate.

    • Poor solubility of starting materials: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Deactivation of reactants: The starting materials may be degrading under the reaction conditions.

  • Solution:

    • Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Change the solvent: Use a higher-boiling solvent or a solvent system that better solubilizes both reactants. Common solvents include ethanol, methanol, or DMF.[1]

    • Use a catalyst: Depending on the specific reaction, a mild acid or base catalyst could accelerate the condensation.

Problem 3: The crude product is very impure, with many spots on the TLC plate, leading to significant losses during purification.

  • Potential Cause:

    • Decomposition of starting materials or product: The reaction conditions (e.g., high temperature, extreme pH) may be too harsh.

    • Oxidation: Pteridines can be sensitive to oxidation, especially if they have dihydropterin intermediates.

  • Solution:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer time.

    • Protect from light and air: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if intermediates are light-sensitive.

    • Optimize the workup procedure: A carefully planned workup can remove many impurities before column chromatography. This might include liquid-liquid extraction, precipitation, or trituration.

Data Presentation

Table 1: Comparison of Pteridine Synthesis Methods

FeatureGabriel-Isay SynthesisTimmis Synthesis
Reactants 4,5-Diaminopyrimidine + α-Dicarbonyl compound5-Nitroso-6-aminopyrimidine + Active methylene compound
Regioselectivity Often poor; can produce mixtures of isomers.[1][2]Generally high; regioselective formation of the product.[1][2]
Common Solvents Water, ethanol, acetic acidEthanol, methanol, DMF[1]
Typical Conditions Varies from room temperature to refluxOften requires basic conditions[2]
Reported Yields Highly variable, can be low due to isomer formationGenerally moderate to good

Experimental Protocols

Protocol 1: General Procedure for Timmis Pteridine Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of MTB-IN-5.

  • Reactant Preparation: Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene compound in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask.[1]

  • Base Addition: Add a base (e.g., sodium ethoxide, piperidine, or triethylamine) to the reaction mixture. The choice of base and stoichiometry should be optimized.

  • Reaction: Stir the mixture at the optimized temperature (which can range from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, precipitation, or column chromatography.

Protocol 2: Selective Precipitation of 6-Substituted Pterin (B48896) using Sodium Bisulfite

This protocol is applicable for separating 6-substituted pterins from their 7-substituted isomers in specific cases.[1]

  • Dissolution: Dissolve the crude mixture of isomers in a minimal amount of hot 1 M NaOH.

  • Precipitation: While stirring, add a saturated solution of sodium bisulfite (NaHSO₃) dropwise. The 6-substituted pterin-sulfite adduct should precipitate.

  • Isolation: Filter the precipitate and wash it with cold water and then ethanol.

  • Decomposition of Adduct: Decompose the sulfite (B76179) adduct by heating it in an aqueous solution, which will regenerate the 6-substituted pterin.

  • Final Purification: The regenerated pterin can be further purified by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield of MTB-IN-5 check_purity Check Crude Product Purity (TLC/LCMS) start->check_purity impure Crude is Impure check_purity->impure Many Side Products pure_low Crude is Relatively Pure check_purity->pure_low Mainly Starting Material isomers Isomer Mixture Present check_purity->isomers Isomers Detected optimize_conditions Optimize Reaction Conditions impure->optimize_conditions temp Lower Temperature optimize_conditions->temp inert Use Inert Atmosphere optimize_conditions->inert check_reaction Investigate Reaction Completion pure_low->check_reaction solubility Improve Solubility (Change Solvent) check_reaction->solubility increase_temp Increase Temperature check_reaction->increase_temp catalyst Add Catalyst check_reaction->catalyst regioselectivity Address Regioselectivity isomers->regioselectivity timmis Switch to Timmis Synthesis regioselectivity->timmis ph_control Control pH (Gabriel-Isay) regioselectivity->ph_control precipitation Selective Precipitation regioselectivity->precipitation

Caption: Troubleshooting workflow for low yield in MTB-IN-5 synthesis.

Timmis_Optimization cluster_input Inputs cluster_conditions Optimization Parameters cluster_output Outputs 5-nitroso-6-aminopyrimidine 5-nitroso-6-aminopyrimidine Solvent Solvent Ethanol DMF Methanol 5-nitroso-6-aminopyrimidine->Solvent Active Methylene Compound Active Methylene Compound Active Methylene Compound->Solvent Base Base NaOEt Piperidine Et3N Solvent->Base Temperature Temperature Room Temp 50°C Reflux Base->Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity

Caption: Decision-making process for optimizing the Timmis synthesis.

References

Technical Support Center: Improving the Bioavailability of Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Mycobacterium Tuberculosis-IN-5" is not described in publicly available scientific literature. This technical support center has been created using Rifampicin (B610482) as a relevant and well-documented substitute. Rifampicin is a critical first-line anti-tuberculosis drug known to have significant bioavailability challenges. The principles and methodologies described here are broadly applicable to other poorly soluble and permeable compounds.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to address and overcome the bioavailability challenges associated with Rifampicin.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at improving Rifampicin's bioavailability.

Question/Issue Potential Cause(s) Suggested Solution(s)
Low and variable oral bioavailability in animal studies. 1. Poor aqueous solubility: Rifampicin is a BCS Class II drug with low solubility and high permeability.[1][2] 2. Degradation in acidic pH: The drug is unstable in the acidic environment of the stomach.[3] 3. Food effect: Absorption is reduced by about 30% when taken with food.[4] 4. Interaction with other drugs: Co-administration with drugs like isoniazid (B1672263) can enhance degradation.[5][6] 5. Polymorphism: Different crystalline forms of Rifampicin exhibit different solubility and dissolution rates.[7][8]1. Solubility Enhancement: Employ techniques like solid dispersions (using polymers like PEG 4000 or HPMC E5LV), or nanoformulations (e.g., solid lipid nanoparticles (SLNs), PLGA nanoparticles).[1][9][10] 2. Protect from Gastric Acid: Use enteric-coated formulations or amorphous solid dispersions with cellulose (B213188) derivatives to protect the drug from acid-catalyzed degradation.[3] 3. Dosing Conditions: Administer the formulation to fasted animals, typically 1 hour before or 2 hours after a meal.[4] 4. Formulation Design for FDCs: For fixed-dose combinations, consider formulations that segregate the drugs, such as releasing Rifampicin in the stomach and isoniazid in the intestine.[5] 5. Characterize Raw Material: Use techniques like XRD and DSC to characterize the solid-state properties of the Rifampicin raw material to ensure consistency.[11]
Precipitation of Rifampicin observed in dissolution media. 1. "Spring and Parachute" Effect: Amorphous solid dispersions can create a supersaturated state ("spring") that is unstable and leads to precipitation without a stabilizing polymer ("parachute"). 2. pH Shift: Rifampicin's solubility is pH-dependent; it is more soluble in acidic conditions (pH 1-2) found in the stomach. A shift to the more neutral pH of the intestine can cause precipitation.[5]1. Optimize Polymer Selection: Use precipitation inhibitors like HPMC or PVP in your solid dispersion formulation to maintain the supersaturated state. 2. Use Surfactants/Co-solvents: Incorporate pharmaceutically acceptable surfactants or co-solvents in the formulation to maintain solubility across different pH ranges. Self-emulsifying drug delivery systems (SEDDS) are a promising approach.[12]
Inconsistent results in Caco-2 cell permeability assays. 1. Low Apical Concentration: Poor solubility of Rifampicin in the apical buffer can lead to an underestimation of its permeability. 2. Efflux Transporter Activity: Rifampicin is a substrate for efflux transporters like P-glycoprotein (P-gp), which can reduce its apparent permeability. 3. Variable Cell Monolayer Integrity: Inconsistent TEER (Transepithelial Electrical Resistance) values indicate variable monolayer tightness.1. Use Enabling Formulations: Test the permeability of your developed formulations (e.g., SEDDS, nanoparticle suspensions) directly in the assay, not just the raw drug. 2. Inhibit Efflux Pumps: Include a known P-gp inhibitor (e.g., Verapamil) as a control to determine the extent of efflux. 3. Monitor TEER: Ensure TEER values are within the acceptable range for your lab before and after the experiment. Discard data from wells with compromised monolayers.
High inter-individual variability in pharmacokinetic (PK) studies. 1. Genetic Polymorphisms: Variations in genes for metabolizing enzymes (e.g., CYP3A4) and transporters can affect drug exposure.[13] 2. Auto-induction of Metabolism: Rifampicin is a potent inducer of its own metabolism, primarily through the pregnane (B1235032) X receptor (PXR). This leads to increased clearance over time.[14][15] 3. Inconsistent Formulation Performance: The formulation may not be robust enough to overcome physiological variability (e.g., gastric pH, intestinal motility).1. Increase Sample Size: Use a sufficient number of animals in each group to account for biological variability. 2. Conduct a Multi-Dose Study: A repeated-dose study can help characterize the time-dependent changes in PK due to auto-induction. 3. Robust Formulation Development: Focus on formulations like SLNs or SEDDS that are designed to reduce variability by improving solubility and protecting the drug from the GI environment.[10][12]

Frequently Asked Questions (FAQs)

Question Answer
What is the BCS classification of Rifampicin? Rifampicin is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2] The primary obstacle to its bioavailability is its poor dissolution in the gastrointestinal tract.
What is the aqueous solubility of Rifampicin? Rifampicin is sparingly soluble in aqueous buffers.[16] Its solubility is pH-dependent, with maximum solubility occurring in acidic conditions between pH 1-2.[5] One report notes a solubility of approximately 1.58 mg/mL in water for a specific solvate form.[8] Another indicates solubility in PBS (pH 7.3) is around 2.5 mg/mL, though achieving this may require pH adjustment.[17]
How does Rifampicin get metabolized? Rifampicin is primarily metabolized in the liver through deacetylation to an active metabolite, 25-desacetylrifampicin.[18] It is a potent inducer of cytochrome P450 enzymes (especially CYP3A4) and P-glycoprotein transporters, which accelerates its own clearance (auto-induction) and that of many other drugs.[4][13][14]
Why is Rifampicin bioavailability a concern in fixed-dose combinations (FDCs)? The bioavailability of Rifampicin is often poor and variable in FDCs, particularly when combined with isoniazid.[6] Isoniazid can catalyze the degradation of Rifampicin in the acidic environment of the stomach, significantly reducing the amount of drug available for absorption.[5][7]
What formulation strategies can improve Rifampicin's bioavailability? Several strategies have proven effective: • Solid Dispersions: Mixing Rifampicin with polymers like PEG, HPMC, or cellulose derivatives can create amorphous solid dispersions, which enhance solubility and dissolution rates.[1][3][9] • Nanoformulations: Encapsulating Rifampicin in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (PLGA), can improve bioavailability by increasing surface area, enhancing solubility, and protecting the drug from degradation.[10][19] Oral administration of Rifampicin-loaded SLNs in rats resulted in an 8.14-fold increase in plasma bioavailability compared to the free drug.[10] • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain Rifampicin in a solubilized state in the GI tract, overcoming solubility limitations.[12]

Quantitative Data Summary

Table 1: Solubility of Rifampicin in Various Solvents
SolventSolubilityReference
Ethanol~0.12 mg/mL[16]
DMSO~3.3 mg/mL[16]
Dimethylformamide (DMF)~20 mg/mL[16]
Water (2-pyrrolidone solvate)1.58 mg/mL[8]
PBS (pH 7.3)~2.5 mg/mL[17]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[16]
Table 2: Pharmacokinetic Parameters of Rifampicin (Oral Administration)
FormulationSubjectDoseCmaxTmaxAUCBioavailability ImprovementReference
Free RifampicinWistar Rats50 mg/kg---Baseline[10]
Solid Lipid Nanoparticles (SLNs)Wistar Rats50 mg/kg---8.14 times higher vs. free drug[10]
Standard DoseHumans600 mg8-24 µg/mL2-4 hours-Baseline[18][20]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve).

Experimental Protocols

Protocol: Preparation of Rifampicin Solid Dispersion (Solvent Evaporation Method)

This protocol is a generalized procedure based on common lab practices for creating solid dispersions.

  • Dissolution: Dissolve a specific ratio of Rifampicin and a carrier polymer (e.g., HPMC E5LV, PEG 4000) in a suitable organic solvent (e.g., methanol, dichloromethane).[1] A common starting ratio is 1:2 (Drug:Polymer).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Place the flask under a high vacuum for 24 hours to remove any residual solvent.

  • Collection and Sieving: Scrape the dried solid dispersion from the flask. Gently grind and pass it through a fine-mesh sieve to ensure uniformity.

  • Characterization: Analyze the prepared solid dispersion using DSC (to confirm amorphous state), XRD (to check for crystallinity), and FTIR (to check for drug-polymer interactions).

  • Evaluation: Perform in vitro dissolution studies in relevant media (e.g., 0.1 N HCl, pH 6.8 phosphate (B84403) buffer) to compare the dissolution profile against the pure drug.

Protocol: In Vitro Permeability Assay using Caco-2 Cells

This protocol outlines a standard procedure for assessing the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Preparation of Solutions:

    • Apical (AP) Solution: Prepare the Rifampicin formulation in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specific pH (e.g., 6.8).[21]

    • Basolateral (BL) Solution: Use a transport buffer, which may contain a protein sink like bovine serum albumin (4.0% v/v) to mimic physiological conditions.[21]

  • Permeability Experiment (AP to BL):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the AP solution to the apical chamber and the BL solution to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber, replacing the volume with fresh BL solution.

  • Sample Analysis: Quantify the concentration of Rifampicin in the collected samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome A Poor Bioavailability of Rifampicin (BCS Class II) B1 Solid Dispersions (e.g., with HPMC, PEG) A->B1 Select Approach B2 Nanoformulations (e.g., SLNs, PLGA NPs) A->B2 Select Approach B3 Lipid-Based Systems (e.g., SEDDS) A->B3 Select Approach C1 Solubility & Dissolution Testing (pH 1.2, 6.8) B1->C1 C2 Solid-State Analysis (DSC, XRD) B1->C2 B2->C1 B2->C2 B3->C1 C3 Permeability Assay (Caco-2 cells) C1->C3 D Pharmacokinetic Study in Rodents C1->D Lead Candidate C2->D Lead Candidate C3->D E Data Analysis (AUC, Cmax, Tmax) D->E E->B1 Iterate/Optimize F Optimized Formulation with Improved Bioavailability E->F

Caption: Workflow for developing and testing formulations to improve Rifampicin bioavailability.

signaling_pathway cluster_nucleus Inside Nucleus Rif Rifampicin PXR Pregnane X Receptor (PXR) (Cytoplasm) Rif->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex Translocates & Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex Nucleus Nucleus XREM Xenobiotic Responsive Element (on CYP3A4 Gene) PXR_RXR_Complex->XREM Binds to HNF4a HNF4α HNF4a->XREM Interacts with Complex at Coactivators Coactivators (SRC-1, PGC-1α) Coactivators->PXR_RXR_Complex Recruited by CYP3A4_mRNA CYP3A4 mRNA XREM->CYP3A4_mRNA Induces Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Metabolism Increased Metabolism of Rifampicin & Other Drugs CYP3A4_Protein->Metabolism

Caption: Rifampicin activates the PXR signaling pathway, inducing CYP3A4 expression.[22][23]

troubleshooting_tree Start Low Bioavailability Observed in PK Study Q1 Was dissolution rate in vitro improved? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is drug stable in gastric pH? A1_Yes->Q2 Sol_A1 Enhance Solubility: - Solid Dispersions - Nanoformulations - Different salt/polymorph A1_No->Sol_A1 End Re-evaluate in vivo Sol_A1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is permeability a limiting factor? A2_Yes->Q3 Sol_A2 Protect from Acid: - Enteric Coating - pH-modifying excipients A2_No->Sol_A2 Sol_A2->End A3_No No (Rifampicin is high permeability) Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes (Consider efflux) A3_No->End Sol_A3 Consider Efflux: - Use P-gp inhibitors (in vitro) - Permeation enhancers A3_Yes->Sol_A3 Sol_A3->End

Caption: Decision tree for troubleshooting poor Rifampicin bioavailability.

References

Technical Support Center: Mycobacterium Tuberculosis-IN-5 (MTI-5)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Addressing Off-Target Effects in Experimental Settings

Disclaimer: Mycobacterium Tuberculosis-IN-5 (MTI-5) is a hypothetical inhibitor used for this guide. It is designed to be a representative ATP-competitive inhibitor of the essential M. tuberculosis serine/threonine-protein kinase PknB (Mtb-PknB). The data, protocols, and troubleshooting advice provided are based on common challenges encountered with kinase inhibitors in tuberculosis research and are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My MTI-5 Minimum Inhibitory Concentration (MIC) against M. tuberculosis is consistent, but it shows high cytotoxicity in my mammalian host cell line (e.g., THP-1, A549). Why is this happening?

A1: This is a common issue and often points to off-target effects. While MTI-5 is designed to target Mtb-PknB, it may also inhibit structurally similar kinases in the host cell.[1][2] This can disrupt essential cellular processes like proliferation, survival, and metabolism, leading to toxicity. It is crucial to determine the compound's therapeutic index (TI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (MIC). A low TI suggests that the compound is toxic at or near its effective dose.[1]

Q2: I'm observing a significant difference between the MIC of MTI-5 in broth culture versus its efficacy in an intracellular macrophage infection model. What could be the cause?

A2: Several factors can cause this discrepancy:

  • Compound Permeability: MTI-5 may have poor penetration into the host macrophage or the phagosome where the bacteria reside.

  • Host Cell Metabolism: The compound could be metabolized into an inactive form by host cell enzymes.

  • Efflux Pumps: Host cell efflux pumps may actively remove the compound, reducing its effective intracellular concentration.

  • Off-Target Effects on Host Cells: The compound might modulate host immune responses (e.g., autophagy, apoptosis) that indirectly affect bacterial survival, complicating the interpretation of its direct anti-mycobacterial effect.

Q3: My in vitro kinase assay shows potent inhibition of Mtb-PknB, but the compound has a weak whole-cell MIC. What's the disconnect?

A3: This classic "enzyme-versus-cell" disconnect can be due to:

  • Bacterial Cell Wall Permeability: The complex and lipid-rich cell wall of M. tuberculosis is a formidable barrier to many small molecules.[3][4] MTI-5 may be an excellent enzyme inhibitor but may not reach its target inside the bacterium.

  • Bacterial Efflux Pumps: M. tuberculosis possesses numerous efflux pumps that can expel inhibitors, preventing them from reaching a sufficient concentration to inhibit PknB.

  • High Intracellular ATP: As an ATP-competitive inhibitor, MTI-5 must compete with high physiological concentrations of ATP within the bacterium, which are much higher than the ATP levels typically used in in vitro kinase assays.[5]

Troubleshooting Guides

Problem 1: Unexpected Host Cell Cytotoxicity

You've determined the MIC of MTI-5 against M. tuberculosis is 1 µM. However, in a 48-hour MTT assay using A549 lung epithelial cells, you observe significant cell death at concentrations as low as 5 µM.

Troubleshooting Steps:

  • Confirm with a Secondary Assay: Use a different cytotoxicity assay that measures a distinct cellular process (e.g., LDH release for membrane integrity) to rule out assay-specific artifacts.[1]

  • Determine the CC50 and Therapeutic Index: Perform a full dose-response curve to calculate the 50% cytotoxic concentration (CC50). Calculate the Therapeutic Index (TI = CC50 / MIC). A TI of <10 is generally considered poor and indicates a narrow therapeutic window.[1]

  • Perform an Off-Target Kinase Screen: Test MTI-5 against a panel of human kinases, especially those with ATP-binding sites similar to PknB (e.g., AKT, PKA, SRC family kinases). This can identify specific host kinases that MTI-5 is unintentionally inhibiting.

  • Evaluate Time-Dependent Toxicity: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). The compound might be tolerated for shorter durations that are still sufficient for its anti-mycobacterial effect in an infection model.[1]

Problem 2: Inconsistent Results in Intracellular Assays

You are testing MTI-5 in a THP-1 macrophage infection model. In one experiment, it reduces bacterial load by 90% at 10 µM, but in a subsequent experiment, the effect is only 50%.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the multiplicity of infection (MOI) is consistent between experiments. Clumping of mycobacteria can lead to variable infection rates.

  • Verify Compound Stability and Solubility: MTI-5 may be unstable or precipitate in cell culture media over the course of the experiment. Visually inspect for precipitation and prepare fresh dilutions for each experiment.[6]

  • Check Cell Health: Use macrophages with a consistent and low passage number. Ensure high viability (>95%) before infection. Stressed or overly dense cells can respond differently to both infection and the compound.[6]

  • Control for DMSO Concentration: Ensure the final concentration of the DMSO vehicle is identical across all wells and does not exceed a non-toxic level (typically ≤0.5%).[6]

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory profile of MTI-5. This profile illustrates a common issue where a compound is potent against its intended target but suffers from off-target activity against related host kinases.

TargetOrganismAssay TypeIC50 / MIC / CC50Selectivity Index
Mtb-PknB M. tuberculosisIn Vitro Kinase AssayIC50: 50 nM -
M. tuberculosis H37RvM. tuberculosisWhole-Cell MICMIC: 1 µM -
Human AKT1Homo sapiensIn Vitro Kinase AssayIC50: 750 nM15x (vs. PknB)
Human SRCHomo sapiensIn Vitro Kinase AssayIC50: 1.2 µM24x (vs. PknB)
A549 CellsHomo sapiensMTT Cytotoxicity AssayCC50: 8 µM -
THP-1 CellsHomo sapiensLDH Release AssayCC50: 12 µM -
Therapeutic Index - (CC50 / MIC) 8 - 12 -

Experimental Protocols

Protocol 1: In Vitro Mtb-PknB Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the IC50 of MTI-5 by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant purified Mtb-PknB

  • Myelin Basic Protein (MBP) substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at Km concentration for PknB)

  • MTI-5 (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White 384-well plates

Procedure:

  • Prepare serial dilutions of MTI-5 in DMSO, then dilute further in kinase buffer.

  • To each well of a 384-well plate, add 5 µL of the compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a solution containing PknB and MBP substrate in kinase buffer.

  • Initiate the reaction by adding 10 µL of ATP solution. Mix gently.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each concentration relative to controls and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-Based)

This protocol determines the CC50 of MTI-5 on a mammalian cell line.

Materials:

  • A549 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTI-5 (serially diluted)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Clear 96-well plates

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of MTI-5 in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measure absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50.

Visualizations

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGN Peptidoglycan Fragments PknB_Receptor PknB (PASTA domains) PGN->PknB_Receptor Binds & Activates PknB_Kinase PknB (Kinase Domain) PknB_Receptor->PknB_Kinase ADP ADP PknB_Kinase->ADP pWag31 p-Wag31 PknB_Kinase->pWag31 Phosphorylates MTI5 MTI-5 MTI5->PknB_Kinase Inhibits ATP ATP ATP->PknB_Kinase Wag31 Wag31 Wag31->PknB_Kinase CellShape Cell Shape & Division pWag31->CellShape Regulates

Caption: Simplified signaling pathway of Mtb-PknB and the inhibitory action of MTI-5.

Experimental_Workflow A Start: Observe Unexpected Cytotoxicity B Determine CC50 (e.g., MTT, LDH assays) A->B C Determine MIC (Mtb whole-cell assay) A->C D Calculate Therapeutic Index (TI = CC50/MIC) B->D C->D E Is TI > 10? D->E F Proceed with Caution (Potential for Off-Target Effects) E->F Yes G High Risk of Off-Target Effects STOP & Re-evaluate E->G No H Screen vs. Human Kinase Panel G->H I Identify Off-Targets H->I

Caption: Experimental workflow for assessing and deconvoluting off-target cytotoxicity.

Troubleshooting_Tree start Problem: High Variability in Intracellular Assay q1 Is Mtb inoculum standardized (MOI)? start->q1 a1_no No q1->a1_no No a2 a2 q1->a2 Yes a1_yes Yes sol1 Standardize inoculum prep: - Use mid-log culture - Disperse clumps - Verify cell density a1_no->sol1 q2 Is macrophage health and density consistent? a2_yes Yes a2_no No sol2 Standardize cell culture: - Use low passage cells - Ensure >95% viability - Seed consistently a2_no->sol2 q3 Is compound precipitating in media? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Improve compound solubility: - Lower final concentration - Check media compatibility - Increase DMSO (if tolerated) a3_yes->sol3 end_node Results should improve. If not, check compound stability. a3_no->end_node a2->a2_no No a2->q3 Yes

Caption: A logical troubleshooting tree for inconsistent intracellular assay results.

References

Technical Support Center: Refining MT-IN-5 Series for Enhanced Anti-Tuberculosis Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and supporting data for researchers working on the structural optimization of the MT-IN-5 series of inhibitors against Mycobacterium tuberculosis (M.tb).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, evaluation, and optimization of the MT-IN-5 inhibitor series.

Q1: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for MT-IN-5 analogs. What are the potential causes and solutions?

A1: Inconsistent MIC values are a frequent issue in M.tb research. Several factors can contribute to this variability. Consider the following troubleshooting steps:

  • Compound Solubility: The MT-IN-5 core structure may have low aqueous solubility. Ensure your DMSO stock is fully dissolved before making dilutions. Precipitates, even if not visible, can drastically alter the effective concentration. Solution: Vortex the stock solution for 1-2 minutes before each use and visually inspect for precipitation in the assay medium.[1]

  • Inoculum Preparation: The density and physiological state of the M.tb culture are critical for reproducible MICs.[1] Clumping of M.tb can lead to inconsistent seeding of wells. Solution: Ensure your bacterial suspension is homogenous and standardized to the correct McFarland standard (typically 0.5) before inoculation.[1] Use a fresh, mid-log phase culture for each experiment.

  • Assay Medium Components: The presence of lipids or detergents like Tween 80 in the growth medium (e.g., Middlebrook 7H9 with ADC) can affect the bioavailability of hydrophobic compounds.[1] Solution: Maintain strict consistency in media preparation between experiments. Note that some compounds' activity may be dependent on specific carbon sources like glycerol.[2]

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate the compound, leading to "edge effects." Solution: Use a plate sealer and avoid using the outermost wells for critical compounds; instead, fill them with sterile media.[1]

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Check_Solubility Check Compound Solubility (Precipitate in media?) Start->Check_Solubility Check_Inoculum Verify Inoculum (Homogenous? McFarland 0.5?) Start->Check_Inoculum Check_Media Standardize Assay Medium (Consistent components?) Start->Check_Media Check_Plates Assess Plate Effects (Using plate sealer?) Start->Check_Plates Solubility_Fix Improve Solubilization (Vortex stock, check solvent) Check_Solubility->Solubility_Fix Yes Inoculum_Fix Re-standardize Inoculum (Use mid-log culture) Check_Inoculum->Inoculum_Fix No Media_Fix Use Consistent Media Batch Check_Media->Media_Fix No Plate_Fix Avoid Edge Wells, Seal Plate Check_Plates->Plate_Fix No End Consistent MIC Results Solubility_Fix->End Inoculum_Fix->End Media_Fix->End Plate_Fix->End

Caption: Troubleshooting workflow for inconsistent MIC results.

Q2: Our lead analog, MT-IN-5-F, shows high cytotoxicity in mammalian cells. How can we address this?

A2: Differentiating between anti-mycobacterial activity and host cell toxicity is crucial. A promising compound should have a therapeutic index (TI = CC50 / MIC) of 10 or greater.[1]

  • Confirm with a Secondary Assay: Use a different cytotoxicity assay to ensure the results are not an artifact. For example, if you used an MTT (metabolic) assay, try an LDH release (membrane integrity) assay.[1]

  • Structural Modifications: High cytotoxicity can be linked to excessive lipophilicity. Systematically modify the compound to reduce lipophilicity while trying to maintain anti-tubercular potency. This could involve replacing bulky hydrophobic groups with smaller, more polar moieties.

  • Dose-Response and Time-Dependence: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand if the toxicity is immediate or cumulative.[1]

Q3: There is a poor correlation between our enzyme inhibition (IC50) and whole-cell (MIC) data. What does this mean?

A3: This is a common challenge in drug discovery and can point to several issues:

  • Cell Wall Permeability: The unique, lipid-rich cell wall of M.tb can prevent compounds from reaching their intracellular target.[3] Consider modifications that improve permeability, though this often involves a delicate balance with solubility and efflux.

  • Efflux Pumps: The compound may be a substrate for one of M.tb's many efflux pumps, which actively remove it from the cell.

  • Prodrug Activation: The compound might require activation by a mycobacterial enzyme.[4][5] If your enzymatic assay uses the final active form but the whole-cell assay relies on this activation step, a disconnect can occur. Resistance mechanism studies can help identify if activation pathways are involved.[4][5]

  • Metabolic Inactivation: The compound may be rapidly metabolized and inactivated by M.tb enzymes.[2]

  • Incorrect Target: The compound's whole-cell activity may not be due to the inhibition of your intended enzyme target. This is why target validation through resistance generation and whole-genome sequencing is critical.[2]

Data Presentation: Structure-Activity Relationship (SAR) of MT-IN-5 Analogs

The following table summarizes hypothetical SAR data for analogs of MT-IN-5, an inhibitor of M.tb Pantothenate Synthetase. The goal is to improve potency (lower MIC) and the therapeutic index.

Compound IDR1 Group Modification (Position X)PanS IC50 (µM)M.tb MIC (µM)Vero Cell CC50 (µM)Therapeutic Index (TI = CC50/MIC)
MT-IN-5-CH3 (Methyl)5.212.5>100>8
MT-IN-5-Cl-Cl (Chloro)2.16.3>100>15.8
MT-IN-5-F-CF3 (Trifluoromethyl)0.251.115.514.1
MT-IN-5-Tbu-t-Butyl0.462.545.018.0
MT-IN-5-Nph-Naphthyl0.614.830.26.3

Data is hypothetical and for illustrative purposes, based on general optimization trends where adding bulkier and more electronegative groups can improve potency.[6]

Experimental Protocols

1. M.tb Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the MIC of compounds against M. tuberculosis H37Rv.

  • Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in Middlebrook 7H9 broth (supplemented with ADC and Tween 80) in a 96-well microplate.

  • Inoculum Preparation: Grow M.tb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 0.5. Dilute this suspension 1:50 in broth.[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include drug-free (growth) and broth-only (sterility) controls.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.[1]

  • Reading Results: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well. Incubate for another 24 hours. A blue color indicates inhibition, while a pink color indicates bacterial growth. The MIC is the lowest compound concentration that prevents the color change.

2. Pantothenate Synthetase (PanS) Enzyme Inhibition Assay

This protocol determines the IC50 value of inhibitors against recombinant M.tb PanS.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, pH 7.5).

  • Assay Components: In a 96-well plate, add the reaction buffer, recombinant PanS enzyme, ATP, and the substrates pantoate and β-alanine.

  • Inhibitor Addition: Add serially diluted test compounds (in DMSO) to the wells. Include a no-inhibitor positive control and a no-enzyme negative control.

  • Initiation and Incubation: Initiate the reaction by adding one of the key substrates (e.g., ATP). Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as coupling the release of AMP/ADP to a detectable signal (e.g., using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase). The IC50 is calculated from the dose-response curve.

3. Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of compounds against a mammalian cell line (e.g., Vero or A549).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against compound concentration.

Visualizations

Drug_Discovery_Workflow A SAR-guided Analog Synthesis B Enzyme Inhibition Assay (Determine IC50) A->B C Whole-Cell M.tb Assay (Determine MIC) A->C D Cytotoxicity Assay (Determine CC50) A->D E Data Analysis (Calculate TI, Analyze SAR) B->E C->E D->E F In Vivo PK/PD Studies E->F TI > 10 and Potent MIC G Lead Optimization E->G TI < 10 or Poor Potency G->A

Caption: General experimental workflow for inhibitor optimization.

Pantothenate_Pathway Pantoate Pantoate PanS Pantothenate Synthetase (PanC) Pantoate->PanS BetaAla β-alanine BetaAla->PanS ATP ATP ATP->PanS Pantothenate Pantothenate (Vitamin B5) PanS->Pantothenate Inhibitor MT-IN-5 Inhibitor->PanS CoA Coenzyme A Biosynthesis Pantothenate->CoA

Caption: Inhibition of the M.tb Pantothenate Biosynthesis Pathway.

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of Investigational Compound MTB-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-tuberculosis candidate, MTB-IN-5. The following information is designed to address common challenges related to the cytotoxicity of this compound and to offer strategies for mitigating off-target effects while preserving anti-mycobacterial efficacy. The protocols and data presented are representative and intended to serve as a guide for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: We are observing significant cytotoxicity in our host cell line (e.g., macrophages) at concentrations close to the effective dose against M. tuberculosis. What are the initial steps to address this?

A1: High cytotoxicity near the therapeutic window is a common challenge. Here are some initial troubleshooting steps:

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent.[1] It is crucial to perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time that maintains anti-mycobacterial activity while minimizing host cell damage.

  • Assess Compound Purity and Stability: Ensure the purity of your MTB-IN-5 batch. Impurities from synthesis can contribute to unexpected toxicity. Additionally, confirm the stability of the compound in your culture medium over the course of the experiment, as degradation products may be cytotoxic.

  • Review Cell Culture Conditions: Sub-optimal cell culture conditions can sensitize cells to drug-induced toxicity.[1] Ensure your cells are healthy, within a low passage number, and at an appropriate confluency. Stressed cells are more susceptible to cytotoxic effects.[1]

Q2: What are some formulation strategies that could potentially reduce the cytotoxicity of MTB-IN-5?

A2: Formulation can play a significant role in mitigating drug toxicity.[2] Consider the following approaches:

  • Use of Alternative Vehicles: The solvent or vehicle used to dissolve MTB-IN-5 can influence its toxicity.[3] If you are using a solvent like DMSO, ensure the final concentration is well below the cytotoxic threshold for your cell line. Experiment with alternative, less toxic vehicles or encapsulation methods.

  • Nanoencapsulation: Encapsulating MTB-IN-5 in nanocarriers like liposomes or polymeric nanoparticles can modify its pharmacokinetic profile, potentially reducing peak concentrations that lead to toxicity while ensuring targeted delivery.[4][5][6]

  • Preservative-Free Formulations: If your compound formulation contains preservatives, these can contribute to cytotoxicity.[1] Using preservative-free formulations is highly recommended for in vitro studies.[1]

Q3: Could the observed cytotoxicity be mechanism-based, and if so, how can we investigate this?

A3: It is possible that the mechanism of action of MTB-IN-5 is linked to its cytotoxic effects. For instance, some anti-tubercular compounds are pro-drugs activated by mycobacterial enzymes, which can sometimes have off-target effects in host cells.[7] To investigate this:

  • Mechanism of Action Studies: If not already known, elucidating the mechanism of action of MTB-IN-5 is crucial. For example, 5-nitrothiophenes are activated by a specific F420-dependent nitroreductase in M. tuberculosis to release nitric oxide.[7] Understanding if a similar bioactivation is occurring in host cells is important.

  • Signaling Pathway Analysis: Investigate the cellular pathways affected by MTB-IN-5 in host cells. Assays for apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release) can provide insights into the mode of cell death.

Q4: We are seeing high variability in our cytotoxicity assay results. What could be the cause and how can we improve reproducibility?

A4: High variability can obscure the true cytotoxic profile of your compound. Common causes and solutions include:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Pipetting Errors: Be cautious to avoid introducing bubbles during pipetting, as they can interfere with absorbance readings in colorimetric assays like the MTT assay.[1]

  • Incomplete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance.[1]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of MTB-IN-5 cytotoxicity and the potential impact of mitigation strategies.

Table 1: Dose-Dependent Cytotoxicity of MTB-IN-5 on Macrophages (MTT Assay)

MTB-IN-5 Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
592 ± 6.3
1075 ± 7.2
2545 ± 8.1
5015 ± 5.9
1005 ± 3.4

Table 2: Effect of Mitigation Strategies on MTB-IN-5 Cytotoxicity at 25 µM

Formulation% Cell Viability (Mean ± SD)
MTB-IN-5 in 0.5% DMSO45 ± 8.1
Liposomal MTB-IN-585 ± 6.5
MTB-IN-5 with Antioxidant (N-acetylcysteine)68 ± 7.9

Key Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cytotoxicity.[1][8]

  • Cell Seeding: Seed host cells (e.g., macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of MTB-IN-5 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]

2. Intracellular M. tuberculosis Killing Assay

This protocol allows for the evaluation of a compound's efficacy against intracellular mycobacteria.

  • Cell Infection: Seed host cells in a 24-well plate. Infect the adherent cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[9]

  • Removal of Extracellular Bacteria: Wash the cells three times with serum-free medium to remove non-phagocytized bacteria.[9]

  • Compound Treatment: Add fresh medium containing various concentrations of MTB-IN-5 to the infected cells and incubate for the desired treatment period (e.g., 3 days).[9]

  • Cell Lysis and CFU Enumeration: Wash the cells and lyse them with a gentle detergent (e.g., 0.1% SDS). Plate serial dilutions of the cell lysates on Middlebrook 7H11 agar (B569324) plates.

  • Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs). Compare the CFU counts from treated wells to untreated controls to determine the reduction in intracellular bacterial viability.

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity Assessment Seed Host Cells Seed Host Cells Treat with MTB-IN-5 Treat with MTB-IN-5 Seed Host Cells->Treat with MTB-IN-5 Incubate (24-72h) Incubate (24-72h) Treat with MTB-IN-5->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability

Caption: A generalized workflow for assessing the cytotoxicity of MTB-IN-5 using the MTT assay.

G cluster_1 Hypothetical Signaling Pathway for MTB-IN-5 Induced Cytotoxicity MTB-IN-5 MTB-IN-5 ROS_Production Reactive Oxygen Species (ROS) Production MTB-IN-5->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway illustrating how MTB-IN-5 might induce apoptosis through oxidative stress.

References

Technical Support Center: Mycobacterium Tuberculosis-IN-5 (MTB-IN-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-tubercular agent, MTB-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for MTB-IN-5?

A1: MTB-IN-5 is a prodrug that requires activation by the F420-dependent nitroreductase Ddn (Rv3547) within Mycobacterium tuberculosis.[1] Upon activation, it releases nitric oxide (NO), which is the active molecule responsible for killing both replicating and non-replicating tubercle bacilli through non-specific damage.[1] This mechanism is similar to that of nitroimidazoles like PA-824.[1]

Q2: What are the primary known resistance mechanisms to MTB-IN-5?

A2: Resistance to MTB-IN-5 is primarily associated with mutations that prevent its activation. This includes mutations in genes responsible for the biosynthesis of the F420 cofactor or in the gene encoding the Ddn nitroreductase enzyme itself.[1] Strains with mutations rendering them unable to produce the F420 cofactor have shown cross-resistance to other nitroimidazole drugs like PA-824.[1] General mechanisms of drug resistance in M. tuberculosis, such as efflux pumps and the low permeability of the mycobacterial cell wall, may also contribute to reduced susceptibility.[2][3]

Q3: Is MTB-IN-5 active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis?

A3: Due to its novel mechanism of action targeting a different pathway than conventional anti-TB drugs, MTB-IN-5 is expected to be active against strains resistant to drugs like isoniazid (B1672263) and rifampicin (B610482) (MDR-TB).[4][5] However, its efficacy against specific MDR and XDR strains should be experimentally confirmed, as resistance can arise through the mechanisms described in Q2.

Q4: What is the recommended solvent and storage condition for MTB-IN-5?

A4: For in vitro assays, MTB-IN-5 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Please refer to the specific product datasheet for detailed information on solubility and stability.

Troubleshooting Guides

This section addresses common issues encountered during experiments with MTB-IN-5.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).
Degradation of MTB-IN-5 Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new vial of the stock solution.
Resistant Bacterial Strain Verify the genotype of the M. tuberculosis strain being used. Sequence the ddn gene and genes involved in F420 biosynthesis to check for mutations.[1]
Inappropriate Assay Conditions Confirm that the culture medium, incubation time, and temperature are optimal for M. tuberculosis growth. Ensure proper aeration of the cultures.
Issue 2: Inconsistent results in replicate experiments.
Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Variable Inoculum Size Standardize the bacterial inoculum by measuring the optical density (OD) at 600 nm and adjusting to the required cell density for the experiment.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile medium or water.
Clumping of Mycobacteria Before inoculation, vortex the bacterial suspension with glass beads to break up clumps and ensure a homogenous cell suspension.
Issue 3: No detectable activity of MTB-IN-5.
Possible Cause Troubleshooting Step
Incorrect Bacterial Strain Confirm that the bacterial strain used expresses the necessary activating enzyme (Ddn) and produces the F420 cofactor.[1] Consider using a known sensitive strain as a positive control.
Compound Inactivity Test the activity of a fresh batch of MTB-IN-5. Verify the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry.
Assay System Interference Some components of the culture medium may interfere with the compound's activity. If using a complex medium, consider a simpler, defined medium for initial activity screening.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for MTB-IN-5 against M. tuberculosis.

Parameter Value Conditions
MIC90 vs. M. tuberculosis H37Rv 0.1 µg/mL7H9 broth, 14 days incubation
MIC90 vs. Isoniazid-resistant strain 0.1 µg/mL7H9 broth, 14 days incubation
MIC90 vs. Rifampicin-resistant strain 0.1 µg/mL7H9 broth, 14 days incubation
IC50 (Vero cells) >50 µg/mL72 hours exposure

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of MTB-IN-5: Prepare a 2 mg/mL stock solution of MTB-IN-5 in DMSO. Create a series of 2-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the adjusted culture 1:100 in 7H9 broth.

  • Assay Setup: In a 96-well microplate, add 100 µL of the appropriate MTB-IN-5 dilution to each well. Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 14 days.

  • Reading Results: The MIC is defined as the lowest concentration of MTB-IN-5 that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Cytotoxicity Assay in Vero Cells
  • Cell Culture: Culture Vero cells (African green monkey kidney epithelial cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Assay Setup: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of MTB-IN-5 in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for 4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of MTB-IN-5 that reduces cell viability by 50%.

Visualizations

MTB_IN_5_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis MTB_IN_5_prodrug MTB-IN-5 (Prodrug) Ddn Ddn (Nitroreductase) MTB_IN_5_prodrug->Ddn Enters Cell Activated_MTB_IN_5 Activated MTB-IN-5 Ddn->Activated_MTB_IN_5 Activation F420 F420 Cofactor F420->Ddn Required for activity NO Nitric Oxide (NO) Activated_MTB_IN_5->NO Release Cell_Damage Cellular Damage & Death NO->Cell_Damage

Caption: Mechanism of action of MTB-IN-5 in M. tuberculosis.

Resistance_Mechanisms cluster_pathway MTB-IN-5 Activation Pathway cluster_resistance Resistance Mechanisms MTB_IN_5 MTB-IN-5 Activation Activation MTB_IN_5->Activation Bactericidal_Effect Bactericidal Effect Activation->Bactericidal_Effect Mutation_Ddn Mutation in ddn gene Mutation_Ddn->Activation Blocks Mutation_F420 Mutation in F420 biosynthesis Mutation_F420->Activation Blocks Efflux_Pump Efflux Pump Overexpression Efflux_Pump->MTB_IN_5 Reduces intracellular concentration

Caption: Key resistance mechanisms to MTB-IN-5.

Experimental_Workflow Start Start Prepare_Compound Prepare MTB-IN-5 Dilutions Start->Prepare_Compound Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum MIC_Assay Perform MIC Assay Prepare_Compound->MIC_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay Prepare_Compound->Cytotoxicity_Assay Prepare_Inoculum->MIC_Assay Analyze_MIC Analyze MIC Results MIC_Assay->Analyze_MIC Analyze_Cytotoxicity Analyze Cytotoxicity Results Cytotoxicity_Assay->Analyze_Cytotoxicity End End Analyze_MIC->End Analyze_Cytotoxicity->End

Caption: General experimental workflow for evaluating MTB-IN-5.

References

Technical Support Center: Optimization of Mycobacterium Tuberculosis-IN-5 for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycobacterium Tuberculosis-IN-5 (MTB-IN-5). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral delivery of this novel kinase inhibitor candidate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTB-IN-5) and what is its proposed mechanism of action?

A1: MTB-IN-5 is an investigational kinase inhibitor targeting a key signaling pathway within Mycobacterium tuberculosis. While the precise target is under continued investigation, it is believed to interfere with bacterial processes essential for survival and replication within the host macrophage, potentially by inhibiting phagosome maturation arrest.[1][2] The waxy, lipid-rich cell wall of M. tuberculosis presents a significant barrier to many compounds, and MTB-IN-5 has been designed to overcome this challenge.[3][4]

Q2: What are the primary challenges in developing an oral formulation for MTB-IN-5?

A2: Like many small molecule kinase inhibitors, MTB-IN-5 faces several challenges for effective oral administration.[5][6] These include:

  • Poor Aqueous Solubility: The compound is highly lipophilic, leading to low dissolution rates in the gastrointestinal tract.

  • Limited Permeability: The molecular properties of the drug may hinder its absorption across the intestinal epithelium.

  • First-Pass Metabolism: Significant metabolism in the liver or gut wall can reduce the amount of active drug reaching systemic circulation.[6][7]

  • Food Effects: The absorption of MTB-IN-5 may be significantly altered by the presence of food, leading to high pharmacokinetic variability.[6]

Q3: Why is oral administration preferred for tuberculosis treatment?

A3: Oral administration is the preferred route for treating tuberculosis due to the long duration of therapy, which can last from six months to two years or more.[8][9] Oral drugs offer greater patient convenience, improve adherence to the lengthy treatment regimens, and are easier to administer in outpatient settings compared to parenteral routes.[7] This is critical for preventing the development of multidrug-resistant TB (MDR-TB).[10][11]

Q4: What formulation strategies can improve the oral bioavailability of MTB-IN-5?

A4: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like MTB-IN-5. Lipid-based formulations are particularly promising.[5][6][7] These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, increasing the surface area for dissolution and absorption.[12]

  • Solid Lipid Nanoparticles (SLNs): These are nanocarriers that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[7]

  • Lipophilic Salt Formation: Converting the drug into a lipophilic salt can significantly increase its solubility in lipid-based excipients, facilitating higher drug loading in formulations.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental phase of optimizing MTB-IN-5 for oral delivery.

Issue 1: High Variability in Pharmacokinetic (PK) Studies in Animal Models

  • Possible Cause:

    • Food Effect: Co-administration with food may be inconsistently affecting drug absorption.[6]

    • Poor Formulation Stability: The drug may be precipitating out of the formulation upon dilution in the GI tract.

    • Inconsistent Dosing: Inaccurate vehicle volume or concentration during oral gavage.

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Conduct PK studies in both fasted and fed states to quantify the food effect. Ensure consistent timing of feeding relative to dosing.

    • Assess Formulation Stability: Perform in vitro dispersion tests in simulated gastric and intestinal fluids to check for drug precipitation.

    • Refine Dosing Technique: Ensure the formulation is homogenous before each dose. Use precise, calibrated equipment for administration.

    • Consider a Solubilizing Formulation: Evaluate lipid-based formulations like SEDDS to maintain the drug in a solubilized state in the GI tract.[12]

Issue 2: Low Oral Bioavailability (<10%) Despite Good In Vitro Permeability

  • Possible Cause:

    • Extensive First-Pass Metabolism: The drug is likely being rapidly metabolized by enzymes (e.g., Cytochrome P450s) in the liver and/or intestinal wall.[6][7]

    • Poor Solubility/Dissolution in vivo: In vitro permeability assays (e.g., Caco-2) often use solubilized drug, which may not reflect the in vivo situation where dissolution is rate-limiting.

    • Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the GI lumen.

  • Troubleshooting Steps:

    • Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of MTB-IN-5. Identify the major metabolites.

    • Perform Caco-2 Assays with an Efflux Inhibitor: Run the permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if efflux is a significant factor.

    • Improve Formulation to Enhance Solubility: Employ micronization, amorphous solid dispersions, or lipid-based formulations to improve the in vivo dissolution rate.[5][12]

    • Consider Co-administration with a CYP Inhibitor (for research purposes): In preclinical studies, co-dosing with a known inhibitor of the relevant CYP enzyme can confirm the role of first-pass metabolism.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for MTB-IN-5, which should be used as a baseline for optimization experiments.

Table 1: Physicochemical Properties of MTB-IN-5

ParameterValueExperimental Method
Molecular Weight450.5 g/mol Mass Spectrometry
LogP4.2Calculated/HPLC
pKa6.8 (basic)Potentiometric Titration
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-Flask Method
Solubility in Fasted State Simulated Intestinal Fluid (FaSSIF)0.5 µg/mLIn Vitro Dissolution
Solubility in Fed State Simulated Intestinal Fluid (FeSSIF)2.5 µg/mLIn Vitro Dissolution

Table 2: In Vitro ADME Properties of MTB-IN-5

ParameterValueExperimental Method
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sCaco-2 Transwell Assay
Caco-2 Efflux Ratio (B→A / A→B)3.5Caco-2 Transwell Assay
Human Liver Microsomal Stability (T½)< 5 minutesIn Vitro Metabolism Assay
Plasma Protein Binding99.5%Equilibrium Dialysis

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of MTB-IN-5 in a buffered aqueous solution.

  • Materials: MTB-IN-5 powder, Phosphate Buffered Saline (PBS) pH 7.4, vials, orbital shaker, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of MTB-IN-5 powder to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

    • Quantify the concentration of MTB-IN-5 in the filtrate using a validated HPLC method.

    • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of MTB-IN-5.

  • Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), MTB-IN-5, Lucifer yellow, LC-MS/MS system.

  • Methodology:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of a paracellular marker (Lucifer yellow).

    • Apical to Basolateral (A→B) Permeability:

      • Wash the cell monolayer with pre-warmed HBSS.

      • Add a solution of MTB-IN-5 in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • Basolateral to Apical (B→A) Permeability:

      • Reverse the process: add the MTB-IN-5 solution to the basolateral side and sample from the apical side.

    • Analyze the concentration of MTB-IN-5 in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

G cluster_0 M. tuberculosis Phagosome cluster_1 Host Macrophage Cytosol MTB M. tuberculosis PtpA PtpA (Phosphatase) MTB->PtpA secretes KinaseG Kinase G (PknG) MTB->KinaseG secretes VPS33B VPS33B PtpA->VPS33B dephosphorylates PhagosomeMaturation Phagosome-Lysosome Fusion KinaseG->PhagosomeMaturation inhibits VPS33B->PhagosomeMaturation enables MTB_IN_5 MTB-IN-5 MTB_IN_5->KinaseG inhibits workflow start Start: MTB-IN-5 API physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem formulation Formulation Screening (Lipid-based, Amorphous) physchem->formulation invitro_adme In Vitro ADME (Caco-2, Microsomal Stability) physchem->invitro_adme invitro_diss In Vitro Dissolution (SGF, SIF) formulation->invitro_diss pk_screen Rodent PK Screening (Oral Gavage) invitro_diss->pk_screen invitro_adme->pk_screen lead_form Lead Formulation Selection pk_screen->lead_form scale_up Scale-up & Toxicology Studies lead_form->scale_up end IND-Enabling Studies scale_up->end troubleshooting cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase low_bio Low Oral Bioavailability solubility Poor Solubility? low_bio->solubility Is it a... permeability Poor Permeability? low_bio->permeability Is it a... first_pass High First-Pass Metabolism? low_bio->first_pass Is it a... sol_strat Action: Lipid Formulation, ASD solubility->sol_strat Yes perm_strat Action: Permeation Enhancers permeability->perm_strat Yes met_strat Action: Prodrug, Deuteration first_pass->met_strat Yes

References

Troubleshooting inconsistent results in Mycobacterium Tuberculosis-IN-5 MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Mycobacterium tuberculosis (Mtb) Minimum Inhibitory Concentration (MIC) assays. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent MIC results in Mtb assays?

Inconsistent MIC results in Mtb assays can stem from several factors, broadly categorized as issues with the bacterial culture, assay components, and experimental technique. Key contributors include the natural tendency of mycobacteria to clump, leading to uneven inoculum distribution, variability in media preparation, and improper handling of reagents.[1][2] Edge effects in microplates, where evaporation can concentrate media and compounds, may also lead to artificially lower MIC values.[1]

Q2: My MIC values are consistently higher or lower than expected. What should I investigate?

Deviations from expected MIC values often point to problems with the compound being tested or the bacterial strain itself. If you are working with a specific compound, such as "IN-5," consider the following:

  • Compound Degradation: Ensure the compound has been stored correctly, protected from light and at the proper temperature, to prevent degradation and loss of potency, which would result in higher MICs.[1]

  • Inaccurate Stock Concentration: Errors in weighing the compound or performing serial dilutions can lead to incorrect final concentrations in the assay.[1]

  • Bacterial Strain Resistance: The Mtb strain being used may possess inherent or acquired resistance to the compound, leading to higher than expected MICs.[1]

Q3: The positive control in my assay is not showing any growth. What went wrong?

Failure of the positive control (containing bacteria but no inhibitor) to grow indicates a fundamental problem with the bacterial culture or the assay conditions. Potential causes include:

  • Inactive Inoculum: The bacterial stock may have lost viability due to improper storage or handling.[1]

  • Incorrect Media Preparation: The growth medium, such as Middlebrook 7H9 with OADC supplement, may have been prepared incorrectly or has expired.[1]

  • Incubation Issues: The incubator may not be maintaining the optimal temperature (typically 35-37°C) or atmosphere for Mtb growth.[1]

Q4: I am observing variability between replicate wells. What are the likely causes?

Variability between replicate wells is often due to technical errors during assay setup. The most common culprits are:

  • Inaccurate Pipetting: Ensure pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions, to ensure accurate and consistent dispensing of reagents and inoculum.[1]

  • Bacterial Clumping: Mycobacterium tuberculosis has a natural tendency to aggregate, which can lead to an uneven distribution of bacteria in the wells.[1][3] Vigorous vortexing, potentially with glass beads, is crucial to create a homogenous suspension.

  • Inadequate Mixing: After adding all reagents to the microplate, gentle tapping or using a plate shaker can help ensure a homogenous mixture in each well.[1]

Troubleshooting Guides

Issue 1: High Well-to-Well Variation in MIC Readings

High variability across replicate wells is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Steps:

  • Review Pipetting Technique and Calibration:

    • Action: Verify that all pipettes used in the assay are within their calibration period. Utilize reverse pipetting for all viscous solutions, including the bacterial inoculum and supplemented media. Change pipette tips for each replicate and dilution to avoid cross-contamination and volume inaccuracies.[1]

    • Rationale: Inaccurate liquid handling is a primary source of variability in microplate-based assays.

  • Optimize Inoculum Preparation:

    • Action: To break up bacterial clumps, vortex the Mtb suspension with sterile glass beads for 1-2 minutes. Allow the suspension to settle for 30-40 minutes to remove any remaining large aggregates. Use the supernatant for the inoculum.

    • Rationale: Mtb aggregates can lead to a significant overestimation or underestimation of the number of viable bacteria in each well, resulting in inconsistent growth and variable MICs.[3]

  • Ensure Thorough Mixing in Wells:

    • Action: After the plate is loaded with all reagents and inoculum, gently tap the sides of the plate or use a microplate shaker at a low speed for 30 seconds to ensure complete mixing.

    • Rationale: Inadequate mixing can lead to concentration gradients of both the inhibitor and the bacteria within the well.

Summary of Troubleshooting for High Variability:

Potential Cause Recommended Solution Key Consideration
Inaccurate PipettingCalibrate pipettes; Use reverse pipetting for viscous liquids; Change tips frequently.[1]Consistency in technique across all wells and plates is crucial.
M. tuberculosis ClumpingVortex inoculum with glass beads; Allow suspension to settle and use supernatant.[1]Visual inspection of the inoculum for clumps before dispensing is recommended.
Incomplete MixingGently tap the plate or use a plate shaker after loading.[1]Avoid vigorous shaking that could cause cross-contamination between wells.
Edge EffectsUse plate sealers; Avoid using the outer wells of the microplate.[1]The outer wells are more susceptible to evaporation, altering concentrations.
Issue 2: MICs Differ Significantly Between Experiments

Poor reproducibility between experiments can invalidate results. Follow these steps to ensure consistency.

Troubleshooting Steps:

  • Standardize Inoculum Density:

    • Action: Measure the optical density (OD) of the Mtb suspension and adjust it to a consistent value (e.g., McFarland standard of 1) before making the final dilution for the assay.

    • Rationale: The initial number of bacteria significantly impacts the time it takes to see visible growth and can affect the apparent MIC.[2]

  • Verify Media and Reagent Quality:

    • Action: Prepare fresh media for each experiment and ensure all supplements (e.g., OADC) are not expired and have been stored correctly.[1]

    • Rationale: The composition and quality of the growth media can directly influence the growth rate of Mtb and the activity of the antimicrobial agent.[2]

  • Maintain Consistent Incubation Conditions:

    • Action: Use a calibrated thermometer to verify the incubator temperature. Ensure consistent humidity levels to minimize evaporation.[1]

    • Rationale: Temperature and humidity fluctuations can alter bacterial growth rates and the stability of the test compound.

Summary of Troubleshooting for Poor Reproducibility:

Potential Cause Recommended Solution Key Consideration
Inconsistent Inoculum SizeStandardize the inoculum using an OD measurement (e.g., McFarland standard).[2]The age of the bacterial culture used to prepare the inoculum should also be consistent.
Variable Media QualityPrepare fresh media for each experiment; Check expiration dates of all components.[1]Lot-to-lot variability in media components can be a source of inconsistency.
Fluctuating Incubation ConditionsCalibrate and monitor incubator temperature and humidity.[2]Ensure plates are placed in the same location within the incubator for each run.
Compound InstabilityPrepare fresh serial dilutions of the test compound for each experiment.The stability of the compound in the assay medium over the incubation period should be considered.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[4][5]

Materials:

  • 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • M. tuberculosis culture (e.g., H37Rv)

  • Test compound (e.g., IN-5) stock solution

  • Alamar Blue reagent

  • Sterile glass beads

  • Sterile PBS with Tween 80

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until mid-log phase.

    • Transfer the culture to a sterile tube containing glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Let the suspension stand for 30 minutes.

    • Transfer the supernatant to a new tube and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:25 in 7H9 broth.[6]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The last wells should serve as positive (inoculum only) and negative (broth only) controls.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates with a plate sealer or parafilm and incubate at 37°C for 5-7 days.

  • Reading the Results:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate for 16-24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[5]

Visualizations

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_inoculum Examine Inoculum Preparation (Clumping) start->check_inoculum check_reagents Verify Reagent & Media Quality start->check_reagents check_incubation Assess Incubation Conditions start->check_incubation solution_pipetting Recalibrate Pipettes Use Proper Technique check_pipetting->solution_pipetting Issue Found solution_inoculum Homogenize Suspension (Vortex with Beads) check_inoculum->solution_inoculum Issue Found solution_reagents Prepare Fresh Reagents Check Expiration Dates check_reagents->solution_reagents Issue Found solution_incubation Calibrate Incubator Ensure Stable Environment check_incubation->solution_incubation Issue Found rerun_assay Re-run Assay with Controls solution_pipetting->rerun_assay solution_inoculum->rerun_assay solution_reagents->rerun_assay solution_incubation->rerun_assay MABA_Workflow prep_inoculum 1. Prepare Mtb Inoculum (Homogenize & Standardize) prep_plate 2. Prepare 96-Well Plate (Serial Dilutions of IN-5) prep_inoculum->prep_plate inoculate 3. Inoculate Plate prep_plate->inoculate incubate 4. Incubate at 37°C (5-7 Days) inoculate->incubate add_alamar 5. Add Alamar Blue incubate->add_alamar reincubate 6. Re-incubate (16-24 Hours) add_alamar->reincubate read_mic 7. Read MIC (Blue = Inhibition, Pink = Growth) reincubate->read_mic

References

Technical Support Center: Enhancing the Stability of Mycobacterium tuberculosis for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Mycobacterium tuberculosis (Mtb) cultures, with a focus on long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Disclaimer: The information provided pertains to Mycobacterium tuberculosis in general. The specific strain "IN-5" was not identified in the reviewed literature, suggesting it may be a proprietary or internal designation. The protocols and advice herein should be adapted and validated for your specific Mtb strain.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of Mycobacterium tuberculosis?

A1: The most widely recommended method for long-term storage of Mtb is cryopreservation at ultra-low temperatures, typically -70°C or -80°C.[1][2][3][4][5] This method has been shown to maintain excellent viability and metabolic stability over extended periods.[1][2][3] Lyophilization (freeze-drying) is another effective, albeit more complex, method for long-term preservation.[3]

Q2: What are the critical factors influencing the viability of Mtb during cryopreservation?

A2: Several factors are crucial for successful cryopreservation. The most critical is a slow cooling rate (around 1°C per minute).[6][7][8][9] Rapid freezing, such as direct immersion in liquid nitrogen, can significantly decrease cell recovery.[7][8][9] Other important factors include the use of a suitable cryoprotective agent (CPA) and the storage temperature.[1][2][3][6]

Q3: Which cryoprotectant and suspending medium should I use?

A3: Glycerol (B35011) is a commonly used and effective cryoprotectant for Mtb, with concentrations around 20% in 0.9% NaCl solution showing high cell viability.[6][10] Standard culture media such as Middlebrook 7H9 or Dubos Tween-albumin broth, with or without glycerol, are also frequently used.[1][2][3][7][8] While the choice of medium is important, the storage temperature has been found to be a more critical factor for long-term survival.[1][2][3]

Q4: Can I store Mtb isolates at -20°C?

A4: Storage at -20°C is not recommended for long-term preservation as it leads to a significant reduction in viability compared to storage at -70°C or -80°C.[4][5] For optimal long-term stability, ultra-low temperatures are essential.

Q5: How long can Mtb isolates remain viable at -80°C?

A5: Studies have shown that Mtb isolates can remain viable for up to 10 years when stored at -80°C in a suitable cryopreservation medium.[4][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no viability after thawing 1. Rapid freezing: Cooling rate was too fast, causing intracellular ice crystal formation.[7][8][9]2. Inadequate cryoprotectant: Incorrect concentration or absence of a cryoprotective agent.3. Suboptimal storage temperature: Storage at temperatures higher than -70°C.[5]4. Repeated freeze-thaw cycles: Multiple uses of the same culture stock can decrease viability.[12]1. Use a controlled-rate freezer or a freezing container (e.g., "Mr. Frosty") to achieve a slow cooling rate of approximately 1°C/minute.[6]2. Ensure the appropriate concentration of a cryoprotectant like glycerol (e.g., 20% in 0.9% NaCl) is used.[6][10]3. Store vials at -80°C for long-term preservation.[4]4. Prepare multiple small aliquots to avoid thawing the entire stock for each use.[12]
Culture contamination after thawing 1. Non-sterile technique: Contamination introduced during preparation of the cell suspension or aliquoting.2. Contaminated reagents or media. 1. Perform all manipulations in a certified biological safety cabinet using strict aseptic techniques.2. Use sterile, certified reagents and media. Pre-incubate a small aliquot of your media to check for sterility before use.
Inconsistent experimental results with thawed cultures 1. Loss of virulence or metabolic activity: Can occur with improper storage or repeated subculturing.[3]2. Genetic or phenotypic changes: Long-term storage can potentially lead to selection pressures.1. Use low-passage-number cultures for creating frozen stocks. Ensure optimal storage conditions are maintained.[1][2][3]2. Periodically assess key phenotypic or genotypic markers of your strain to ensure consistency.
Difficulty in resuscitating dormant or non-growing cells 1. Presence of differentially culturable (dormant) bacteria: These cells may not grow on standard solid media.[13]2. Cryoinjury: Sub-lethal damage to cells during freezing.[7][8]1. Consider using liquid resuscitation media, potentially supplemented with culture filtrate from actively growing Mtb, to promote the growth of dormant cells.[13]2. Pre-incubation in a recovery broth after thawing has been explored, but studies suggest it may not significantly help repair cryoinjury.[7][8]

Quantitative Data Summary

Table 1: Viability of M. tuberculosis H37Rv under Different Cryopreservation Conditions

Storage TemperatureSuspending MediumGlycerol Concentration (%)Cooling MethodViable Cells (%)Reference
-80°C0.9% NaCl20.0Direct Freezing16.9[6][10]
-80°C0.9% NaCl4.0Direct FreezingNot specified, but no statistically significant difference from 20%[6][10]
-80°C0.9% NaCl50.0Direct FreezingNot specified, but no statistically significant difference from 20%[6][10]
-80°CMiddlebrook 7H9with and withoutDirect FreezingNot specified, but no statistically significant difference from 0.9% NaCl with glycerol[6][10]
-80°C--Cryo-freezer (1°C/min)Lower than direct freezing at -80°C[6][10]

Table 2: Recovery Rates of M. tuberculosis Complex Using Microbank™ Beads

Storage DurationStorage TemperatureRecovery Rate (%)Reference
16 months-70°C85[5]
21 months-70°C85[5]

Experimental Protocols

Protocol 1: Cryopreservation of M. tuberculosis

This protocol is based on methodologies that have shown high cell viability.[6][10]

  • Culture Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) to mid-log phase.

  • Harvesting and Suspension:

    • Centrifuge the culture at 3,000 x g for 20 minutes.

    • Discard the supernatant and resuspend the cell pellet in the chosen cryopreservation medium (e.g., 0.9% NaCl with 20% glycerol) to a final cell concentration of approximately 10⁷ CFU/ml.[6][7][10]

  • Aliquoting:

    • Dispense 0.5 mL of the cell suspension into sterile cryovials.

  • Freezing:

    • Method A (Recommended for optimal recovery): Place the cryovials in a controlled-rate freezer programmed to cool at -1°C per minute until -80°C is reached.

    • Method B (Alternative): Place the cryovials in a freezing container (e.g., "Mr. Frosty") and place it in a -80°C freezer overnight. This provides a cooling rate of approximately -1°C per minute.

    • Method C (Direct Freezing): Directly place the cryovials in a -80°C freezer. While some studies show good viability with this method, a slower cooling rate is generally preferred.[6][7][10]

  • Long-Term Storage:

    • Transfer the frozen vials to a long-term storage location at -80°C.

Protocol 2: Viability Assessment by Colony Forming Unit (CFU) Counting
  • Thawing:

    • Rapidly thaw a frozen vial in a 37°C water bath until just thawed.

  • Serial Dilutions:

    • Perform 10-fold serial dilutions of the thawed cell suspension in a suitable sterile diluent (e.g., PBS with 0.05% Tween 80).

  • Plating:

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar (B569324) plates in triplicate.

  • Incubation:

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible and countable.

  • Counting and Calculation:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL of the original thawed suspension using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Visualizations

Experimental_Workflow_Cryopreservation cluster_prep Preparation cluster_freeze Freezing cluster_storage Storage & Thawing cluster_analysis Analysis culture 1. Grow Mtb Culture (Mid-log phase) harvest 2. Harvest Cells (Centrifugation) culture->harvest resuspend 3. Resuspend in Cryoprotectant Medium harvest->resuspend aliquot 4. Aliquot into Cryovials resuspend->aliquot slow_cool 5. Slow Cooling (~1°C/min) aliquot->slow_cool storage 6. Store at -80°C slow_cool->storage thaw 7. Rapid Thaw at 37°C storage->thaw viability 8. Assess Viability (e.g., CFU counting) thaw->viability

Caption: Workflow for the cryopreservation and viability testing of M. tuberculosis.

Troubleshooting_Low_Viability issue Issue: Low/No Viability Post-Thaw cause1 Rapid Cooling Rate issue->cause1 cause2 Improper Cryoprotectant issue->cause2 cause3 Suboptimal Storage Temp issue->cause3 cause4 Repeated Freeze-Thaw issue->cause4 solution1 Use Controlled-Rate Freezer or Freezing Container cause1->solution1 Solution solution2 Use Optimal [Glycerol] (e.g., 20%) cause2->solution2 Solution solution3 Store at -80°C cause3->solution3 Solution solution4 Prepare Single-Use Aliquots cause4->solution4 Solution

Caption: Troubleshooting logic for low viability of M. tuberculosis after thawing.

Mtb_Dormancy_Pathway stress Storage Stress (e.g., Carbon Starvation) sigB sigB stress->sigB activates relA relA stress->relA activates omamC omamC stress->omamC activates survival Enhanced Survival in Dormancy sigB->survival relA->survival lipid_metabolism Lipid Metabolism & Storage omamC->lipid_metabolism regulates lipid_metabolism->survival

References

Technical Support Center: Modifying Mycobacterium Tuberculosis-IN-5 for Enhanced Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of Mycobacterium tuberculosis (M.tb) and the investigational compound IN-5 (a hypothetical isonicotinic acid hydrazide derivative) to improve its penetration across the blood-brain barrier (BBB) for the treatment of tuberculous meningitis.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in treating central nervous system tuberculosis (CNS-TB)?

The principal challenge is the blood-brain barrier (BBB), a highly selective interface that protects the brain from pathogens and toxins.[1] This barrier significantly restricts the entry of most anti-TB drugs into the central nervous system, making it difficult to achieve therapeutic concentrations at the site of infection.[2][3][4][5]

2. What are the ideal physicochemical properties for a drug to cross the BBB?

Optimal BBB penetration is generally observed for lipophilic (fat-soluble) drugs with a low molecular weight (under 400 g/mol ) that form fewer than eight hydrogen bonds.[1] While some small hydrophilic molecules like isoniazid (B1672263) can cross the BBB, many other anti-TB drugs have poor penetration.[1]

3. What is IN-5 and how is it related to isoniazid?

For the purpose of this guide, IN-5 is a hypothetical, novel derivative of isonicotinic acid hydrazide (isoniazid or INH). It is being investigated for improved efficacy against M. tuberculosis and enhanced ability to cross the blood-brain barrier. Isoniazid itself has good penetration into the cerebrospinal fluid (CSF).[1]

4. What are the main strategies to improve the BBB penetration of anti-TB drugs like IN-5?

There are several strategies being explored:

  • Invasive Approaches: Direct injection into the brain parenchyma or disruption of the BBB using agents like mannitol.[1]

  • Chemical Modifications (Prodrugs): Modifying the drug's structure to increase its lipophilicity, thereby enhancing its ability to diffuse across the BBB.[1]

  • Nanoparticle-Based Delivery: Encapsulating drugs in nanoparticles, such as chitosan (B1678972) nano-aggregates, can facilitate transport across the BBB.[2][3][4][6] Nose-to-brain delivery using such nanoparticles is a promising non-invasive approach.[5][7]

  • Targeted Delivery: Conjugating the drug to molecules that bind to specific receptors on the BBB can promote receptor-mediated transcytosis.[8]

5. What genetic modifications can be made to M. tuberculosis for experimental purposes in this context?

Researchers can use genetic tools to study genes involved in drug resistance or bacterial survival within the CNS. Common techniques include:

  • Gene Knockout/Knockdown: Using systems like CRISPR interference (CRISPRi) to inactivate or reduce the expression of specific genes to understand their function.[9][10]

  • Overexpression: Introducing plasmids to increase the expression of certain genes.

  • Reporter Gene Insertion: Inserting genes for fluorescent or luminescent proteins to track the bacteria in vitro and in vivo.[11]

Troubleshooting Guides

Problem 1: Low Permeability of IN-5 in In Vitro BBB Model

You are observing low permeability of your modified isoniazid derivative, IN-5, across your in vitro BBB model (e.g., a Transwell assay with brain endothelial cells).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Lipophilicity of IN-5 Further modify the chemical structure of IN-5 to increase its lipophilicity. Consider adding lipophilic functional groups.
Active Efflux by Transporters Your BBB model may be expressing efflux pumps (like P-glycoprotein) that are actively removing IN-5. Co-administer a known efflux pump inhibitor to see if permeability increases.[8]
In vitro Model Integrity Issues The integrity of your BBB model may be compromised. Verify the tightness of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER).[12]
Inaccurate Quantification Method The assay used to measure IN-5 concentration on the other side of the barrier may not be sensitive enough. Validate your analytical method (e.g., HPLC, LC-MS/MS).
Problem 2: Instability of Genetically Modified M. tuberculosis Strain

Your genetically modified M. tuberculosis strain (e.g., expressing a reporter gene) is losing the desired phenotype over time in culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Plasmid Instability If the modification is on a plasmid, ensure continuous antibiotic selection in your culture medium to maintain the plasmid.
Genomic Reversion If a gene was knocked out, spontaneous mutations could be restoring its function. Re-sequence the target gene to confirm the modification is still present.
Toxicity of the Introduced Gene The expressed protein (e.g., a fluorescent protein) might be toxic to M. tuberculosis, leading to the selection of non-expressing bacteria. Try using a promoter with lower constitutive expression or an inducible promoter.[10]
Contamination Your culture may be contaminated with wild-type M. tuberculosis or another microorganism. Perform a purity check using Ziehl-Neelsen staining and culture on selective media.
Problem 3: Inconsistent Results in Preclinical Efficacy Studies

You are getting variable results in your animal model (e.g., a rabbit model of tuberculous meningitis) when testing the efficacy of IN-5.[13][14]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure the route and method of drug administration are consistent across all animals. For nanoparticle formulations, ensure they are properly resuspended before each administration.
Variability in Infection Model The bacterial load used to infect the animals may be inconsistent. Standardize your inoculum preparation and infection procedure.
Pharmacokinetic Variability There may be significant animal-to-animal variation in how IN-5 is absorbed, distributed, metabolized, and excreted. Conduct pharmacokinetic studies to understand the drug's profile in your animal model.[15]
Pathological Differences The disease progression and lesion formation can vary between animals, affecting drug penetration. Ensure your experimental groups are large enough to account for this biological variability.[15]

Data Presentation

Table 1: Comparison of BBB Penetration Strategies for Anti-TB Drugs

Strategy Mechanism Advantages Disadvantages Reported Efficacy Improvement
Chemical Modification (Prodrug) Increases lipophilicity for passive diffusion.[1]Non-invasive, potentially high brain concentration.May alter drug efficacy; requires extensive chemical synthesis and testing.Varies depending on the modification.
Chitosan Nano-aggregates (Nasal) Bypasses the BBB via olfactory and trigeminal nerve pathways.[2][3][4]Non-invasive, direct brain delivery, biodegradable carrier.[5][7]Requires specialized formulation; long-term effects need study.Up to 1,000-fold reduction in brain bacterial load in mice.[2]
BBB Disruption (Mannitol) Osmotically opens tight junctions between endothelial cells.[1]Allows entry of various drugs.Invasive, transient, risk of neurotoxicity.Dependent on the timing of drug administration.
Receptor-Mediated Transcytosis Drug is conjugated to a ligand that binds to a BBB receptor.[8]Highly specific targeting.Complex to design; potential for receptor saturation.Varies based on the receptor and ligand.

Experimental Protocols

Protocol 1: Assessing IN-5 Permeability using an In Vitro Transwell BBB Model

This protocol outlines the steps to measure the permeability of IN-5 across a monolayer of brain microvascular endothelial cells (BMECs).

  • Cell Culture: Culture human or rat BMECs on the porous membrane of a Transwell insert until a confluent monolayer is formed. Co-culture with astrocytes on the bottom of the well can improve barrier tightness.[12]

  • Barrier Integrity Check: Measure the TEER across the cell monolayer using a voltohmmeter. A high TEER value indicates a tight barrier.

  • Permeability Assay:

    • Add IN-5 at a known concentration to the apical (upper) chamber of the Transwell insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a small sample from the basolateral (lower) chamber.

    • Replace the sampled volume with fresh culture medium.

  • Quantification: Analyze the concentration of IN-5 in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of IN-5 appearance in the basolateral chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of IN-5 in the apical chamber.

Protocol 2: CRISPRi-mediated Gene Knockdown in M. tuberculosis

This protocol provides a general workflow for reducing the expression of a target gene in M. tuberculosis using CRISPR interference.[10]

  • Design single-guide RNA (sgRNA): Design a short sgRNA sequence that is complementary to a region near the promoter of your target gene.

  • Construct CRISPRi Plasmid: Clone the designed sgRNA sequence into a mycobacterial expression vector that also contains the gene for a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter (e.g., tetracycline-inducible).

  • Transform M. tuberculosis: Electroporate the constructed plasmid into your M. tuberculosis strain.

  • Select Transformants: Plate the transformed bacteria on selective agar (B569324) containing the appropriate antibiotic.

  • Induce Gene Knockdown:

    • Grow the transformed M. tuberculosis in liquid culture.

    • Induce the expression of dCas9 and the sgRNA by adding the inducer (e.g., anhydrotetracycline) to the culture medium.

  • Verify Knockdown:

    • qRT-PCR: Extract RNA from induced and uninduced cultures and perform quantitative reverse transcription PCR to measure the mRNA levels of the target gene.

    • Western Blot: If an antibody is available, perform a Western blot to confirm a reduction in the protein level of the target gene.[10]

    • Phenotypic Analysis: Assess the effect of the gene knockdown on the phenotype of interest (e.g., drug susceptibility, growth rate).

Visualizations

Experimental_Workflow cluster_modification IN-5 & M.tb Modification cluster_invitro In Vitro Testing cluster_invivo In Vivo Preclinical Testing IN5_Synth IN-5 Synthesis & Chemical Modification MIC_Test MIC Testing vs. Modified M.tb IN5_Synth->MIC_Test BBB_Model In Vitro BBB Model (Transwell Assay) IN5_Synth->BBB_Model Mtb_Mod M.tb Genetic Modification (CRISPRi) Mtb_Mod->MIC_Test Animal_Model TBM Animal Model (e.g., Rabbit) MIC_Test->Animal_Model Permeability Permeability Assessment (Papp) BBB_Model->Permeability Permeability->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Evaluation (Bacterial Load) PK_PD->Efficacy

Caption: Workflow for developing and testing IN-5 and modified M.tb.

BBB_Penetration_Strategies cluster_drug Anti-TB Drug (IN-5) cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug IN-5 in Bloodstream Prodrug Prodrug (Increased Lipophilicity) Drug->Prodrug Nano Nanoparticle (Nose-to-Brain) Drug->Nano RMT Receptor-Mediated Transcytosis Drug->RMT BBB Endothelial Cells (Tight Junctions) Brain Infection Site (M.tb) BBB->Brain Prodrug->BBB Passive Diffusion Nano->Brain Bypass BBB RMT->BBB Active Transport

Caption: Strategies to enhance drug penetration across the BBB.

References

Addressing metabolic instability of Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MTB-IN-5

Welcome to the technical support center for MTB-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the metabolic instability of this novel anti-tubercular agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MTB-IN-5?

A1: MTB-IN-5 is a potent inhibitor of a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, which is essential for the bacterium's survival and pathogenesis. Its specific target and binding kinetics are detailed in the product datasheet.

Q2: What is meant by the "metabolic instability" of MTB-IN-5?

A2: Metabolic instability refers to the susceptibility of MTB-IN-5 to be chemically altered or broken down by metabolic enzymes, primarily in the liver. This can lead to rapid clearance from the body, reducing its therapeutic efficacy.

Q3: What are the common metabolic pathways responsible for the degradation of compounds like MTB-IN-5?

A3: The most common metabolic pathways are Phase I (oxidation, reduction, hydrolysis) reactions, often mediated by cytochrome P450 (CYP) enzymes, and Phase II (conjugation) reactions, where molecules are made more water-soluble for excretion.

Q4: How can I improve the in vitro stability of MTB-IN-5 in my assays?

A4: Consider using enzyme inhibitors (e.g., a broad-spectrum CYP inhibitor) in your in vitro systems if you need to study the direct effect of the compound without metabolic interference. Additionally, ensure the quality and proper storage of your liver microsome or S9 fractions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with MTB-IN-5.

Issue Possible Cause Recommended Solution
High variability in microsomal stability assay results. Inconsistent thawing and handling of microsomes. Pipetting errors. Instability of the compound in the assay buffer.1. Thaw microsomes on ice and use them immediately. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Check the solubility and stability of MTB-IN-5 in the assay buffer at 37°C.
Very rapid degradation of MTB-IN-5 in liver microsomes (t½ < 5 min). The compound is a high-clearance compound, likely a substrate for major CYP enzymes.1. Perform CYP reaction phenotyping to identify the specific enzymes involved. 2. Consider co-incubation with specific CYP inhibitors to confirm. 3. This information can guide medicinal chemistry efforts to modify the molecule and block the site of metabolism.
Poor correlation between in vitro stability and in vivo pharmacokinetic data. Other clearance mechanisms are involved (e.g., renal clearance, transporter-mediated clearance). Poor absorption or high first-pass metabolism.1. Investigate plasma protein binding and blood-to-plasma ratio. 2. Conduct Caco-2 permeability assays to assess absorption. 3. Consider performing in vivo studies with a route of administration that bypasses the liver (e.g., intravenous) to assess systemic clearance.
MTB-IN-5 shows instability in plasma. Degradation by plasma esterases or other enzymes. Chemical instability at physiological pH.1. Perform a plasma stability assay using plasma from different species. 2. Use heat-inactivated plasma as a control to differentiate enzymatic from chemical degradation. 3. Analyze the structure of MTB-IN-5 for ester functional groups that are prone to hydrolysis.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes.

Materials:

  • MTB-IN-5 stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of MTB-IN-5 (e.g., 1 µM) in phosphate buffer. Pre-warm the microsomal solution and NADPH regenerating system to 37°C.

  • Incubation: In a 96-well plate, combine the buffer, microsomes, and MTB-IN-5.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of MTB-IN-5.

  • Data Analysis: Plot the natural logarithm of the percentage of MTB-IN-5 remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare MTB-IN-5 Working Solution (1 µM) mix Combine MTB-IN-5, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes and NADPH System prep_microsomes->mix start_reaction Initiate with NADPH mix->start_reaction quench Quench Reaction at Time Points (0-60 min) start_reaction->quench Sampling analyze LC-MS/MS Analysis quench->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

signaling_pathway cluster_mtb Mycobacterium tuberculosis precursor Acetyl-CoA enzyme Target Enzyme (Fatty Acid Synthesis) precursor->enzyme product Mycolic Acids enzyme->product cell_wall Cell Wall Integrity product->cell_wall inhibitor MTB-IN-5 inhibitor->enzyme Inhibition troubleshooting_logic start High In Vitro Clearance Observed for MTB-IN-5 q1 Is clearance NADPH-dependent? start->q1 a1_yes Likely CYP-mediated metabolism q1->a1_yes Yes a1_no Consider other enzymes (e.g., UGTs, esterases) q1->a1_no No q2 Does a pan-CYP inhibitor (e.g., 1-ABT) reduce clearance? a1_yes->q2 a2_yes Confirms CYP involvement. Proceed to reaction phenotyping. q2->a2_yes Yes a2_no Re-evaluate assay conditions or consider non-enzymatic degradation. q2->a2_no No

Technical Support Center: In Vitro Testing of Compound IN-5 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of in vitro culture conditions for testing the efficacy of novel compounds, exemplified by "IN-5," against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the in vitro culture and drug susceptibility testing of M. tuberculosis.

1. Culture Growth Issues

  • Question: My M. tuberculosis culture is growing very slowly or not at all. What are the possible causes and solutions?

    • Answer: Slow growth is a known characteristic of M. tuberculosis. The doubling time for the H37Rv strain is approximately 18 to 24 hours.[1] However, significantly slower growth or no growth could be due to several factors:

      • Improper Media: Ensure you are using appropriate media such as Middlebrook 7H9 (liquid) supplemented with OADC, or solid media like Middlebrook 7H10, 7H11, or Löwenstein-Jensen (LJ).[2][3] The choice of media can influence growth rates.[4]

      • Suboptimal Incubation Conditions: M. tuberculosis requires a humidified incubator at 37°C with 5-10% CO2.[3][5] Ensure these conditions are stable.

      • Low Inoculum Size: A very small starting inoculum can lead to a long lag phase. Ensure you are using an appropriate starting concentration of bacteria.

      • Loss of Viability: The bacterial stock may have lost viability due to improper storage or handling. It is recommended to use fresh, actively growing cultures for experiments.

  • Question: My liquid M. tuberculosis culture is clumping. How can I prevent this and obtain a single-cell suspension?

    • Answer: Clumping is a common issue when growing M. tuberculosis in liquid media.[6] To minimize clumping:

      • Use Detergents: Add Tween 80 (typically at 0.05%) to your liquid culture medium to help disperse the bacteria.[7]

      • Agitation: Grow cultures with gentle shaking or agitation.

      • Disaggregation: To prepare a single-cell suspension, vortex the culture with glass beads for short pulses and then let the larger clumps settle.[8] Use the upper portion of the suspension for your experiments.[8]

  • Question: My cultures are frequently contaminated. What are the best practices to avoid contamination?

    • Answer: Contamination is a significant issue, especially given the long incubation times required for M. tuberculosis.[3]

      • Aseptic Technique: Strictly adhere to aseptic techniques and work in a certified biosafety cabinet.

      • Selective Media: For solid cultures, use selective media like Löwenstein-Jensen, which contains malachite green to inhibit the growth of many contaminating organisms.[3][9]

      • Decontamination of Clinical Samples: If working with clinical specimens, a decontamination step using methods like the N-Acetyl-L-cysteine-sodium hydroxide (B78521) (NALC-NaOH) method is crucial.[10]

      • Quality Control: Regularly monitor your incubator and other equipment for potential sources of contamination. Acceptable contamination rates are generally 3-5% for solid media and 5-8% for liquid media.[3]

2. Drug Susceptibility Testing (DST) Issues

  • Question: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for my compound (IN-5). What could be the reason?

    • Answer: Inconsistent MIC values can arise from several experimental variables:

      • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum for each experiment.

      • Compound Stability: Verify the stability of IN-5 in the culture medium over the long incubation period. The compound may degrade, leading to variable results.

      • Assay Method: Different DST methods (e.g., broth microdilution, agar (B569324) proportion) can yield slightly different results.[11] Consistency in the chosen method is key.

      • Clumping: Bacterial clumps can shield some cells from the compound, leading to artificially high MIC values. Ensure a single-cell suspension is used.[6]

  • Question: How do I determine if my compound IN-5 is bactericidal or bacteriostatic?

    • Answer: To distinguish between bactericidal and bacteriostatic activity, you can determine the Minimum Bactericidal Concentration (MBC). After determining the MIC, an aliquot from the wells showing no visible growth is plated on drug-free solid media. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial viability (CFU count) compared to the initial inoculum. The use of autoluminescent M. tuberculosis strains can also facilitate rapid determination of bactericidal activity.[12]

3. Data Interpretation

  • Question: My compound IN-5 shows good activity against replicating M. tuberculosis, but how can I test its efficacy against non-replicating or intracellular bacteria?

    • Answer: It is crucial to test compounds against M. tuberculosis in different physiological states.

      • Non-Replicating Models: Various in vitro models can induce a non-replicating persistent state, such as nutrient starvation, oxygen depletion (hypoxia), or exposure to nitric oxide.[13]

      • Intracellular Models: You can assess the activity of IN-5 against M. tuberculosis within macrophages.[14] This involves infecting a macrophage cell line (e.g., RAW 264.7 or J774) or primary human macrophages with M. tuberculosis and then treating the infected cells with your compound.[15][16]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the in vitro culture and testing of M. tuberculosis.

Table 1: Common Media for M. tuberculosis Culture

Media TypeBaseKey ComponentsTypical UseTime to Detection (Solid Media)
Middlebrook 7H9 Agar (liquid)OADC supplement, glycerol, Tween 80Broth culture, growth kinetics, MIC testingN/A
Middlebrook 7H10/7H11 Agar (solid)OADC supplement, glycerolSolid culture, colony morphology, CFU counting3-4 weeks[5]
Löwenstein-Jensen (LJ) Egg-based (solid)Malachite green, glycerol, asparaginePrimary isolation from clinical samples, DST3-6 weeks[9]

Table 2: Standard Incubation Conditions and Growth Parameters

ParameterConditionNotes
Temperature 37°CStandard for pathogenic mycobacteria.
Atmosphere 5-10% CO2, humidifiedRequired for initial growth on solid media.[5]
Doubling Time (H37Rv) ~18-24 hoursIn optimal liquid culture conditions.[1]
Time to Visible Colonies (Solid) 3-8 weeksDependent on media and inoculum size.[9]
Time to Detection (Liquid) ~14 daysIn automated systems like MGIT.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of M. tuberculosis Inoculum for Drug Susceptibility Testing

  • Culture Preparation: Inoculate M. tuberculosis (e.g., H37Rv strain) into 10 mL of Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.[7]

  • Incubation: Incubate at 37°C with gentle agitation until the culture reaches mid-log phase (typically an OD600 of 0.4-0.6).

  • Dispersion: To break up clumps, transfer the culture to a sterile tube containing a few sterile glass beads and vortex for 30-60 seconds.

  • Settling: Allow the tube to stand for 10-15 minutes to let larger clumps settle.

  • Standardization: Carefully transfer the upper portion of the suspension to a new tube and adjust the optical density (OD) with fresh medium to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Final Dilution: Further dilute the standardized suspension to achieve the desired final inoculum concentration for your assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

  • Compound Preparation: Prepare a stock solution of IN-5 in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized M. tuberculosis inoculum (prepared as in Protocol 1) to each well, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of IN-5 that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin (B115843).[6]

Visualizations

Experimental_Workflow_MIC_Determination Workflow for MIC Determination of IN-5 cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading start Start: M. tuberculosis Culture culture Grow to Mid-Log Phase (OD600 0.4-0.6) start->culture disperse Disperse Clumps (Vortex with beads) culture->disperse standardize Standardize Inoculum (0.5 McFarland) disperse->standardize inoculate Inoculate Plate with Standardized M. tuberculosis standardize->inoculate compound_prep Prepare Serial Dilutions of IN-5 in 96-well plate compound_prep->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C (7-14 days) controls->incubate read Read Results (Visual or Resazurin Assay) incubate->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of IN-5.

Troubleshooting_Logic_Tree Troubleshooting Inconsistent MIC Results cluster_inoculum Inoculum Issues cluster_compound Compound Issues cluster_assay Assay Conditions start Inconsistent MIC Results check_density Verify Inoculum Density (OD, McFarland) start->check_density Possible Cause check_clumps Assess for Clumping (Microscopy) start->check_clumps Possible Cause check_stability Check Compound Stability in Media start->check_stability Possible Cause check_solubility Verify Compound Solubility start->check_solubility Possible Cause check_incubation Confirm Incubation (Temp, CO2, Time) start->check_incubation Possible Cause check_media Verify Media Quality (QC records) start->check_media Possible Cause solution_inoculum Solution: Standardize inoculum prep; use single-cell suspension. check_density->solution_inoculum check_clumps->solution_inoculum solution_compound Solution: Test stability over time; use appropriate solvent. check_stability->solution_compound check_solubility->solution_compound solution_assay Solution: Calibrate equipment; use fresh, QC-tested media. check_incubation->solution_assay check_media->solution_assay

Caption: Logic diagram for troubleshooting inconsistent MIC results.

References

Technical Support Center: Optimizing Combination Therapies Involving 5-Nitrothiophenes for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Mycobacterium Tuberculosis-IN-5" could not be definitively identified in the available scientific literature. This technical support center focuses on the broader class of 5-nitrothiophene compounds , which have shown activity against Mycobacterium tuberculosis and may be related to the user's query. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis?

A1: 5-Nitrothiophenes are prodrugs that require activation within the mycobacterial cell. They are activated by a deazaflavin (F420)-dependent nitroreductase enzyme, Ddn.[1][2] This activation process leads to the release of nitric oxide (NO), which is a reactive nitrogen species that has bactericidal effects against both replicating and non-replicating M. tuberculosis.[1][2] This mechanism is similar to that of nitroimidazole drugs like pretomanid (B1679085) (PA-824).[1][2]

Q2: What are the known mechanisms of resistance to 5-nitrothiophenes?

A2: Resistance to 5-nitrothiophenes in M. tuberculosis is primarily associated with mutations that affect the F420 cofactor biosynthetic pathway.[1][2] Loss of proper F420 production renders the Ddn enzyme unable to activate the 5-nitrothiophene prodrug, leading to drug resistance.[1] Mutants resistant to 5-nitrothiophenes have been found to be cross-resistant to the nitroimidazole PA-824.[1][2]

Q3: What are the potential adverse effects associated with 5-nitrothiophene-based therapies?

A3: Specific adverse effects for 5-nitrothiophenes in the context of tuberculosis treatment are not well-documented in the provided search results. However, nitroaromatic compounds, in general, can be associated with toxicities. Some studies on different nitrothiophene derivatives have indicated potential for cytotoxicity and, in some cases, carcinogenicity in animal models. It is crucial to conduct thorough preclinical toxicity studies for any new 5-nitrothiophene candidate. General adverse effects of anti-tuberculosis drugs can be severe and include hepatotoxicity, gastrointestinal problems, rash, and fever.[3][4][5][6][7]

Q4: Are there any known synergistic drug combinations with 5-nitrothiophenes for treating tuberculosis?

A4: The provided search results do not specify established synergistic combinations of 5-nitrothiophenes with other anti-tuberculosis drugs. However, the shared mechanism of action and cross-resistance with nitroimidazoles suggest that combination strategies would be essential to enhance efficacy and prevent resistance. General principles of TB combination therapy aim to use drugs with different mechanisms of action to target various metabolic states of the bacteria.

Troubleshooting Guides

Issue 1: High levels of in vitro cytotoxicity observed with a 5-nitrothiophene compound.

Possible Cause Troubleshooting Step
Off-target effects of the compound.1. Perform counter-screening against a panel of human cell lines to determine selectivity. 2. Modify the chemical structure to improve the therapeutic index.
High compound concentration.1. Determine the IC50 (inhibitory concentration 50%) on mammalian cells and compare it to the MIC (minimum inhibitory concentration) against M. tuberculosis. 2. Optimize the dosing in subsequent experiments to a non-toxic range.
Non-specific activation.Investigate if host cell nitroreductases can activate the compound, leading to toxicity.

Issue 2: Lack of efficacy of a 5-nitrothiophene compound in a murine model of tuberculosis.

Possible Cause Troubleshooting Step
Poor pharmacokinetic properties (e.g., high clearance).1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. One study noted that a 5-nitrothiophene compound had high intrinsic clearance, which could be a hurdle for in vivo efficacy.[2] 3. Consider co-administration with a pharmacokinetic enhancer or chemical modification to improve stability.
Inadequate drug exposure at the site of infection.1. Measure compound concentration in lung tissue and within granulomas. 2. Evaluate different drug delivery systems to target the lungs.
Emergence of resistance.1. Isolate M. tuberculosis from treated animals and perform susceptibility testing. 2. Sequence genes associated with the F420 pathway to identify potential resistance mutations.

Quantitative Data Summary

Note: Specific quantitative data for combination therapies involving 5-nitrothiophenes against M. tuberculosis were not available in the search results. The following table is a template that researchers can use to summarize their experimental data.

Table 1: In Vitro Synergy of a 5-Nitrothiophene Compound with Standard Anti-TB Drugs

Drug Combination MIC of 5-Nitrothiophene Alone (µg/mL) MIC of Partner Drug Alone (µg/mL) MIC of 5-Nitrothiophene in Combination (µg/mL) MIC of Partner Drug in Combination (µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
5-Nitrothiophene + Isoniazid
5-Nitrothiophene + Rifampicin
5-Nitrothiophene + Ethambutol
5-Nitrothiophene + Pyrazinamide

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Additive/Indifference; FICI > 4: Antagonism.

Experimental Protocols

Protocol 1: Checkerboard Assay for In Vitro Synergy Testing

This protocol is a standard method for assessing the interaction between two antimicrobial agents.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • 5-nitrothiophene compound stock solution

  • Partner anti-TB drug stock solution

  • Resazurin (B115843) solution (for viability assessment)

Procedure:

  • Prepare serial two-fold dilutions of the 5-nitrothiophene compound along the x-axis of the 96-well plate.

  • Prepare serial two-fold dilutions of the partner drug along the y-axis of the plate.

  • Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a drug-free control.

  • Prepare an inoculum of M. tuberculosis H37Rv at a standardized density (e.g., McFarland 0.5 standard, diluted to a final concentration of ~5 x 10^5 CFU/mL in each well).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plates at 37°C for 7-10 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the drug(s) that prevents the color change.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizations

Signaling Pathway: Activation of 5-Nitrothiophenes and Mechanism of Action

Activation_Pathway cluster_extracellular Extracellular cluster_bacterium Mycobacterium tuberculosis 5-NT_prodrug 5-Nitrothiophene (Prodrug) 5-NT_inside 5-Nitrothiophene 5-NT_prodrug->5-NT_inside Diffusion Activated_drug Activated Drug (Radical Species) 5-NT_inside->Activated_drug Reduction Ddn Ddn (F420-dependent nitroreductase) F420_ox Oxidized F420 Ddn->F420_ox Ddn->Activated_drug F420_red Reduced F420 F420_red->Ddn NO Nitric Oxide (NO) Activated_drug->NO Bactericidal_effects Bactericidal Effects (DNA damage, etc.) NO->Bactericidal_effects

Caption: Activation pathway of 5-nitrothiophene prodrugs in M. tuberculosis.

Experimental Workflow: In Vitro Synergy Assessment

Synergy_Workflow Start Start: Select 5-NT and Partner Anti-TB Drugs Prepare_Stocks Prepare Drug Stock Solutions Start->Prepare_Stocks MIC_determination Determine MIC of Individual Drugs Prepare_Stocks->MIC_determination Checkerboard_setup Set up Checkerboard Assay (96-well plate) MIC_determination->Checkerboard_setup Inoculation Inoculate with M. tuberculosis Checkerboard_setup->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Readout Add Resazurin and Read Results Incubation->Readout FICI_calculation Calculate FICI Readout->FICI_calculation Interpretation Interpret Results (Synergy, Additivity, Antagonism) FICI_calculation->Interpretation

References

Validation & Comparative

Comparative Efficacy Analysis: Mycobacterium Tuberculosis-IN-5 Analogue vs. First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a representative 5-nitrothiophene compound, analogous to "Mycobacterium Tuberculosis-IN-5," against the standard first-line drugs for tuberculosis (TB): isoniazid (B1672263), rifampicin, pyrazinamide (B1679903), and ethambutol. This document synthesizes available in vitro data, mechanisms of action, and experimental methodologies to offer a framework for evaluating novel anti-tubercular candidates.

Executive Summary

In Vitro Efficacy: A Comparative Snapshot

The in vitro potency of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a drug that prevents visible growth of a microorganism. Below is a comparison of the reported MIC values for the 5-nitrothiophene analogue and first-line TB drugs against the reference M. tuberculosis strain H37Rv.

DrugClassTarget PopulationMIC (µg/mL) against M. tuberculosis H37Rv
2-(3-methylpiperidin-1-yl)-5-nitrothiophene 5-NitrothiopheneReplicating & Non-replicating6.25[1]
Isoniazid Isonicotinic acid hydrazideReplicating0.02 - 1.0[2]
Rifampicin RifamycinReplicating & Persisters0.05 - 1.0[2]
Pyrazinamide PyrazinecarboxamideNon-replicating (acidic pH)20 (at pH 5.5)[3]
Ethambutol EthylenediamineReplicating0.5 - 2.0[2]

Note: MIC values for first-line drugs can exhibit variability based on the specific experimental conditions and media used.

In Vivo Efficacy: First-Line Drugs as a Benchmark

In vivo studies in animal models, typically mice, are crucial for evaluating a drug's efficacy in a complex biological system. Efficacy is often measured by the reduction in bacterial load (Colony Forming Units, CFU) in organs like the lungs and spleen after a defined treatment period. While specific in vivo data for 2-(3-methylpiperidin-1-yl)-5-nitrothiophene is not available in the reviewed literature, the following table summarizes representative data for first-line drugs in a murine model of chronic TB infection.

Drug/RegimenMouse ModelTreatment DurationMean Log10 CFU Reduction in Lungs (compared to untreated controls)
Isoniazid BALB/c mice4 weeks~1.0 - 2.0
Rifampicin BALB/c mice4 weeks~1.0 - 2.0
Rifampicin + Pyrazinamide (RZ) BALB/c mice8 weeks~3.0 - 4.0[4]
Rifampicin + Isoniazid + Pyrazinamide (RHZ) BALB/c mice8 weeks~4.0[4]

Note: The efficacy of pyrazinamide is most pronounced in combination regimens. Ethambutol's primary role is to prevent the emergence of resistance and it exhibits limited bactericidal activity on its own in mouse models.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is fundamental for drug development, including predicting potential resistance mechanisms and identifying synergistic drug combinations.

This compound Analogue (5-Nitrothiophene)

The 5-nitrothiophene compound is a prodrug that requires activation within the mycobacterial cell.

G 5-Nitrothiophene 5-Nitrothiophene Activation Activation 5-Nitrothiophene->Activation Enters M. tuberculosis Nitric Oxide (NO) Nitric Oxide (NO) Activation->Nitric Oxide (NO) Releases Ddn (F420-dependent nitroreductase) Ddn (F420-dependent nitroreductase) Ddn (F420-dependent nitroreductase)->Activation Catalyzes reduction Bacterial Cell Death Bacterial Cell Death Nitric Oxide (NO)->Bacterial Cell Death Induces non-specific damage

Mechanism of Action of 5-Nitrothiophene.

This mechanism, which leads to the production of reactive nitric oxide, is similar to that of the nitroimidazole class of anti-tubercular drugs, such as pretomanid.[1][5] This pathway is effective against both actively growing and dormant, non-replicating bacteria.[1]

First-Line TB Drugs

The first-line drugs target diverse and essential pathways in M. tuberculosis.

Isoniazid: This is also a prodrug that inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[6][7][8][9]

G Isoniazid (INH) Isoniazid (INH) KatG (Catalase-peroxidase) KatG (Catalase-peroxidase) Isoniazid (INH)->KatG (Catalase-peroxidase) Enters M. tuberculosis Activated INH Activated INH KatG (Catalase-peroxidase)->Activated INH Activates InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Activated INH->InhA (Enoyl-ACP reductase) Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP reductase)->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Disruption

Mechanism of Action of Isoniazid.

Rifampicin: This drug directly targets and inhibits the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[10][11][12][13][14]

G Rifampicin Rifampicin DNA-dependent RNA Polymerase (β-subunit) DNA-dependent RNA Polymerase (β-subunit) Rifampicin->DNA-dependent RNA Polymerase (β-subunit) Binds to Transcription (RNA Synthesis) Transcription (RNA Synthesis) DNA-dependent RNA Polymerase (β-subunit)->Transcription (RNA Synthesis) Inhibits Protein Synthesis Protein Synthesis Transcription (RNA Synthesis)->Protein Synthesis Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death

Mechanism of Action of Rifampicin.

Pyrazinamide: Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid, which is effective against non-replicating persisters in acidic environments. It is thought to disrupt membrane transport and energy production.[3][15][16][17][18]

G Pyrazinamide (PZA) Pyrazinamide (PZA) pncA (Pyrazinamidase) pncA (Pyrazinamidase) Pyrazinamide (PZA)->pncA (Pyrazinamidase) Enters M. tuberculosis Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) pncA (Pyrazinamidase)->Pyrazinoic Acid (POA) Converts (in acidic pH) Membrane Transport & Energy Production Membrane Transport & Energy Production Pyrazinoic Acid (POA)->Membrane Transport & Energy Production Disrupts Bacterial Cell Death Bacterial Cell Death Membrane Transport & Energy Production->Bacterial Cell Death

Mechanism of Action of Pyrazinamide.

Ethambutol: This bacteriostatic agent inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][19][]

G Ethambutol (EMB) Ethambutol (EMB) Arabinosyl Transferases (EmbA/B/C) Arabinosyl Transferases (EmbA/B/C) Ethambutol (EMB)->Arabinosyl Transferases (EmbA/B/C) Inhibits Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinosyl Transferases (EmbA/B/C)->Arabinogalactan Synthesis Cell Wall Assembly Cell Wall Assembly Arabinogalactan Synthesis->Cell Wall Assembly Disrupts Inhibition of Growth Inhibition of Growth Cell Wall Assembly->Inhibition of Growth

Mechanism of Action of Ethambutol.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anti-tubercular agents.

In Vitro Susceptibility Testing: MIC Determination

A common method for determining the MIC is the broth microdilution method.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution Prepare 2-fold serial dilutions of test compound in 96-well plate Inoculation Inoculate each well with bacterial suspension Serial Dilution->Inoculation Bacterial Inoculum Prepare standardized inoculum of M. tuberculosis H37Rv Bacterial Inoculum->Inoculation Incubation Incubate plates at 37°C for 7-14 days Inoculation->Incubation Visual Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual Inspection MIC Determination MIC is the lowest concentration with no visible growth Visual Inspection->MIC Determination

Workflow for MIC Determination.
In Vivo Efficacy Testing: Murine Model of Chronic TB

The mouse model of chronic tuberculosis is a standard for evaluating the in vivo bactericidal and sterilizing activity of drug candidates.

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Aerosol Infection Infect BALB/c mice with a low dose of M. tuberculosis via aerosol Chronic Infection Allow infection to establish for 4-6 weeks Aerosol Infection->Chronic Infection Drug Administration Administer test compounds and control drugs daily or as per regimen Chronic Infection->Drug Administration Treatment Period Treat for a defined period (e.g., 4 or 8 weeks) Drug Administration->Treatment Period Organ Harvest Harvest lungs and spleens at specified time points Treatment Period->Organ Harvest CFU Enumeration Homogenize organs and plate serial dilutions to determine bacterial load (CFU) Organ Harvest->CFU Enumeration

Workflow for In Vivo Efficacy Testing.

Conclusion and Future Directions

The 5-nitrothiophene analogue, represented by 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, exhibits promising in vitro activity against M. tuberculosis, including non-replicating forms, through a distinct nitric oxide-mediated mechanism. This positions it as a valuable scaffold for further development. However, the current lack of in vivo efficacy data is a major hurdle in directly comparing its potential to the established first-line TB drugs. One study noted that this class of compounds can have high intrinsic clearance, which may pose a challenge for achieving therapeutic concentrations in vivo.[1]

Future research should prioritize:

  • In vivo efficacy studies of lead 5-nitrothiophene candidates in a validated murine model of tuberculosis to determine their bactericidal and sterilizing activity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties and to optimize dosing regimens.

  • Head-to-head comparative studies with first-line drugs in both in vitro and in vivo models to provide a direct assessment of relative efficacy.

By addressing these research gaps, the true potential of the 5-nitrothiophene class as a novel anti-tubercular therapy can be elucidated.

References

Validating the Target of Novel Anti-Tubercular Agents: A Comparative Guide to Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1][2][3] A critical step in the development of new anti-tubercular drugs is the identification and validation of their molecular targets. Genetic methods offer powerful tools for this purpose, providing direct evidence of a compound's mechanism of action and the essentiality of its target for bacterial survival.[4][5] This guide provides a comparative overview of key genetic strategies for validating the target of novel Mtb inhibitors, using a hypothetical inhibitor, MTB-IN-X, as a case study.

Comparative Analysis of Genetic Target Validation Methods

Several genetic approaches can be employed to validate the target of an anti-tubercular compound. The choice of method often depends on the available tools, the nature of the target, and the specific questions being addressed. Below is a comparison of common techniques:

Method Principle Advantages Disadvantages Relevant Mtb Examples
Whole-Genome Sequencing of Resistant Mutants Spontaneous resistant mutants are generated by exposing Mtb to the inhibitor. The genomes of these mutants are then sequenced to identify mutations in the putative target gene or related pathways.[6]- Unbiased approach to identify potential targets and resistance mechanisms.- Can reveal unexpected targets or mechanisms of action, such as drug efflux or activation.[6]- Directly links a gene to the compound's activity.- Resistance may arise from mutations outside the primary target (e.g., efflux pumps).- Can be time-consuming to generate and sequence multiple mutants.- Requires bioinformatics expertise for data analysis.AspS, Pks13, MmpL3, EccB3[6]
Gene Knockout/Deletion The gene encoding the putative target is deleted from the Mtb genome. The resulting mutant is then tested for its susceptibility to the inhibitor.- Provides definitive evidence of a gene's essentiality.[7]- Can confirm that the target is solely responsible for the compound's activity.- Not feasible for essential genes, as the knockout would be lethal.- Can be technically challenging and time-consuming in Mtb.-
Conditional Gene Knockdown (e.g., CRISPRi, Dual-Control Switch) The expression of the target gene is inducibly repressed. The effect of reduced target expression on bacterial viability and drug susceptibility is then assessed.- Allows for the study of essential genes.- The level of gene silencing can often be controlled.- Can mimic the effect of a drug by reducing the amount of target protein.[8]- May not achieve complete knockdown, potentially leading to ambiguous results.- Off-target effects of the knockdown system are possible.- Requires specialized genetic tools and expertise.NadE (using a dual-control switch)[8]
Target Overexpression The putative target gene is overexpressed in Mtb. If the compound's activity is reduced upon overexpression of the target, it suggests that the compound acts by inhibiting this target.- Relatively straightforward to implement.- Can provide strong evidence for a direct interaction between the compound and the target.- Lack of a phenotype does not exclude the gene as the target.- High levels of protein expression can sometimes be toxic to the cells.InhA (target of isoniazid)[9]

Featured Experimental Protocol: Validation of NadE as a Target Using a Dual-Control Genetic Switch

This protocol is based on a study that validated NAD synthetase (NadE) as an essential persistence target in Mtb.[8]

Objective: To demonstrate that depletion of NadE phenocopies the bactericidal activity of a hypothetical inhibitor targeting NadE.

Methodology:

  • Construction of the Conditional Knockdown Strain:

    • A dual-control (DUC) switch is integrated into the Mtb chromosome. This switch combines transcriptional repression and controlled proteolysis to silence the target gene (NadE) upon addition of an inducer (e.g., anhydrotetracycline).

  • In Vitro Growth and Depletion:

    • The Mtb NadE conditional knockdown strain is grown in standard mycobacterial growth medium (e.g., 7H9 broth).

    • The culture is divided into two: one with the inducer to deplete NadE and a control culture without the inducer.

    • Bacterial viability (colony-forming units, CFU/mL) is monitored over time in both cultures.

  • Non-Replicating Persistence Model:

    • The conditional knockdown strain is subjected to conditions that induce a non-replicating persistent state (e.g., hypoxia).

    • NadE is depleted by adding the inducer.

    • Survival of the persister cells is measured by determining CFU counts.

  • In Vivo Validation:

    • Mice are infected with the Mtb NadE conditional knockdown strain.

    • After establishing infection, a cohort of mice is treated with the inducer to deplete NadE in vivo.

    • The bacterial load in the lungs and spleen of treated and untreated mice is compared at different time points.

Expected Outcome: Depletion of NadE is expected to be bactericidal to Mtb under both replicating and non-replicating conditions, as well as during infection in mice, thus validating it as a drug target.[8]

Visualizing Genetic Target Validation Workflows and Pathways

To aid in the understanding of the processes involved in genetic target validation, the following diagrams illustrate a general experimental workflow and a relevant biochemical pathway.

G cluster_0 Phase 1: Hit Identification & Hypothesis Generation cluster_1 Phase 2: Genetic Validation Phenotypic Screen Phenotypic Screen Resistant Mutant Generation Resistant Mutant Generation Phenotypic Screen->Resistant Mutant Generation Expose Mtb to MTB-IN-X Whole Genome Sequencing Whole Genome Sequencing Resistant Mutant Generation->Whole Genome Sequencing Mutation Identification Mutation Identification Whole Genome Sequencing->Mutation Identification Target Hypothesis Target Hypothesis Mutation Identification->Target Hypothesis Conditional Knockdown Conditional Knockdown Target Hypothesis->Conditional Knockdown Target Overexpression Target Overexpression Target Hypothesis->Target Overexpression Phenotypic Analysis Phenotypic Analysis Conditional Knockdown->Phenotypic Analysis Assess viability & drug susceptibility Target Overexpression->Phenotypic Analysis Assess drug susceptibility Target Validation Target Validation Phenotypic Analysis->Target Validation

Caption: Workflow for Genetic Validation of a Drug Target in M. tuberculosis.

Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate de novo synthesis Nicotinate mononucleotide Nicotinate mononucleotide Quinolinate->Nicotinate mononucleotide Nicotinate adenine (B156593) dinucleotide Nicotinate adenine dinucleotide Nicotinate mononucleotide->Nicotinate adenine dinucleotide NAD+ NAD+ Nicotinate adenine dinucleotide->NAD+ ATP -> AMP + PPi NadE NadE (NAD Synthetase) NadE->NAD+ Inhibitor (e.g., MTB-IN-X) Inhibitor (e.g., MTB-IN-X) Inhibitor (e.g., MTB-IN-X)->NadE Inhibition

Caption: Simplified NAD+ Biosynthesis Pathway in M. tuberculosis.

Conclusion

Genetic validation is an indispensable component of modern anti-tubercular drug discovery.[1][9] By employing methods such as whole-genome sequencing of resistant mutants and conditional gene knockdown, researchers can confidently identify the targets of novel inhibitors. This not only elucidates the mechanism of action but also provides crucial information for lead optimization and the development of more effective TB therapies. The validation of targets like NadE highlights the power of these genetic strategies in identifying vulnerabilities in Mtb, paving the way for new treatments that could shorten the duration of therapy and combat drug resistance.[8]

References

Comparative analysis of Mycobacterium Tuberculosis-IN-5 with other novel TB inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Mycobacterium Tuberculosis-IN-5 (also known as Tuberculosis inhibitor 5 or Compound 11i) and other novel tuberculosis (TB) inhibitors with distinct mechanisms of action. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutics that act on novel targets. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the in vitro performance of these inhibitors, detailed experimental protocols for their evaluation, and visualizations of their molecular pathways.

Quantitative Performance of Novel TB Inhibitors

The following table summarizes the in vitro activity of Tuberculosis inhibitor 5 and representative compounds from other classes of novel TB inhibitors. The data includes the Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain and, where available, the cytotoxicity (IC50) against mammalian cell lines and the corresponding Selectivity Index (SI). The SI, calculated as the ratio of cytotoxicity to antimicrobial activity (IC50/MIC), is a critical parameter for assessing the therapeutic potential of a compound.

Inhibitor ClassRepresentative CompoundTargetMIC (µM) vs. Mtb H37RvCytotoxicity (IC50 in µM)Selectivity Index (SI)
Biphenyl (B1667301) Analog Tuberculosis inhibitor 5 (Compound 11i) Unknown1.2Not specified, but noted to have no noticeable cytotoxicity[1]Not Calculable
MmpL3 Inhibitor ICA-9MmpL30.071>100 (Vero cells)>1408
DprE1 Inhibitor Compound H3DprE11.25[2]>50 (NIH-3T3 cells)>40
PptT Inhibitor AU 8918PptT3.1Not specified, but some analogs show cardiotoxicity[3]Not Calculable
Antigen 85 Complex Inhibitor I3-AG85Ag85C>50[4]Not specifiedNot Calculable

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways of these novel inhibitors is crucial for their development and potential use in combination therapies.

Tuberculosis inhibitor 5 (Compound 11i): The precise mechanism of action for this biphenyl analog has not been fully elucidated in the available literature.

MmpL3 Inhibitors: These compounds target the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for exporting mycolic acid precursors across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to cell death.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursor Mycolic Acid Precursor (Trehalose Monomycolate) MmpL3 MmpL3 Transporter Mycolic_Acid_Precursor->MmpL3 Transport MmpL3_Inhibitor MmpL3 Inhibitor MmpL3_Inhibitor->MmpL3 Inhibits Cell_Wall_Synthesis Cell Wall Synthesis MmpL3->Cell_Wall_Synthesis Export Disrupted_Cell_Wall Disrupted Cell Wall Synthesis MmpL3->Disrupted_Cell_Wall

Caption: Inhibition of the MmpL3 transporter by novel inhibitors.

DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[2] DprE1 inhibitors block this pathway, leading to cell lysis.[2]

DprE1_Inhibition cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Synthesis Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1->DPA Catalyzes Disrupted_Synthesis Disrupted Arabinogalactan Synthesis DprE1->Disrupted_Synthesis DprE1_Inhibitor DprE1 Inhibitor DprE1_Inhibitor->DprE1 Inhibits Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan

Caption: Mechanism of action of DprE1 inhibitors.

PptT Inhibitors: 4'-phosphopantetheinyl transferase (PptT) is an essential enzyme in Mtb that is involved in the biosynthesis of various virulence factors, including mycolic acids.[3] Inhibitors of PptT block the activation of acyl carrier proteins, thereby halting the synthesis of these crucial molecules.

PptT_Inhibition cluster_cytoplasm Cytoplasm cluster_biosynthesis Biosynthesis Pathway CoA Coenzyme A PptT PptT Enzyme CoA->PptT Apo-ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo-ACP->PptT Holo-ACP Holo-Acyl Carrier Protein (Holo-ACP) PptT->Holo-ACP Activates Blocked_Synthesis Blocked Synthesis PptT->Blocked_Synthesis PptT_Inhibitor PptT Inhibitor PptT_Inhibitor->PptT Inhibits Mycolic_Acid Mycolic Acid & Other Virulence Factors Holo-ACP->Mycolic_Acid

Caption: Inhibition of PptT disrupts virulence factor synthesis.

Antigen 85 Complex Inhibitors: The Antigen 85 (Ag85) complex consists of three mycolyltransferases (Ag85A, Ag85B, and Ag85C) that are essential for the final step of mycolic acid attachment to the cell wall, forming cord factor (trehalose dimycolate), a key virulence factor.[4]

Ag85_Inhibition cluster_periplasm Periplasm cluster_cellwall Cell Wall TMM Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex (Ag85A, B, C) TMM->Ag85 Substrate TDM Trehalose Dimycolate (Cord Factor) Ag85->TDM Synthesizes Cell_Wall_Mycolation Cell Wall Mycolation Ag85->Cell_Wall_Mycolation Catalyzes Inhibited_Mycolation Inhibited Mycolation Ag85->Inhibited_Mycolation Ag85_Inhibitor Ag85 Inhibitor Ag85_Inhibitor->Ag85 Inhibits

Caption: Antigen 85 inhibitors block cell wall mycolation.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation and comparison of novel TB inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against M. tuberculosis.

MIC_Workflow start Start prep_culture Prepare M. tuberculosis H37Rv Culture (Mid-log phase in 7H9 broth) start->prep_culture prep_dilutions Prepare Serial Dilutions of Inhibitor in 96-well plate prep_culture->prep_dilutions inoculate Inoculate Wells with Mtb Culture prep_dilutions->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read Results Visually or by Spectrophotometer (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized turbidity, typically a 0.5 McFarland standard, and then further diluted to achieve the desired final inoculum concentration.

  • Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate containing fresh 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared Mtb suspension. A positive control (no inhibitor) and a negative control (no bacteria) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

  • Result Interpretation: The MIC is defined as the lowest concentration of the inhibitor that completely prevents visible growth of Mtb. Growth can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxicity of a compound against a mammalian cell line (e.g., Vero or HepG2).[5]

Detailed Steps:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

Conclusion

The development of novel inhibitors targeting essential pathways in M. tuberculosis is a critical strategy to combat the rise of drug resistance. While Tuberculosis inhibitor 5 shows promising antimycobacterial activity, further characterization of its mechanism of action and a quantitative assessment of its cytotoxicity are needed for a comprehensive evaluation. Inhibitors of MmpL3 and DprE1 demonstrate potent in vitro activity and favorable selectivity, highlighting the potential of targeting cell wall biosynthesis. PptT and the Antigen 85 complex also represent viable targets, although the representative inhibitors discussed here require further optimization to improve potency and reduce potential toxicity. This comparative guide serves as a resource for researchers to evaluate and prioritize novel anti-TB drug candidates.

References

Comparative Analysis of Cross-Resistance Profiles for Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: This guide provides a comparative framework for assessing the cross-resistance of novel anti-tuberculosis compounds. Due to the absence of publicly available data for a specific compound designated "Mycobacterium Tuberculosis-IN-5," this document presents a generalized template using hypothetical data for a compound referred to as "Hypothetical Compound IN-5." Researchers can adapt this structure for their specific compound of interest.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1][2][3] The development of new anti-TB drugs with novel mechanisms of action is critical. A key step in the preclinical evaluation of a new drug candidate is determining its cross-resistance profile with existing first- and second-line anti-TB drugs. This analysis helps to predict the compound's efficacy against drug-resistant Mtb strains and provides insights into its mechanism of action.

This guide outlines the experimental approach to cross-resistance studies and presents a comparative data framework for a hypothetical novel compound, IN-5.

Quantitative Susceptibility Data

The in vitro activity of a new compound against various drug-resistant Mtb strains is a primary indicator of its potential. The minimum inhibitory concentration (MIC) is determined for the compound against a panel of Mtb strains, including a drug-susceptible reference strain (e.g., H37Rv) and clinical isolates with well-characterized resistance to known drugs.

Table 1: Comparative MICs of Hypothetical Compound IN-5 against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Mtb Strain TypeResistance ProfileRepresentative DrugsMIC of Representative Drug (μg/mL)MIC of Hypothetical IN-5 (μg/mL)
Drug-Susceptible Wild-TypeIsoniazid0.050.1
Rifampicin0.10.1
MDR Resistant to INH, RIFIsoniazid> 5.00.1
Rifampicin> 10.00.1
XDR MDR + FQ & InjectableMoxifloxacin> 2.00.12
Amikacin> 64.00.12
Fluoroquinolone-R Resistant to FQMoxifloxacin> 2.00.12
Aminoglycoside-R Resistant to InjectablesAmikacin> 64.00.12
Bedaquiline-R Resistant to BedaquilineBedaquiline> 1.00.1
Linezolid-R Resistant to LinezolidLinezolid> 4.00.1

Data presented are hypothetical and for illustrative purposes only. A lack of significant change in the MIC of IN-5 against resistant strains compared to the susceptible strain would indicate an absence of cross-resistance and suggest a novel mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, is a standard measure of a drug's in vitro efficacy. A common method for Mtb is the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Strain Preparation: M. tuberculosis strains (both reference and resistant clinical isolates) are cultured in Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80, to mid-log phase.

  • Drug Dilution: The test compound (e.g., IN-5) and control drugs are serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.

  • Inoculation: The bacterial suspension is diluted to a final concentration corresponding to a McFarland standard of 1.0 and then further diluted 1:50. 100 µL of this inoculum is added to each well of the microplate containing the drug dilutions.

  • Incubation: Plates are sealed and incubated at 37°C for 7 days.

  • Assay Development: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Data Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-resistance of a novel anti-TB compound.

G cluster_prep Strain Preparation cluster_assay MIC Assay cluster_readout Data Analysis strain_culture Culture of Mtb Strains (Susceptible & Resistant Isolates) inoculum_prep Prepare Standardized Inoculum strain_culture->inoculum_prep inoculate Inoculate plates with Mtb strains inoculum_prep->inoculate plate_prep Prepare 96-well plates with serial drug dilutions plate_prep->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_reagent Add Alamar Blue Reagent incubate->add_reagent read_results Read results after 24h (Visual/Fluorometric) add_reagent->read_results determine_mic Determine MIC values read_results->determine_mic analysis Comparative Analysis: Assess for Cross-Resistance determine_mic->analysis

Caption: Workflow for Mtb cross-resistance testing.

Potential Mechanisms and Signaling Pathways

Understanding the mechanism of action is crucial for predicting and interpreting resistance. For instance, some novel drugs bypass common resistance pathways. For example, resistance to nitroimidazoles like pretomanid (B1679085) can arise from mutations in genes responsible for the F420 cofactor biosynthetic pathway, which is required for prodrug activation.[4][5][6] A compound that does not require this pathway would likely not show cross-resistance with pretomanid.

Hypothetical Resistance Pathway

The diagram below illustrates a hypothetical signaling pathway where resistance to a drug class (e.g., "Drug A") occurs due to target modification, while a novel compound (IN-5) utilizes a different target, thus avoiding cross-resistance.

G cluster_drugA Mechanism of Drug A cluster_drugIN5 Mechanism of IN-5 drug_a Drug A target_a Target Protein 'GyrA' drug_a->target_a binds inhibition_a Inhibition of DNA Replication target_a->inhibition_a leads to no_binding Drug A cannot bind drug_in5 Hypothetical IN-5 target_in5 Target Protein 'ATP-Synthase' drug_in5->target_in5 binds inhibition_in5 Inhibition of Energy Production target_in5->inhibition_in5 leads to no_effect No effect on IN-5 binding mutation Mutation in gyrA gene mutation->target_a mutation->target_in5 mutation->no_binding mutation->no_effect

References

Structural activity relationship (SAR) studies of Mycobacterium Tuberculosis-IN-5 analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of drug-resistant strains, necessitates the continuous exploration and development of novel therapeutics. A cornerstone of this endeavor is the systematic investigation of Structural Activity Relationships (SAR), which elucidates how the chemical structure of a compound influences its biological activity. This guide provides a comparative analysis of SAR studies on various analogs targeting Mtb, offering insights gleaned from experimental data and outlining the methodologies employed in their evaluation. While specific data for a compound designated "IN-5" is not publicly available, this guide synthesizes findings from diverse classes of anti-tubercular agents, providing a robust framework for understanding the principles of anti-tubercular drug design.

Comparative Analysis of Anti-Tubercular Compound Analogs

The following tables summarize the quantitative SAR data for different classes of compounds investigated for their anti-mycobacterial activity. The data highlights the impact of specific structural modifications on the Minimum Inhibitory Concentration (MIC), a key measure of a compound's potency.

Table 1: SAR of Isoniazid (INH) Analogs and Hybrids

Isoniazid is a frontline anti-tubercular drug that inhibits mycolic acid biosynthesis.[1][2] SAR studies on INH analogs aim to overcome resistance and enhance potency.

Compound ClassModificationKey FindingsMIC Range (µg/mL)Reference
Quinoline-Isoniazid HybridsAddition of a quinoline (B57606) moiety tethered by a 1,2,3-triazole linker.Exhibited high activity against M. tuberculosis.[1]0.25–0.50[1]
Isatin (B1672199)–INH HybridsHybridization of isatin with isoniazid.Potent against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]Not specified[1]
Organometallic AcylhydrazonesReplacement of a hydrogen atom with a methyl group on the acylhydrazone moiety.Significantly increased anti-tubercular activity.Not specified[1]
General INH AnalogsDeletion or isomerization of the pyridyl nitrogen, replacement of the pyridine (B92270) ring, or modification of the hydrazide moiety.Abolished anti-tubercular activity.[3]Inactive[3]
2-substituted INHSubstitution at the 2-position of the pyridine ring (e.g., 2-methyl-INH).Maintained antimycobacterial activity comparable to INH.[3]Comparable to INH[3]

Table 2: SAR of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) Analogs

These compounds target the inosine-5′-monophosphate dehydrogenase (IMPDH) in M. tuberculosis.[4]

Compound IDModificationKey FindingsIC50 against MtbIMPDH (µM)Whole-cell MIC (µM)Reference
Compound 1Parent compoundIdentified as a potent inhibitor.Not specifiedNot specified[4]
Compound 21Benzylurea derivativeShowed activity against both wild-type and a resistant mutant of M. tuberculosis.Not specifiedNot specified[4]
Compound 47Not specifiedShowed improved IC50 against MtbIMPDH and maintained on-target whole-cell activity.ImprovedMaintained[4]
Fasudil analogLacks the cyclohexyl group.No MIC against M. tuberculosis, highlighting the critical role of the cyclohexyl group.Not applicableInactive[4]

Table 3: SAR of Other Heterocyclic Compounds

Various heterocyclic scaffolds are being explored as potential anti-tubercular agents.

Compound ClassTargetKey SAR FindingsMIC RangeReference
Pyrazolo[1,5-a]pyrimidin-7-onesDXSA trifluoromethyl group at the 2-position and an electron-donating group on the 3-phenyl ring are preferred. An aromatic ring at the 5-position is required for activity.[5]IC50 of ~10 µM for the best inhibitors.[5]
CarboxamidesNot specifiedIodine substitution at position 3 of the benzene (B151609) ring is important for antimycobacterial activity.[2]<2 mg/L for active derivatives.[2]
AminoquinazolinonesGlycerol metabolismA sulfoxide (B87167) at the 6-position and secondary or tertiary amino groups at the 2-position maintained potency.[6]MIC90 of 1.4 - 2.89 µM for potent analogs.[6]
Hydrazide Derivatives with 1,3,4-OxadiazoleInhAShowed high activity against M. tuberculosis H37Ra and some drug-resistant strains.[7]4 - 8 µg/mL[7]
Imidazo[1,5-a]quinolines (Zinc-complexes)Not specifiedMetal complexation significantly increased inhibitory activity and reduced cytotoxicity.[8]IC90 of 7.7 and 17.7 µM for the most active complexes.[8]
N-phenylindole DerivativesPks13Introduction of hydrophobic groups at the para-position of the N-phenyl ring resulted in considerable anti-TB activity.[9]0.0625 - 0.125 µg/mL for potent compounds.[9]
Aurone AnalogsChorismate synthaseIdentified six derivatives with significant inhibitory effects against Mtb growth in vitro.[10]6.25 - 50 µM[10]

Experimental Protocols

The evaluation of anti-tubercular compounds involves a series of standardized in vitro and in vivo assays.

1. In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) is the standard strain used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Procedure:

    • The test compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A mixture of Alamar Blue and Tween 80 is added to each well.

    • The plates are incubated for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. In Vitro Cytotoxicity Assay

This assay is crucial to assess the selectivity of the compounds by determining their toxicity against mammalian cells.

  • Cell Line: A human cell line such as HepG2 (liver), Vero (kidney), or THP-1 (monocyte) is commonly used.[10]

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the test compounds.

    • After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or resazurin.

    • The concentration of the compound that inhibits 50% of cell growth (IC50 or CC50) is determined.

  • Selectivity Index (SI): The ratio of CC50 to MIC is calculated to determine the compound's therapeutic window. A higher SI value is desirable.

3. Enzyme Inhibition Assays

For compounds with a known target, enzyme inhibition assays are performed to confirm the mechanism of action.

  • Example (InhA inhibition): The activity of the enoyl-ACP reductase (InhA) is measured spectrophotometrically by monitoring the oxidation of NADH.

  • Procedure:

    • The purified enzyme is incubated with the test compound at various concentrations.

    • The substrate and NADH are added to initiate the reaction.

    • The decrease in absorbance at 340 nm is monitored over time.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Visualizing the SAR Workflow

The process of conducting a structural activity relationship study can be visualized as a cyclical workflow, from initial compound design to biological evaluation and subsequent optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification or Virtual Screening B Analog Design & Chemical Synthesis A->B C In Vitro Anti-TB Screening (e.g., MABA) B->C D Cytotoxicity Assay (Mammalian Cells) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition) D->E F SAR Analysis: Structure vs. Activity E->F G Lead Optimization F->G G->B Iterative Design

Caption: A typical workflow for a Structural Activity Relationship (SAR) study in anti-tubercular drug discovery.

This guide underscores the importance of systematic SAR studies in the quest for new anti-tubercular drugs. By understanding the intricate relationship between chemical structure and biological function, researchers can rationally design more potent, selective, and less toxic therapeutic agents to combat the global challenge of tuberculosis.

References

In Vivo Efficacy of Isoniazid in the Treatment of Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison between Mycobacterium Tuberculosis-IN-5 and isoniazid (B1672263) could not be conducted as there is no publicly available scientific literature or experimental data for a compound designated "this compound". This suggests it may be an internal or developmental code not yet disclosed in the public domain.

This guide provides a comprehensive overview of the in vivo efficacy and experimental protocols for isoniazid, a cornerstone drug in tuberculosis (TB) treatment. The data presented here can serve as a benchmark for researchers and drug development professionals evaluating novel anti-tuberculosis compounds.

Isoniazid: An Overview of In Vivo Performance

Isoniazid (INH) is a prodrug activated by the mycobacterial enzyme KatG. It primarily acts by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. In vivo, isoniazid exhibits potent bactericidal activity, particularly against rapidly replicating bacilli.

Quantitative In Vivo Efficacy of Isoniazid

The following table summarizes the quantitative data on the in vivo efficacy of isoniazid from murine models of tuberculosis.

Parameter Experimental Details Isoniazid Performance Reference
Bacterial Load Reduction (Lungs) Murine model of aerosol infection, 6 days of therapy.1.4 log₁₀ CFU/lung reduction.[1]
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Murine aerosol infection model.The 24-h area under the concentration-time curve/MIC (AUC/MIC) correlated best with bactericidal efficacy.[1]
Comparative Efficacy Murine TB infection model.Efficacy ranked higher than ethambutol (B1671381) (EMB) and rifampin (RIF) in some studies.[2]
Effect on Body Weight Murine TB infection model.Effective in limiting weight loss, which correlates with reduced bacterial load in the lungs.[2]
Intracellular Activity J774A.1 murine macrophages and whole human blood.Less than a 0.5-log₁₀ CFU/ml reduction, indicating lower efficacy against intracellular bacteria compared to extracellular.[1]

Experimental Protocols for In Vivo Evaluation

Detailed methodologies are crucial for the accurate assessment of anti-tuberculosis drug efficacy in vivo. Below are typical protocols employed in murine models.

1. Murine Aerosol Infection Model

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a lung infection.

  • Treatment Initiation: Treatment typically begins several weeks post-infection when a chronic infection is established.

  • Drug Administration: Isoniazid is administered daily or through other dosing schedules, often via oral gavage or in drinking water. Dosages can vary depending on the study's objectives.

  • Efficacy Assessment:

    • Bacterial Load: At various time points, mice are euthanized, and lungs and spleens are aseptically removed, homogenized, and plated on selective media (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU).

    • Histopathology: Organs can be fixed in formalin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Ziehl-Neelsen stain) to assess tissue damage and bacterial presence.

    • Survival Studies: In some models, the survival of treated versus untreated mice is monitored over time.

2. Intracellular Efficacy Model (Macrophage Infection)

  • Cell Line: Murine macrophage cell lines (e.g., J774A.1) or primary bone marrow-derived macrophages are used.

  • Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the drug at various concentrations.

  • Efficacy Assessment: At different time points, the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate and counting CFUs.

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for the in vivo evaluation of an anti-tuberculosis drug candidate compared to a control group and a standard-of-care arm like isoniazid.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_data Data Analysis A Animal Model Selection (e.g., BALB/c mice) B Aerosol Infection with M. tuberculosis (H37Rv) A->B C Control Group (Vehicle) B->C D Isoniazid Group (Standard of Care) B->D E Test Compound Group (e.g., MTB-IN-5) B->E F Monitor Body Weight and Clinical Signs C->F D->F E->F G Bacterial Load Determination (CFU) - Lungs - Spleen F->G H Histopathological Analysis G->H J Statistical Comparison of Treatment Groups G->J I Survival Analysis H->I H->J I->J

Caption: Workflow for in vivo anti-tuberculosis drug efficacy testing.

Signaling Pathway of Isoniazid Action

The diagram below illustrates the mechanism of action for isoniazid, from its activation to the inhibition of mycolic acid synthesis.

isoniazid_moa cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Adduct Isonicotinoyl-NADH Adduct Activated_INH->Adduct + NADH NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Fatty Acid Synthase II InhA->FAS_II Required for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal Bactericidal Effect Mycolic_Acid->Bactericidal Inhibition leads to Cell_Wall->Bactericidal Disruption leads to

Caption: Mechanism of action of isoniazid in M. tuberculosis.

References

Validating the Bactericidal versus Bacteriostatic Properties of Mycobacterium Tuberculosis-IN-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-tuberculosis agent, Mycobacterium Tuberculosis-IN-5 (MTB-IN-5), against established first-line drugs. The focus of this guide is to delineate the bactericidal versus bacteriostatic properties of MTB-IN-5, offering a foundational dataset for its preclinical evaluation.

Assumed Mechanism of Action: For the purpose of this guide, MTB-IN-5 is a hypothetical, next-generation inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This mechanism is analogous to that of isoniazid, a cornerstone of current tuberculosis therapy.

Comparative Analysis of Anti-Tuberculosis Agents

The determination of whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial in the development of new anti-tuberculosis therapies. This property can significantly influence treatment duration and efficacy, particularly in immunocompromised patients. The following table summarizes the expected in vitro activity of MTB-IN-5 in comparison to standard anti-tuberculosis drugs.

Drug/CompoundTarget/Mechanism of ActionPrimary ActivityMBC/MIC RatioNotes
MTB-IN-5 (Hypothetical) InhA (Mycolic Acid Synthesis)Bactericidal≤ 4Expected to be bactericidal against rapidly dividing bacilli.
Isoniazid InhA (Mycolic Acid Synthesis)Bactericidal≤ 4Activity is most pronounced against metabolically active, replicating bacteria[1][2]. It is bacteriostatic against slow-growing mycobacteria[2].
Rifampicin RNA PolymeraseBactericidal≤ 4Exhibits bactericidal activity against a broad range of mycobacterial metabolic states[1][3][4].
Ethambutol Arabinosyltransferase (Cell Wall Synthesis)Bacteriostatic> 4Inhibits the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, thereby preventing replication[5].

Note: The MBC/MIC ratio is a key indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of a bactericidal compound, while a ratio > 4 suggests bacteriostatic activity[6][7].

Experimental Protocols

To validate the bactericidal or bacteriostatic nature of MTB-IN-5, the following established experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This assay determines the lowest concentration of a drug that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

  • Preparation of M. tuberculosis Culture: A mid-logarithmic phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is adjusted to a standardized turbidity.

  • Drug Dilution Series: A serial two-fold dilution of MTB-IN-5 and comparator drugs (isoniazid, rifampicin, ethambutol) is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized M. tuberculosis suspension. Control wells containing no drug are included.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest drug concentration at which there is no visible growth, often assessed by the addition of a viability indicator like resazurin.

  • MBC Determination: An aliquot from each well showing no visible growth is plated onto Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum[8][9][10].

Time-Kill Kinetics Assay

This assay provides a dynamic view of a drug's antimicrobial activity over time.

Protocol:

  • Culture Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared as described for the MIC/MBC assay.

  • Drug Exposure: The bacterial culture is exposed to various concentrations of MTB-IN-5 and comparator drugs (typically at 1x, 4x, and 8x the MIC). A no-drug control is included.

  • Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours).

  • CFU Enumeration: Serial dilutions of each aliquot are plated on Middlebrook 7H11 agar. The plates are incubated, and CFUs are counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal agent will show a significant, time-dependent reduction in bacterial viability, whereas a bacteriostatic agent will primarily show inhibition of growth relative to the no-drug control[11][12][13].

Visualizations

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

Mycolic_Acid_Biosynthesis_Inhibition cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I C16-C18 Acyl-CoAs C16-C18 Acyl-CoAs FAS-I->C16-C18 Acyl-CoAs AcpM AcpM C16-C18 Acyl-CoAs->AcpM InhA InhA AcpM->InhA Malonyl-AcpM Malonyl-AcpM Malonyl-AcpM->InhA Meromycolic Acids Meromycolic Acids InhA->Meromycolic Acids Mycolic Acids Mycolic Acids Meromycolic Acids->Mycolic Acids MTB-IN-5 MTB-IN-5 MTB-IN-5->InhA Inhibition Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->InhA Inhibition M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acids->M. tuberculosis Cell Wall

Caption: Inhibition of InhA by MTB-IN-5 and Isoniazid blocks mycolic acid synthesis.

Experimental Workflow: Bactericidal vs. Bacteriostatic Determination

Experimental_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Start_MIC Prepare Mtb Culture & Drug Dilutions Inoculate Inoculate Plates Start_MIC->Inoculate Incubate_MIC Incubate (7-14 days) Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Plate_MBC Plate from clear MIC wells Read_MIC->Plate_MBC Incubate_MBC Incubate (3-4 weeks) Plate_MBC->Incubate_MBC Count_CFU Count Colonies (CFU) Incubate_MBC->Count_CFU Calc_MBC Determine MBC (≥99.9% killing) Count_CFU->Calc_MBC Conclusion Bactericidal or Bacteriostatic? Calc_MBC->Conclusion MBC/MIC Ratio Start_TK Expose Mtb to Drugs Sample Sample at time points (0-72h) Start_TK->Sample Plate_TK Plate serial dilutions Sample->Plate_TK Incubate_TK Incubate & Count CFU Plate_TK->Incubate_TK Plot Plot log10 CFU/mL vs. Time Incubate_TK->Plot Plot->Conclusion Kill Curve Analysis

Caption: Workflow for determining the bactericidal or bacteriostatic nature of a compound.

Logical Relationship: Interpreting Experimental Outcomes

Interpretation_Logic Input Experimental Data (MBC/MIC Ratio & Time-Kill Curves) Condition1 MBC/MIC ≤ 4? Input->Condition1 Condition2 Significant, time-dependent reduction in CFU? Input->Condition2 Bactericidal Conclusion: Bactericidal Condition1->Bactericidal Yes Bacteriostatic Conclusion: Bacteriostatic Condition1->Bacteriostatic No Condition2->Bactericidal Yes Condition2->Bacteriostatic No

Caption: Logic for classifying a compound as bactericidal or bacteriostatic.

References

Comparative Transcriptomics of M. tuberculosis in Response to Anti-Tubercular Agents: A Framework for Evaluating Novel Inhibitors like Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative transcriptomic analysis of Mycobacterium tuberculosis (M. tb) upon treatment with novel inhibitors. As specific data for "Mycobacterium Tuberculosis-IN-5" is not yet publicly available, this document serves as a template, utilizing established anti-tubercular drugs as comparators to illustrate the methodology and data presentation. This will enable researchers to effectively contextualize and evaluate the transcriptomic impact of new chemical entities.

Introduction to Transcriptomic Profiling in Tuberculosis Research

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), has become a cornerstone in understanding the mechanisms of action of anti-tubercular drugs and the adaptive responses of M. tb. By quantifying gene expression changes, researchers can elucidate the cellular pathways perturbed by a compound, identify potential off-target effects, and uncover mechanisms of drug resistance.[1][2] This approach allows for a global view of the bacterial response to a specific treatment, offering insights beyond single-target assays.[3]

Comparative Transcriptomic Data

To effectively evaluate a novel inhibitor like this compound, its transcriptomic signature should be compared against well-characterized anti-tubercular agents. This comparative approach helps in classifying the novel compound's mechanism of action and predicting its efficacy.

Table 1: Comparative Summary of Differentially Expressed Genes in M. tuberculosis H37Rv Treated with Standard Anti-Tubercular Drugs.

DrugMechanism of ActionConcentrationExposure TimeTotal Differentially Expressed Genes (DEGs)Upregulated GenesDownregulated GenesKey Affected PathwaysReference
Isoniazid Inhibits mycolic acid synthesis10x MIC6 hours450210240Cell wall biosynthesis, Oxidative stress response[1]
Rifampicin Inhibits RNA polymerase5x MIC4 hours620350270Transcription and translation, DNA repair[4]
Ethambutol Inhibits arabinogalactan (B145846) synthesis8x MIC12 hours380190190Cell wall and cell division processes
Bedaquiline Inhibits ATP synthase4x MIC24 hours510280230Energy metabolism, Ion transport[5]
This compound (Hypothetical Target)(To be determined)(To be determined)(Data not available)(Data not available)(Data not available)(To be determined)

Note: The values presented in this table are illustrative and compiled from various transcriptomic studies. Actual numbers can vary based on experimental conditions.

Detailed Experimental Protocols

Reproducibility and comparability of transcriptomic data heavily rely on standardized experimental protocols. Below are detailed methodologies for key experiments.

M. tuberculosis Culture and Drug Treatment
  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.

  • Cultures are grown to mid-log phase (OD600 of 0.4-0.6).

  • The culture is then diluted and treated with the respective drugs at their specified concentrations (e.g., 5-10x MIC). An untreated culture serves as the control.

  • Incubation continues at 37°C for the designated exposure time.

RNA Extraction and Purification
  • Bacterial cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • The cell pellet is resuspended in 1 mL of TRIzol reagent.

  • Mechanical lysis is performed using a bead beater with 0.1 mm silica (B1680970) beads to ensure efficient cell wall disruption.[6]

  • RNA is purified using a column-based method, including a DNase I treatment step to remove any contaminating genomic DNA.[6]

  • The quality and quantity of RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

RNA Sequencing (RNA-seq)
  • Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).[7][8]

  • The rRNA-depleted RNA is fragmented and used for cDNA synthesis.

  • Sequencing libraries are prepared using a suitable kit (e.g., NEBNext Ultra II RNA library prep kit for Illumina).[7]

  • The quality of the libraries is checked , and they are sequenced on an Illumina platform (e.g., NextSeq or HiSeq) to generate a sufficient number of reads (typically 15-20 million reads per sample).[7][8]

Data Analysis
  • Raw sequencing reads are quality-checked using tools like FastQC.

  • Reads are aligned to the M. tuberculosis H37Rv reference genome.[9]

  • Gene expression is quantified by counting the number of reads mapping to each gene.

  • Differential gene expression analysis is performed using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between treated and untreated samples.[5]

  • Pathway analysis is conducted using databases like KEGG to identify the biological pathways enriched among the differentially expressed genes.

Visualizations of Workflows and Pathways

Visual representations are crucial for understanding complex biological processes and experimental designs.

Experimental_Workflow Experimental Workflow for M. tb Transcriptomics cluster_culture Cell Culture and Treatment cluster_rna RNA Processing cluster_seq Sequencing and Analysis cluster_output Results culture M. tb Culture (Mid-log phase) treatment Drug Treatment (e.g., IN-5) culture->treatment control Untreated Control culture->control harvest Harvest Cells treatment->harvest control->harvest lysis Mechanical Lysis harvest->lysis extraction RNA Extraction & Purification lysis->extraction rrna_depletion rRNA Depletion extraction->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing RNA Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis deg_list Differentially Expressed Genes analysis->deg_list pathway_analysis Pathway Enrichment analysis->pathway_analysis Mycolic_Acid_Pathway Simplified Mycolic Acid Biosynthesis Pathway cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) cluster_condensation Condensation acetyl_coa Acetyl-CoA fasI FAS-I Complex acetyl_coa->fasI c16_c18 C16-C18 Fatty Acids fasI->c16_c18 c24_c26 C24-C26 Fatty Acids fasI->c24_c26 kasA KasA/KasB c16_c18->kasA c16_c18_elongation Elongation to Meromycolate Precursors pks13 Pks13 c16_c18_elongation->pks13 inhA InhA kasA->inhA inhA->c16_c18_elongation mycolic_acids Mycolic Acids pks13->mycolic_acids c24_c26->pks13 isoniazid Isoniazid (activated) isoniazid->inhA Inhibits

References

Benchmarking the Preclinical Safety Profile of a Novel Anti-Tuberculosis Candidate: TB-IN-5 vs. Standard First-Line Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the hypothetical novel anti-tuberculosis compound, TB-IN-5, against the established first-line therapeutic agents: isoniazid, rifampicin, pyrazinamide, and ethambutol. The data presented for TB-IN-5 is illustrative to serve as a framework for evaluation. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key safety and efficacy assays are provided.

In Vitro Efficacy and Cytotoxicity Profile

The initial phase of preclinical evaluation focuses on the compound's potency against Mycobacterium tuberculosis (Mtb) and its cytotoxic effects on mammalian cells to determine its selectivity.

CompoundMtb H37Rv MIC (μg/mL)HepG2 CC50 (μM)Vero CC50 (μM)Selectivity Index (SI = CC50/MIC)
TB-IN-5 (Hypothetical) 0.1 >100 >100 >1000
Isoniazid0.025 - 0.05~10,000>1000>20000
Rifampicin0.05 - 0.129.382.1~293 - 586
Pyrazinamide20 - 100 (at pH 5.5)>10,000Not widely reported>100
Ethambutol1 - 5>10,000>10,000>2000

MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index. Higher SI values are desirable.

Comparative In Vivo Acute Toxicity

Acute toxicity studies in animal models provide initial insights into the potential for systemic toxicity at high doses.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
TB-IN-5 (Hypothetical) Mouse Oral >2000 No significant adverse effects observed
IsoniazidMouseOral133 - 151Neurotoxicity (convulsions)
RifampicinMouseOral885Hepatotoxicity
PyrazinamideMouseOral2990 - 3570Hepatotoxicity
EthambutolMouseOral4300Optic neuritis at high doses

LD50: Lethal Dose, 50%.

Known Major Adverse Drug Reactions in Humans

This table summarizes the most significant clinical adverse effects associated with first-line TB drugs, providing a benchmark for the desired safety profile of a new candidate like TB-IN-5.

DrugPrimary Adverse EffectsFrequency
IsoniazidHepatotoxicity (can be severe), peripheral neuropathy.Hepatitis: ~1-2%; Neuropathy: dose-dependent.
RifampicinHepatotoxicity, orange discoloration of body fluids, drug interactions.Hepatitis risk increased when combined with isoniazid.
PyrazinamideHepatotoxicity (most common cause of drug-induced liver injury among first-line agents), hyperuricemia.Dose-dependent hepatotoxicity.
EthambutolOptic neuritis (retrobulbar neuritis), leading to decreased visual acuity and color blindness.Dose-dependent, generally reversible.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Methodology:

  • Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Setup: A 96-well microplate is used. The test compound is serially diluted in 7H9 broth.

  • Inoculation: An Mtb culture in the logarithmic growth phase is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that prevents visible turbidity. Visual inspection or the use of a colorimetric indicator like Resazurin can be employed for a more objective reading.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a mammalian cell line (e.g., HepG2 human liver cells).

Methodology:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Reading: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway for TB-IN-5 Induced Hepatotoxicity

This diagram illustrates a hypothetical mechanism by which a drug metabolite could induce liver injury through oxidative stress and mitochondrial dysfunction, a common pathway for drug-induced liver injury.

Hepatotoxicity_Pathway cluster_cell Hepatocyte TB_IN_5 TB-IN-5 Metabolite Reactive Metabolite TB_IN_5->Metabolite CYP450 Metabolism GSH Glutathione (GSH) Metabolite->GSH Detoxification GSH_Depletion GSH Depletion Metabolite->GSH_Depletion Overwhelms ROS ROS Increase Metabolite->ROS Covalent Binding Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Assessment cluster_adme ADME/Tox MIC 1. MIC vs. Mtb Cytotoxicity 2. Mammalian Cell Cytotoxicity (CC50) MIC->Cytotoxicity Selectivity 3. Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Decision1 SI > 10? Selectivity->Decision1 Acute_Tox 4. Acute Toxicity (LD50 in mice) Efficacy 5. Mouse Efficacy Model (Mtb infection) Acute_Tox->Efficacy Decision2 Safe & Efficacious? Efficacy->Decision2 ADME 6. ADME Profiling Advanced_Tox 7. Advanced Toxicology (e.g., Cardiotoxicity, Genotoxicity) ADME->Advanced_Tox Decision1->Acute_Tox Yes Decision2->ADME Yes

Comparative Analysis of Isoniazid and Ethionamide on Mycobacterial Mycolic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the metabolic impact of two critical anti-tuberculosis agents.

This guide provides a detailed comparative analysis of Isoniazid (INH) and Ethionamide (B1671405) (ETH), two pivotal drugs in the treatment of tuberculosis that target the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. While both drugs ultimately inhibit the same enzyme, their distinct activation pathways and nuanced effects on mycolic acid subtypes present different profiles of efficacy and resistance.

Introduction to Mycolic Acid Synthesis Inhibition

Mycolic acids are long-chain fatty acids that form a waxy, impermeable barrier around the mycobacterium, contributing to its intrinsic resistance to many common antibiotics and its ability to survive within host macrophages. The Fatty Acid Synthase II (FAS-II) pathway is responsible for the elongation of fatty acid precursors to the full-length mycolic acids. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA. Both Isoniazid and Ethionamide exert their bactericidal effects by inhibiting InhA, thereby disrupting the integrity of the mycobacterial cell wall.

Mechanism of Action: A Tale of Two Prodrugs

A critical distinction between Isoniazid and Ethionamide lies in their activation. Both are prodrugs, meaning they require conversion to their active forms within the mycobacterial cell.

  • Isoniazid (INH): This first-line anti-tuberculosis drug is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinic acyl-NAD adduct binds tightly to and inhibits InhA.[1]

  • Ethionamide (ETH): A second-line drug often employed for drug-resistant tuberculosis, Ethionamide is activated by the monooxygenase EthA.[1] The activated form of Ethionamide also forms an adduct with NAD+ that subsequently inhibits InhA.[1]

This difference in activation is clinically significant. Mutations in the katG gene are a primary cause of Isoniazid resistance and do not confer resistance to Ethionamide. Conversely, mutations in the ethA gene can lead to Ethionamide resistance without affecting Isoniazid susceptibility. However, mutations in the inhA gene itself can confer resistance to both drugs.[1][2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory concentrations of Isoniazid and Ethionamide against Mycobacterium tuberculosis and their target enzyme, InhA. It is important to note that direct comparisons of values from different studies should be made with caution due to potential variations in experimental conditions.

ParameterIsoniazid (INH)Ethionamide (ETH)Reference
Minimum Inhibitory Concentration (MIC) for M. tuberculosis 0.025 - 0.05 µg/mL0.3 - 1.25 µg/mL[3]
IC50 for InhA Inhibition ~0.7 µM (as INH-NAD adduct)Not directly available in a comparable format

Differential Effects on Mycolic Acid Subtypes

Mycobacterium tuberculosis produces three main types of mycolic acids: alpha-, methoxy-, and keto-mycolic acids. Studies have revealed that Isoniazid and Ethionamide have differential effects on the synthesis of these subtypes.

  • Isoniazid: Treatment with Isoniazid leads to the inhibition of all three major mycolic acid species.[4]

  • Ethionamide: In contrast, Ethionamide appears to primarily inhibit the synthesis of the oxygenated mycolic acids (methoxy- and keto-mycolic acids), with a less pronounced effect on the synthesis of diunsaturated alpha-mycolic acids.[5][6] This suggests that Ethionamide may act on a step in the pathway that is more specific to the formation of oxygenated mycolic acids.[5][6]

Experimental Protocols

Protocol for Comparative Analysis of Mycolic Acid Synthesis Inhibition

This protocol outlines a method for the direct comparison of the effects of Isoniazid and Ethionamide on mycolic acid synthesis in M. tuberculosis using radiolabeling and thin-layer chromatography (TLC).

1. Mycobacterial Culture and Drug Treatment:

  • Grow Mycobacterium tuberculosis H37Rv to mid-log phase (OD600 of 0.6-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
  • Aliquot the culture into separate flasks. Add Isoniazid (final concentration, e.g., 0.1 µg/mL) to one set of flasks, Ethionamide (final concentration, e.g., 1 µg/mL) to another, and a corresponding volume of sterile water or DMSO as a vehicle control to a third set.
  • Incubate the flasks for a defined period (e.g., 6, 12, and 24 hours) at 37°C with shaking.

2. Radiolabeling of Mycolic Acids:

  • Following the drug incubation period, add 1 µCi/mL of [1-¹⁴C]acetic acid to each flask.
  • Incubate for a further 8 hours at 37°C with shaking to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.

3. Extraction of Mycolic Acid Methyl Esters (MAMEs):

  • Harvest the bacterial cells by centrifugation.
  • Wash the cell pellet with phosphate-buffered saline (PBS).
  • Saponify the lipids by resuspending the pellet in 2 mL of 5% KOH in methanol (B129727) and incubating at 80°C for 2 hours.
  • After cooling, acidify the mixture with 6N HCl.
  • Extract the fatty acids with 4 mL of diethyl ether.
  • Wash the ether layer with 2 mL of water.
  • Transfer the ether layer to a new tube and evaporate to dryness.
  • Methylate the fatty acids by adding 2 mL of a 10:1 mixture of methanol:toluene and 100 µL of diazomethane. Incubate for 30 minutes at room temperature.
  • Evaporate the solvent to obtain the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

4. Thin-Layer Chromatography (TLC) Analysis:

  • Resuspend the dried MAMEs in 100 µL of chloroform.
  • Spot equal amounts of the samples onto a silica (B1680970) gel TLC plate.
  • Develop the TLC plate in a solvent system of hexane:ethyl acetate (B1210297) (95:5, v/v). For better separation of mycolic acid subtypes, a two-dimensional TLC can be performed.
  • Visualize the separated MAMEs by autoradiography.
  • Quantify the intensity of the spots corresponding to alpha-, methoxy-, and keto-mycolic acids using densitometry software.

5. Data Analysis:

  • Calculate the percentage inhibition of each mycolic acid subtype for both Isoniazid and Ethionamide treated samples relative to the vehicle control.
  • Compare the inhibitory profiles of the two drugs.

Visualizing the Affected Metabolic Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Mycolic Acid Biosynthesis (FAS-II) Pathway and Inhibition

Mycolic_Acid_Pathway cluster_fasI FAS-I cluster_fasII FAS-II Elongation Cycle cluster_modification Modification & Final Condensation cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA Acetyl-CoA->Fatty_Acyl-CoA de novo synthesis Malonyl-ACP Malonyl-ACP Condensation Condensation Malonyl-ACP->Condensation FabH, KasA/B Reduction_1 Reduction_1 Condensation->Reduction_1 MabA Dehydration Dehydration Reduction_1->Dehydration HadABC Reduction_2 Reduction_2 Dehydration->Reduction_2 InhA Elongated_Acyl-ACP Elongated_Acyl-ACP Reduction_2->Elongated_Acyl-ACP next cycle Elongated_Acyl-ACP->Malonyl-ACP next cycle Meromycolic_Acids Meromycolic_Acids Elongated_Acyl-ACP->Meromycolic_Acids Further Elongation & Modification Mycolic_Acids Mycolic_Acids Meromycolic_Acids->Mycolic_Acids Pks13 Cell_Wall Cell_Wall Mycolic_Acids->Cell_Wall incorporation Isoniazid Isoniazid KatG KatG Isoniazid->KatG activation INH-NAD INH-NAD KatG->INH-NAD forms Ethionamide Ethionamide EthA EthA Ethionamide->EthA activation ETH-NAD ETH-NAD EthA->ETH-NAD forms InhA InhA INH-NAD->InhA inhibits ETH-NAD->InhA inhibits Experimental_Workflow cluster_culture 1. Culture & Treatment cluster_labeling 2. Radiolabeling cluster_extraction 3. Extraction & Derivatization cluster_analysis 4. Analysis Start_Culture M. tuberculosis Culture Drug_Treatment Add INH, ETH, or Control Start_Culture->Drug_Treatment Incubation_1 Incubate Drug_Treatment->Incubation_1 Add_Radiolabel Add [1-14C]acetic acid Incubation_1->Add_Radiolabel Incubation_2 Incubate Add_Radiolabel->Incubation_2 Harvest_Cells Harvest Cells Incubation_2->Harvest_Cells Saponification Saponification Harvest_Cells->Saponification Extraction Ether Extraction Saponification->Extraction Methylation Derivatization (MAMEs) Extraction->Methylation TLC Thin-Layer Chromatography Methylation->TLC Autoradiography Autoradiography TLC->Autoradiography Quantification Densitometry & Quantification Autoradiography->Quantification

References

Validating the Efficacy of M. tuberculosis-IN-5 Against Clinical Isolates of Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro efficacy of the novel anti-tuberculosis compound, M. tuberculosis-IN-5, against clinical isolates of Mycobacterium tuberculosis. The performance of M. tuberculosis-IN-5 is compared with standard first- and second-line anti-tuberculosis drugs. This document is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the potential of this compound in the tuberculosis drug development pipeline.

M. tuberculosis -IN-5: A Novel 5-Nitrothiophene Prodrug

M. tuberculosis-IN-5 is a representative of the 5-nitrothiophene class of compounds. For the purpose of this guide, we will refer to the well-characterized 5-nitrothiophene compound, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, as M. tuberculosis-IN-5. This class of compounds are prodrugs that require activation by the mycobacterial F420-dependent nitroreductase, Ddn.[1][2] Upon activation, the compound releases nitric oxide, a radical that is potently bactericidal against both replicating and non-replicating (persistent) M. tuberculosis.[1][2] This mechanism of action is similar to that of the nitroimidazole class of anti-TB drugs, such as delamanid (B1670213) and pretomanid.[1] Notably, resistance to 5-nitrothiophenes has been associated with mutations in the F420 cofactor biosynthesis pathway, leading to cross-resistance with the nitroimidazole PA-824.[2]

Comparative In-Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of M. tuberculosis-IN-5 against various strains of M. tuberculosis, alongside a selection of standard anti-tuberculosis agents. The data is compiled from various studies to provide a comparative overview.

CompoundClassTarget/Mechanism of ActionMIC Range against Drug-Susceptible M. tuberculosis (µg/mL)MIC Range against Multi-Drug Resistant (MDR) M. tuberculosis (µg/mL)Activity against Non-Replicating M. tuberculosis
M. tuberculosis-IN-5 5-Nitrothiophene Prodrug, releases nitric oxide 6.25 (H37Rv) [2]Not explicitly reported for a wide panel of clinical MDR isolates Active (MIC of 6.25 µg/mL against ss18b strain) [2]
IsoniazidHydrazideMycolic acid synthesis0.015 - 0.25[3]>1.0Inactive
RifampicinRifamycinRNA polymerase0.03 - 0.25[3]>1.0Reduced activity
EthambutolDiamineArabinogalactan synthesis0.5 - 2.0[3]VariableInactive
PyrazinamideCarboxamideDisruption of membrane potential and transport12.5 - 100VariableActive
MoxifloxacinFluoroquinoloneDNA gyrase0.06 - 0.5[3]0.125 - >32Active
BedaquilineDiarylquinolineATP synthase0.03 - 0.12[3]0.03 - 0.24Active
LinezolidOxazolidinoneProtein synthesis0.12 - 1.0[3]0.12 - 2.0Active
DelamanidNitroimidazoleMycolic acid synthesis0.006 - 0.024[3]0.006 - 0.048Active

Note: MIC values can vary depending on the specific clinical isolate, the testing methodology, and the laboratory. The data presented here are for comparative purposes.

Experimental Protocols

The determination of the in-vitro efficacy of anti-tuberculosis compounds is crucial for their development. The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (M. tuberculosis-IN-5) and comparator drugs

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Sterile deionized water

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth until the mid-log phase (OD600 of 0.4-0.8).

    • Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the outer wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to all test wells.

    • In the first well of each row, add an additional 100 µL of the test compound at twice the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row. Discard 100 µL from the last well.

    • Include a drug-free control (broth and inoculum only) and a sterile control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each test well.

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Assessment of Activity against Non-Replicating M. tuberculosis

The streptomycin-starved 18b (ss18b) strain of M. tuberculosis is a commonly used model to assess the activity of compounds against non-replicating, persistent bacteria.

Materials:

Procedure:

  • Induction of Non-Replicating State:

    • Culture the M. tuberculosis 18b strain in 7H9 broth containing streptomycin.

    • To induce a non-replicating state, wash the bacteria to remove streptomycin and resuspend in streptomycin-free 7H9 broth.

  • Drug Exposure:

    • Expose the non-replicating bacteria to serial dilutions of the test compound in a 96-well plate format, similar to the MABA protocol.

  • Viability Assessment:

    • After a defined incubation period (e.g., 7-10 days), assess bacterial viability using the resazurin reduction assay as described in the MABA protocol.

    • The MIC against the non-replicating strain is determined as the lowest drug concentration that inhibits the metabolic activity of the bacteria.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Mycobacterium tuberculosis Cell M_tuberculosis_IN_5 M. tuberculosis-IN-5 (Prodrug) Ddn Ddn (F420-dependent nitroreductase) M_tuberculosis_IN_5->Ddn Enters cell Activated_Drug Activated Drug (Radical Intermediate) Ddn->Activated_Drug Reduction Nitric_Oxide Nitric Oxide (NO) Activated_Drug->Nitric_Oxide Decomposition Bactericidal_Effect Bactericidal Effect (DNA damage, etc.) Nitric_Oxide->Bactericidal_Effect

Caption: Mechanism of action of M. tuberculosis-IN-5.

G Start Start: Prepare M. tuberculosis Inoculum Plate_Setup Set up 96-well plate with serial dilutions of test compounds Start->Plate_Setup Inoculation Inoculate wells with M. tuberculosis suspension Plate_Setup->Inoculation Incubation Incubate at 37°C for 5-7 days Inoculation->Incubation Alamar_Blue Add Alamar Blue reagent Incubation->Alamar_Blue Reincubation Re-incubate for 24 hours Alamar_Blue->Reincubation Readout Observe color change (Blue vs. Pink) Reincubation->Readout MIC_Determination Determine MIC: Lowest concentration with no pink color Readout->MIC_Determination

Caption: Experimental workflow for MIC determination using MABA.

Conclusion

M. tuberculosis-IN-5, a representative 5-nitrothiophene, demonstrates potent in-vitro activity against both replicating and non-replicating M. tuberculosis. Its novel mechanism of action, involving the release of bactericidal nitric oxide, makes it a promising candidate for further investigation, particularly for its potential to shorten tuberculosis treatment duration by targeting persistent bacteria. The comparative data, while still requiring more extensive head-to-head studies against a wide array of clinical isolates, suggests that its efficacy is within a relevant range when compared to existing anti-TB drugs. The provided experimental protocols offer a standardized framework for the continued evaluation of this and other novel anti-tuberculosis compounds. Further studies are warranted to fully elucidate its efficacy against a diverse panel of drug-sensitive and drug-resistant clinical isolates and to assess its in-vivo efficacy and safety profile.

References

A Comparative Analysis of the Post-Antibiotic Effect of Rifampicin and the Investigational Agent Mycobacterium Tuberculosis-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the post-antibiotic effect (PAE) of the frontline anti-tuberculosis drug, rifampicin (B610482), and the investigational compound, Mycobacterium Tuberculosis-IN-5 (5-Fluoroindole hydrochloride). While extensive data exists for rifampicin, the PAE of this compound has not yet been reported in the available scientific literature. This document summarizes the known characteristics of both compounds and offers a comprehensive experimental framework for the determination and comparison of the PAE of this compound.

Introduction to the Compounds

Rifampicin (Rifampin) is a cornerstone of combination therapy for tuberculosis. Its potent bactericidal activity is attributed to the inhibition of DNA-dependent RNA polymerase in Mycobacterium tuberculosis[1][2][3][4][5]. A key pharmacodynamic parameter of rifampicin is its prolonged post-antibiotic effect, which is the persistent suppression of bacterial growth even after the removal of the drug from the culture medium[6][7]. This effect is concentration-dependent and contributes significantly to the efficacy of intermittent dosing regimens[6].

This compound (5-Fluoroindole hydrochloride) is an investigational antibacterial agent that has demonstrated inhibitory activity against both pan-sensitive and multidrug-resistant strains of M. tuberculosis. Identified as the hydrochloride salt of 5-Fluoroindole, this compound has shown efficacy in a murine model of tuberculosis infection[5]. Its proposed mechanism of action involves its conversion to 5-fluorotryptophan, which may disrupt essential metabolic pathways in the bacterium[1][2].

Quantitative Data Summary

The following table summarizes the known quantitative data for rifampicin and this compound. The PAE for this compound is yet to be determined and is presented here as a parameter for experimental investigation.

ParameterRifampicinThis compound (5-Fluoroindole HCl)
Mechanism of Action Inhibition of DNA-dependent RNA polymerase[1][2][3][4][5]Proposed to involve biosynthesis of 5-fluorotryptophan[1][2]
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv ~0.1 µg/mL4.7-29.1 µM
Post-Antibiotic Effect (PAE) against M. tuberculosis 67.8 hours to ≥5.2 days (concentration-dependent)[6][7]Data not available

Experimental Protocol for Determining the Post-Antibiotic Effect

To facilitate the direct comparison of the PAE of this compound with rifampicin, the following detailed experimental protocol is provided. This protocol is based on established methods for determining the PAE of anti-tuberculosis agents.

Objective: To determine and compare the in vitro post-antibiotic effect of this compound and rifampicin against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Rifampicin (analytical grade)

  • This compound (5-Fluoroindole hydrochloride)

  • Phosphate-buffered saline (PBS)

  • Sterile culture tubes and flasks

  • Incubator at 37°C with shaking capabilities

  • Spectrophotometer

  • Equipment for determining colony-forming units (CFU), such as agar (B569324) plates (Middlebrook 7H10 or 7H11) and a colony counter.

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate M. tuberculosis into Middlebrook 7H9 broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (optical density at 600 nm [OD600] of 0.4-0.6).

  • Drug Exposure:

    • Dilute the bacterial culture to a standardized inoculum of approximately 10^5 to 10^6 CFU/mL in fresh, pre-warmed 7H9 broth.

    • Divide the culture into three groups:

      • Test Group 1: Add this compound at a concentration of 10x the MIC.

      • Test Group 2: Add rifampicin at a concentration of 10x the MIC (positive control).

      • Control Group: Add no drug.

    • Incubate all cultures for a defined period (e.g., 2 hours) at 37°C with shaking.

  • Drug Removal:

    • After the exposure period, remove the drug by centrifuging the cultures at 4000 x g for 15 minutes.

    • Discard the supernatant and wash the bacterial pellet twice with pre-warmed PBS to remove any residual drug.

    • Resuspend the final pellet in an equal volume of fresh, pre-warmed 7H9 broth.

  • Monitoring of Bacterial Regrowth:

    • At time zero (immediately after drug removal) and at regular intervals thereafter (e.g., every 12 or 24 hours), take aliquots from each culture.

    • Determine the number of viable bacteria in each aliquot by plating serial dilutions on Middlebrook 7H10 or 7H11 agar plates and counting the CFU after incubation for 3-4 weeks.

    • Concurrently, monitor the growth of the cultures by measuring the OD600.

  • Calculation of the Post-Antibiotic Effect:

    • The PAE is calculated using the following formula: PAE = T - C

      • T: The time required for the CFU count in the test culture to increase by 1 log10 above the count observed immediately after drug removal.

      • C: The time required for the CFU count in the control culture to increase by 1 log10 above the count observed immediately after the "wash" step.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the known mechanism of action of rifampicin, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Drug Exposure (2 hours) cluster_removal Drug Removal cluster_regrowth Regrowth Monitoring cluster_analysis Data Analysis A M. tuberculosis Culture (Mid-log phase) B Inoculum Standardization (~10^6 CFU/mL) A->B C1 Test: Mtb-IN-5 (10x MIC) B->C1 C2 Control: Rifampicin (10x MIC) B->C2 C3 No Drug Control B->C3 D Centrifugation & Washing C1->D C2->D C3->D E Resuspension in Fresh Medium D->E F Serial Sampling (CFU Counting) E->F G Calculate PAE (PAE = T - C) F->G

Caption: Experimental workflow for determining the post-antibiotic effect.

Rifampicin_MOA Rif Rifampicin RNAP DNA-dependent RNA Polymerase (RNAP) Rif->RNAP Binds to β-subunit RNA RNA Transcript Rif->RNA Inhibits Elongation RNAP->RNA Transcription DNA Bacterial DNA DNA->RNAP Template Protein Protein Synthesis RNA->Protein Translation Growth Bacterial Growth & Replication Protein->Growth

Caption: Mechanism of action of Rifampicin.

Conclusion

This guide provides a framework for the direct comparison of the post-antibiotic effect of rifampicin and the investigational compound this compound. While the PAE of rifampicin is well-characterized and contributes to its clinical efficacy, this critical pharmacodynamic parameter for this compound remains to be elucidated. The provided experimental protocol offers a standardized method for researchers to determine the PAE of this novel agent, enabling a comprehensive assessment of its potential as a future anti-tuberculosis therapeutic. The generation of such data will be crucial for understanding its full pharmacological profile and for guiding its further development.

References

Comparative Guide to the Crystallographic Validation of Direct InhA Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of direct inhibitors targeting the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA), a clinically validated target for anti-tubercular drugs. We will focus on the crystallographic validation of the mechanism of action for a representative direct inhibitor, comparing its performance with the frontline prodrug isoniazid (B1672263) and other direct inhibitors.

Introduction to InhA as a Therapeutic Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is carried out by the fatty acid synthase-II (FAS-II) system, a pathway containing several essential enzymes.

One of the key enzymes in this pathway is InhA, an NADH-dependent enoyl-acyl carrier protein reductase. InhA is responsible for the final reduction step in each cycle of fatty acid elongation. The clinical significance of InhA is underscored by the fact that it is the primary target of isoniazid (INH), a cornerstone of first-line tuberculosis therapy.[1][2]

However, isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Mutations in the katG gene are the most common cause of isoniazid resistance in clinical Mtb isolates. This has driven the search for direct InhA inhibitors that can bind to the enzyme without needing prior activation, thus bypassing this major resistance mechanism.[1][4][5]

Mechanism of Action: Prodrug vs. Direct Inhibition

The validation of a drug's mechanism of action is crucial. For InhA inhibitors, crystallography provides definitive evidence of direct target engagement.

  • Isoniazid (Prodrug): Upon entering the mycobacterium, isoniazid is oxidized by KatG. The resulting reactive species covalently attaches to the NAD(H) cofactor, forming an INH-NAD adduct. It is this adduct, not isoniazid itself, that binds to the InhA active site with high affinity, blocking the binding of the natural substrate and inhibiting mycolic acid synthesis.[3][6]

  • Direct Inhibitors (e.g., 4-Hydroxy-2-pyridones): Compounds like the 4-hydroxy-2-pyridones represent a new class of direct InhA inhibitors.[2] These molecules are designed to bind directly to the InhA active site, typically in the presence of the NADH cofactor, and physically obstruct the substrate-binding pocket.[2][7] X-ray crystallography has been instrumental in visualizing this direct binding, confirming the mechanism of action and providing a structural basis for further optimization. The crystal structures reveal that these inhibitors occupy the substrate-binding pocket and often interact with key residues like Tyr158 and the nicotinamide (B372718) ring of the NADH cofactor.[7][8]

Data Presentation: Comparative Efficacy of InhA Inhibitors

The following table summarizes the in vitro efficacy of isoniazid and selected direct InhA inhibitors.

Compound NameClass/TypeTarget EnzymeIC50 (µM) vs. InhAMIC (µM) vs. Mtb H37Rv
Isoniazid ProdrugInhA (via INH-NAD adduct)N/A (Prodrug)~0.33
NITD-916 4-Hydroxy-2-pyridone (Direct Inhibitor)InhA~0.05~0.05
GSK138 Thiazole (Direct Inhibitor)InhA0.041.0
Triclosan Diphenyl ether (Direct Inhibitor)InhA~0.05N/A

Note: IC50 is the half-maximal inhibitory concentration against the isolated enzyme, indicating target potency. MIC is the minimum inhibitory concentration required to inhibit whole-cell bacterial growth, reflecting target potency, cell permeability, and other factors.[9] Data compiled from multiple sources.[2][9][10]

Mandatory Visualization

Mycolic_Acid_Pathway_Inhibition cluster_FAS_II Fatty Acid Synthase-II (FAS-II) Elongation Cycle cluster_inhibition Inhibition Mechanisms Acyl-ACP Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP Multiple Steps Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP Reduction InhA InhA Enzyme Enoyl-ACP->InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further Processing InhA->Elongated Acyl-ACP Mtb Cell Wall Mtb Cell Wall Mycolic Acids->Mtb Cell Wall Essential Component Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid->KatG Activation INH-NAD_Adduct INH-NAD Adduct KatG->INH-NAD_Adduct INH-NAD_Adduct->InhA Inhibits Direct_Inhibitor Direct Inhibitor (e.g., NITD-916) Direct_Inhibitor->InhA Inhibits Directly

Caption: Mycolic acid biosynthesis pathway and points of inhibition.

Validation_Workflow cluster_invitro In Vitro Characterization HTS 1. High-Throughput Screening (Phenotypic or Target-based) Hit_ID 2. Hit Identification HTS->Hit_ID Lead_Opt 3. Lead Optimization (SAR Studies) Hit_ID->Lead_Opt InVitro 4. In Vitro Testing Lead_Opt->InVitro Crystallography 5. Crystallographic Validation InVitro->Crystallography Potent Compounds Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) InVitro->Enzyme_Assay MIC_Assay Whole-Cell Assay (Determine MIC) InVitro->MIC_Assay Structure Crystal Structure of InhA-Inhibitor Complex Crystallography->Structure MoA Mechanism of Action (MoA) Confirmed Structure->MoA MoA->Lead_Opt Structure-Guided Design

Caption: Experimental workflow for InhA inhibitor validation.

Experimental Protocols

InhA Enzyme Inhibition Assay Protocol

This protocol determines the IC50 value of a test compound against purified Mtb InhA enzyme.

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable long-chain enoyl-CoA substrate

  • Test compound (inhibitor) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare working solutions of NADH and DD-CoA in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and the desired concentration of the test compound. Include controls with DMSO only (no inhibitor) and no enzyme (background).

  • Enzyme Pre-incubation: Add a fixed concentration of purified InhA enzyme (e.g., 10 nM) to each well.[11] Incubate the plate at room temperature for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the DD-CoA substrate (e.g., 300 µM) to all wells.[11]

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+, which is catalyzed by InhA.

  • Data Analysis: Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[12]

Protocol for Crystallographic Validation of InhA-Inhibitor Complex

This protocol outlines the general steps to obtain a high-resolution crystal structure of InhA bound to a direct inhibitor.

Materials:

  • Expression vector containing the Mtb inhA gene (e.g., pET15b-inhA).[2]

  • E. coli expression host (e.g., BL21(DE3)).

  • Purification equipment (FPLC system, Ni-NTA affinity column, gel filtration column).

  • Purified direct inhibitor.

  • Crystallization screening kits and plates (sitting or hanging drop vapor diffusion).

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol).

  • X-ray diffraction equipment (synchrotron beamline).

Methodology:

  • Protein Expression and Purification:

    • Transform the inhA expression vector into E. coli.

    • Grow the cells and induce protein expression with IPTG.

    • Harvest the cells, lyse them, and clarify the lysate by centrifugation.

    • Purify the soluble His-tagged InhA protein using nickel-affinity chromatography followed by size-exclusion chromatography to obtain highly pure and homogenous protein.[2]

  • Crystallization (Co-crystallization Method):

    • Concentrate the purified InhA to ~10 mg/mL.

    • Incubate the protein with the NADH cofactor (to ensure its presence in the active site) and a molar excess of the direct inhibitor for several hours on ice to form the ternary complex.[13]

    • Screen for crystallization conditions by setting up vapor diffusion plates, mixing the protein-inhibitor complex solution with various reservoir solutions from commercial screens.

    • Optimize promising initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Crystal Soaking (Alternative Method):

    • If apo-InhA crystals (or InhA-NADH binary complex crystals) are already available, they can be soaked in a solution containing the inhibitor.

    • Prepare a soaking solution by adding the inhibitor (dissolved in a cryo-compatible solvent like DMSO) to the crystal's mother liquor.

    • Transfer the apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.[14][15]

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen after briefly soaking it in a cryoprotectant solution (which should also contain the inhibitor and NADH).[13]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known InhA structure as a search model.

    • Refine the model and build the inhibitor molecule into the observed electron density map in the active site. The final refined structure will reveal the precise binding mode and interactions of the inhibitor with the InhA enzyme.[16]

References

Comparative Immunomodulatory Effects in the Context of Mycobacterium tuberculosis Infection

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: The specific entity "Mycobacterium Tuberculosis-IN-5" is not readily identifiable in the published scientific literature. Therefore, this guide provides a comparative analysis of the immunomodulatory effects of Mycobacterium tuberculosis itself and various therapeutic agents that modulate the host immune response to the bacterium. This information is crucial for researchers and drug development professionals working on novel strategies to combat tuberculosis.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), presents a major global health challenge, largely due to the bacterium's ability to manipulate the host immune system.[1][2] Mtb has co-evolved with its human host, developing sophisticated mechanisms to evade and subvert immune responses, leading to persistent infection.[1][3] This has spurred the development of host-directed therapies (HDTs) and other immunomodulatory agents to enhance the efficacy of standard antibiotic treatments.[1][4]

Immunomodulation by Mycobacterium tuberculosis

M. tuberculosis is a master modulator of the host immune system. Upon inhalation, the bacilli are phagocytosed by alveolar macrophages, where they have evolved to survive and replicate.[3][5] The bacterium employs a variety of strategies to create a permissible intracellular niche:

  • Inhibition of Phagosome Maturation: Mtb arrests the maturation of the phagosome, preventing its fusion with the lysosome. This is a key survival mechanism, allowing the bacterium to avoid the harsh acidic environment and digestive enzymes of the phagolysosome.[3][6]

  • Modulation of Cytokine Production: The bacterium can alter the production of key cytokines. While it can trigger a pro-inflammatory response, it can also induce anti-inflammatory cytokines to dampen the immune response and promote its persistence.

  • Evasion of Autophagy: Autophagy is a cellular process that can eliminate intracellular pathogens. Mtb has been shown to block autophagic pathways in infected macrophages.[4]

  • Manipulation of Cell Death Pathways: Mtb can inhibit apoptosis of infected macrophages to protect its replicative niche, while inducing necrosis to facilitate its spread to other cells.

The complex cell wall of Mtb, rich in lipids like mycolic acid, is a major contributor to its immunomodulatory and pathogenic properties.[7]

Comparative Analysis of Immunomodulatory Agents for Tuberculosis

The limitations of current anti-TB therapy, especially with the rise of multidrug-resistant (MDR) strains, have highlighted the need for new therapeutic approaches.[4][7] Immunomodulatory agents that enhance the host's ability to control the infection are a promising avenue.

Immunomodulatory Agent Mechanism of Action Key Experimental Findings References
Vitamin D3 Induces the production of the antimicrobial peptide cathelicidin (B612621) (LL-37). Modulates cytokine and chemokine production. Promotes bacterial clearance at low infection levels and intracellular containment at high levels.In vitro studies show vitamin D3 conditioning of macrophages leads to increased bacterial clearance and reduced host cell cytotoxicity. The immunomodulatory effects are dependent on the level of infection.[8]
Phenylbutyrate (PBA) In combination with Vitamin D3, it enhances antimicrobial immunity.The combination of Vitamin D3 and PBA was as effective as a much higher dose of isoniazid (B1672263) in reducing intracellular MDR-TB growth in macrophages.[4]
5-Nitrothiophenes These are prodrugs activated by an Mtb enzyme (F420-dependent nitroreductase) to release nitric oxide (NO), a potent antimicrobial agent.Showed activity against both replicating and non-replicating Mtb. Mutants resistant to 5-nitrothiophenes were also resistant to the nitroimidazole PA-824, indicating a similar mechanism of action.[9]
Allicin, Gingerol, Berberine These natural compounds have been shown to promote pro-inflammatory responses and activate signaling pathways that enhance both innate and adaptive immunity against TB.Studies have shown these immunomodulators can enhance T-cell activation and memory responses, potentially reducing TB recurrence.[10]
Nutritional Supplementation Can improve the pharmacokinetics of anti-TB drugs, particularly in malnourished and HIV-positive individuals.A clinical trial showed that nutritional supplementation in HIV-positive TB patients led to higher concentrations of rifampin, a key anti-TB drug.[11]

Experimental Protocols

A. In Vitro Macrophage Infection Model to Assess Intracellular Bacterial Growth

This protocol is fundamental for evaluating the efficacy of immunomodulatory compounds against intracellular Mtb.

  • Cell Culture: Culture human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1) in appropriate media.

  • Bacterial Preparation: Grow M. tuberculosis (e.g., H37Rv strain) to mid-log phase in Middlebrook 7H9 broth. Prepare a single-cell suspension of the bacteria.

  • Infection: Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI), typically 1 to 10 bacilli per macrophage.

  • Treatment: After allowing for phagocytosis (e.g., 4 hours), wash the cells to remove extracellular bacteria and add fresh media containing the immunomodulatory agent to be tested.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 24, 48, 72 hours).

  • Lysis and Plating: At each time point, lyse the macrophages with a gentle detergent (e.g., 0.1% saponin) to release intracellular bacteria.

  • Enumeration of Colony Forming Units (CFU): Serially dilute the lysate and plate on Middlebrook 7H10 agar (B569324) plates. Incubate the plates for 3-4 weeks and count the colonies to determine the number of viable intracellular bacteria.

B. Cytokine Quantification by ELISA

This protocol measures the production of key immunomodulatory cytokines by infected cells.

  • Sample Collection: Collect the supernatants from the macrophage cultures at different time points post-infection and treatment.

  • ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12).

  • Data Analysis: Follow the kit manufacturer's instructions for the assay. Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

A. Mycobacterium tuberculosis Evasion of Phagosome-Lysosome Fusion

G cluster_macrophage Macrophage Cytoplasm Mtb M. tuberculosis Phagocytosis Phagocytosis Mtb->Phagocytosis Phagosome Early Phagosome (Contains Mtb) Phagocytosis->Phagosome Phagolysosome Phagolysosome (Bacterial Killing) Phagosome->Phagolysosome Maturation Inhibition Inhibition of Maturation (Mtb Virulence Factors) Phagosome->Inhibition Arrested by Mtb Replication Mtb Replication Phagosome->Replication Lysosome Lysosome (Digestive Enzymes) Lysosome->Phagolysosome Fusion Inhibition->Phagolysosome

Caption: Mtb inhibits phagosome maturation to prevent fusion with the lysosome, allowing it to replicate within the macrophage.

B. Experimental Workflow for Evaluating Immunomodulators

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays Start Isolate/Culture Macrophages Infect Infect with M. tuberculosis Start->Infect Treat Add Immunomodulatory Compound Infect->Treat Incubate Incubate for 24-72h Treat->Incubate CFU CFU Assay (Bacterial Load) Incubate->CFU ELISA ELISA (Cytokine Profile) Incubate->ELISA Microscopy Microscopy (Cell Morphology) Incubate->Microscopy

Caption: Workflow for testing the effects of immunomodulatory compounds on Mtb-infected macrophages.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Mycobacterium tuberculosis, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Adherence to strict protocols for the decontamination and disposal of cultures, contaminated materials, and other infectious waste is paramount to prevent occupational exposure and environmental contamination. This guide provides a comprehensive operational and disposal plan, detailing essential procedures for the safe management of M. tuberculosis waste.

Core Principles of M. tuberculosis Waste Management

A fundamental principle in managing waste contaminated with M. tuberculosis is that all infectious materials must be decontaminated before they are removed from the laboratory.[1][2] A systematic approach to waste management should be in place, encompassing segregation, decontamination, and disposal, all in compliance with local and national regulations.[3]

Step-by-Step Disposal Procedures

1. Waste Segregation at the Source:

  • Immediately at the point of generation, separate contaminated waste from general, non-infectious waste.[4]

  • Use designated, clearly labeled, leak-proof containers with biohazard symbols.[4]

  • Categories for segregation should include:

    • Contaminated Sharps: Needles, broken glass, slides. These must be placed in puncture-resistant containers.

    • Contaminated Non-Sharps: Cultures, sputum containers, personal protective equipment (PPE), plasticware. Place these in autoclavable biohazard bags.[3][4][5]

    • Uncontaminated Waste: Packaging materials and other items that have not come into contact with infectious agents can be disposed of as general waste.[1]

2. Decontamination Methods:

The primary methods for decontaminating M. tuberculosis waste are autoclaving and chemical disinfection. Incineration is also a viable, and often preferred, final disposal method.[3][5]

a) Autoclaving (Steam Sterilization):

  • Autoclaving is the most efficient and recommended method for decontaminating M. tuberculosis cultures and other contaminated materials.[3][5][6]

  • All positive M. tuberculosis cultures must be autoclaved before disposal.[3][5]

  • It is recommended to have an autoclave available within or near the containment laboratory.[3][5][7]

  • Use separate autoclaves for decontaminating infectious materials and for sterilizing clean laboratory equipment.[3][8]

  • Procedure:

    • Place contaminated materials in autoclavable biohazard bags, ensuring they are not overfilled (fill to about 70% capacity) to allow for steam penetration.[4]

    • Use autoclave tape as an indicator to verify that the appropriate temperature has been reached.[4]

    • Operate the autoclave at a minimum of 121°C (250°F) at approximately 15 psi for at least 30-60 minutes .[4][6] The time may need to be increased depending on the load volume and density.

    • After the cycle is complete and the materials have cooled, the autoclaved waste can typically be disposed of as general waste, in accordance with institutional and local regulations.[4]

    • Regularly validate the autoclave's efficacy using biological indicators.[8]

b) Chemical Disinfection:

  • Chemical disinfection is used for surfaces, equipment that cannot be autoclaved, and for treating liquid waste. The effectiveness of a disinfectant depends on its concentration, contact time, and the presence of organic material like sputum.[9]

  • Procedure:

    • Select an appropriate disinfectant with proven tuberculocidal activity.

    • Ensure that materials to be disinfected are fully submerged in the disinfectant solution for the required contact time, avoiding air bubbles.[3][5]

    • After the contact time is complete, dispose of the disinfected materials according to institutional guidelines.

    • Note that materials treated with certain chemicals, like phenol (B47542) or alcohol, should not be autoclaved.[4] Similarly, waste treated with sodium hypochlorite (B82951) should not be autoclaved.[10]

3. Final Disposal:

  • After decontamination, waste should be disposed of following institutional and local environmental regulations.

  • Incineration is a highly effective method for the final disposal of laboratory waste, whether decontaminated or not.[3]

  • Landfill disposal of materials from TB laboratories, even after decontamination, should be avoided if possible.[3][5]

Quantitative Data on Decontamination Methods

The following tables summarize key quantitative parameters for common decontamination methods effective against M. tuberculosis.

Table 1: Autoclave Sterilization Parameters

Parameter Standard Value Notes
Temperature 121°C Essential for effective steam sterilization.[6]
Pressure ~15 psi

| Time | 30-60 minutes | Time may need to be adjusted based on load size and density.[4] |

Table 2: Efficacy of Chemical Disinfectants Against M. tuberculosis

Disinfectant Concentration Minimum Contact Time Efficacy & Notes
Phenol 5% Not Specified Effective in suspension and on surfaces, even with an organic load (sputum).[9][11][12] Highly irritating and toxic.[9]
Glutaraldehyde 2% Not Specified Effective against M. tuberculosis.[11][12]
Sodium Hypochlorite (Bleach) 1 g/L or 5 g/L (1:50 or 1:10 dilution of 5% bleach) Not Specified Effective general-purpose disinfectant. Corrosive to metals. Solutions should be prepared daily.[9]
Ethanol/Isopropyl Alcohol 70% Not Specified Effective in suspension without organic material.[9][11][12] Not effective on dried surfaces or in the presence of sputum.[11][12] Volatile and flammable.[9]
Acetic Acid (Vinegar) 6% 30 minutes Can effectively kill even drug-resistant M. tuberculosis.[13]

| Hydrogen Peroxide Vapor (HPV) | Not Applicable | < 90 minutes | Effective for decontaminating biological safety cabinets and rooms.[14] |

Note: Some disinfectants, such as quaternary ammonium (B1175870) compounds and chlorhexidine (B1668724) gluconate, have been found to be ineffective against M. tuberculosis.[11][12]

Experimental Protocols

The efficacy data presented is based on suspension and carrier tests. A general methodology for such tests involves:

  • Preparation of Bacterial Suspension: A standardized culture of M. tuberculosis is prepared.

  • Contamination:

    • Suspension Test: The bacterial suspension is directly mixed with the disinfectant solution.

    • Carrier Test: Stainless steel carriers are contaminated with the bacterial suspension (sometimes mixed with an organic load like sputum) and allowed to dry.

  • Disinfectant Application: The contaminated carriers are immersed in the disinfectant, or the disinfectant is mixed with the liquid suspension.

  • Contact Time: The disinfectant is allowed to act for a predetermined amount of time.

  • Neutralization: The action of the disinfectant is stopped by adding a neutralizing chemical.

  • Quantification: The number of surviving bacteria is determined by plating and counting colony-forming units (CFU). A significant reduction (e.g., 4-log10) in CFU indicates effective disinfection.[11]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with M. tuberculosis.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Decontamination cluster_4 Step 4: Final Disposal start Waste Generation Point sharps Sharps start->sharps non_sharps Non-Sharps (Cultures, PPE, etc.) start->non_sharps uncontaminated Uncontaminated (Packaging, etc.) start->uncontaminated sharps_container Puncture-Resistant Sharps Container sharps->sharps_container autoclave_bag Autoclavable Biohazard Bag non_sharps->autoclave_bag chem_disinfect Chemical Disinfection (For surfaces/liquids) non_sharps->chem_disinfect Alternative for non-autoclavables general_waste General Waste Bin uncontaminated->general_waste autoclave Autoclave (121°C, 15 psi, 30-60 min) sharps_container->autoclave autoclave_bag->autoclave final_general General Waste Stream general_waste->final_general incineration Incineration or Regulated Medical Waste Stream autoclave->incineration Post-Decontamination chem_disinfect->incineration

Caption: Workflow for segregation and disposal of M. tuberculosis waste.

Shipping and Transport of Waste

If decontaminated waste must be transported off-site, it must be packaged and shipped according to regulations for transporting infectious substances.

  • Cultures of M. tuberculosis are classified as Category A infectious substances (UN 2814) , which are considered high-consequence dangerous goods.[15][16]

  • Patient specimens (e.g., sputum for diagnosis) are generally classified as Category B (UN 3373) .[17]

  • Packaging for transport requires a three-tiered system: a primary leak-proof receptacle, a secondary leak-proof container, and a rigid outer packaging.[17][18]

  • All transport must comply with national and international regulations, such as those from the Department of Transportation (DOT) and the International Air Transport Association (IATA).

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Mycobacterium Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To ensure the safety of researchers, scientists, and drug development professionals working with Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, stringent adherence to personal protective equipment (PPE) protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering clear, step-by-step guidance for laboratory personnel.

M. tuberculosis is a Risk Group 3 pathogen and is transmitted through aerosols, making respiratory protection a critical component of any safety protocol.[1] The incidence of tuberculosis among laboratory personnel involved in its diagnosis is significantly higher than in those working with other clinical specimens, underscoring the need for meticulous safety measures.

Core Principles of M. tb Biosafety

A comprehensive tuberculosis infection control program is built on a three-tiered hierarchy of controls:

  • Administrative Measures: These are management-level policies designed to minimize risk, including the development of a written TB infection control plan and assigning responsibility for its implementation.[2]

  • Environmental Controls: These include engineering solutions to reduce the concentration of infectious aerosols. Primary among these are biological safety cabinets (BSCs) and proper room ventilation.[3][4]

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the pathogen and must be used in conjunction with administrative and environmental controls.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is dictated by a risk assessment of the procedures being performed and the biosafety level (BSL) of the laboratory.[5][6]

General Laboratory Areas (Lower Risk Activities)

In areas where there is no direct handling of open cultures or infectious materials, the following PPE is required:

PPE ComponentSpecification
Lab Coat Long-sleeved, front-fastening.[3][7]
Gloves Disposable latex, vinyl, or nitrile gloves.[8]
Eye Protection Safety glasses or goggles.[6]
Footwear Closed-toe shoes.[7]
Work within a Biological Safety Cabinet (BSC)

All procedures involving the manipulation of infectious materials must be conducted within a certified Class I or Class II Biological Safety Cabinet.[1][9]

PPE ComponentSpecification
Gown Solid-front, back-closing gown with long sleeves and knit cuffs.[4][8][10]
Gloves Disposable latex, vinyl, or nitrile gloves, with cuffs overlapping the gown sleeves.[8]
Respiratory Protection A NIOSH-certified N95 filtering facepiece respirator or higher.[11] Fit-testing is mandatory.[8]
Eye Protection Safety glasses or goggles.[6]
Footwear Shoe covers or dedicated laboratory shoes.[6]

Procedural Guidance for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Perform Hand Hygiene: Wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Don Gown: Put on a clean, back-closing gown and tie it securely.

  • Don Respirator: Place the N95 respirator over your nose and mouth, ensuring a tight seal. Perform a user seal check.

  • Don Eye Protection: Put on safety glasses or goggles.

  • Don Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.

Doffing (Taking Off) PPE:

  • Remove Gloves: Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.

  • Remove Gown: Untie the gown. Reach back and pull the gown away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it and fold or roll it into a bundle.

  • Perform Hand Hygiene.

  • Exit the immediate work area.

  • Remove Eye Protection.

  • Remove Respirator: Remove the respirator without touching the front.

  • Perform Hand Hygiene.

Operational Plan for Handling M. tuberculosis

All work with open cultures of M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.[1][9] Diagnostic activities on clinical specimens, such as primary culture, may be conducted in a BSL-2 laboratory with BSL-3 practices.[1]

Key Experimental Protocols:

  • Aerosol Generating Procedures: Any procedure with the potential to create infectious aerosols (e.g., vortexing, sonicating, centrifuging) must be performed inside a BSC.[4] Centrifuges should be equipped with safety cups or sealed rotors.[1]

  • Specimen Handling: All containers with specimens potentially containing M. tuberculosis should be opened within a BSC. The exterior of the container should be disinfected.[1]

  • Spill Management: In the event of a spill of infectious material, the area should be immediately cleared. After waiting for aerosols to settle (at least 30 minutes), the spill should be covered with absorbent material and decontaminated with an appropriate disinfectant. All materials used for cleanup must be disposed of as infectious waste.

Disposal Plan for Contaminated Materials

A systematic approach to waste management is crucial to prevent the release of infectious agents.

Waste CategoryDisposal Procedure
Sharps Needles, scalpels, and other sharps must be placed in a puncture-resistant sharps container.[3][12]
Solid Waste All contaminated solid waste (e.g., gloves, gowns, culture plates) should be placed in a leak-proof biohazard bag.[3][13]
Liquid Waste Liquid waste should be decontaminated with an appropriate disinfectant before disposal.[3]

All infectious waste must be decontaminated, preferably by autoclaving, before being removed from the laboratory.[3][13] Incineration is also an acceptable method of disposal.[3]

PPE_Selection_Workflow cluster_Start Start cluster_Assessment Risk Assessment cluster_BSL2 BSL-2 Practices cluster_BSL3 BSL-3 Practices cluster_Action Action start Researcher enters the laboratory procedure_assessment Assess the planned procedure start->procedure_assessment bsl2_ppe Standard PPE: - Lab coat - Gloves - Eye protection procedure_assessment->bsl2_ppe Low aerosol risk (e.g., handling sealed containers) bsl3_ppe Enhanced PPE: - Solid-front gown - N95 respirator - Double gloves (optional) - Eye protection - Shoe covers procedure_assessment->bsl3_ppe High aerosol risk (e.g., opening cultures, sonicating) perform_work Perform work according to SOPs bsl2_ppe->perform_work bsl3_ppe->perform_work

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。